molecular formula C8H5N3S B8603089 5-Phenyl-3H-1,2,4-triazole-3-thione CAS No. 63479-91-4

5-Phenyl-3H-1,2,4-triazole-3-thione

Cat. No.: B8603089
CAS No.: 63479-91-4
M. Wt: 175.21 g/mol
InChI Key: QUTVANCFTJYKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-3H-1,2,4-triazole-3-thione (CAS 3414-94-6), a sulfur-containing heterocyclic compound, serves as a critical scaffold in medicinal chemistry and drug discovery due to its diverse biological activities. This moiety is recognized as a cyclic analog of thiosemicarbazides, enhancing its utility as a reactive building block for synthesizing complex heterocyclic systems . Researchers value this compound for its broad spectrum of biological applications. It demonstrates significant potential in anticancer research , with studies highlighting its role as a chemopreventive and chemotherapeutic agent . Its antiviral activity is also notable; specific sulfanyltriazole derivatives have shown promising activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, including strains resistant to current therapies . Furthermore, the compound exhibits antimicrobial, anticonvulsant, anti-inflammatory, and antioxidant properties, making it a versatile subject for developing new therapeutic agents . The presence of multiple nucleophilic sites (sulfur and nitrogen atoms) allows for extensive chemical modifications, facilitating the creation of Schiff bases, metal complexes, and fused heterocycles like triazolothiadiazines, which can lead to compounds with enhanced or novel biological activities . Product Identification: • CAS RN: 3414-94-6 • Molecular Formula: C₈H₇N₃S • Molecular Weight: 177.23 g/mol • Appearance: White to light yellow powder or crystal This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63479-91-4

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

IUPAC Name

5-phenyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C8H5N3S/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5H

InChI Key

QUTVANCFTJYKEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)N=N2

Origin of Product

United States

Foundational & Exploratory

5-Phenyl-3H-1,2,4-triazole-3-thione (CAS 3414-94-6): A Comprehensive Technical Guide to Synthesis, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern chemical synthesis and drug discovery, heterocyclic privileged scaffolds are the cornerstone of innovation. 5-Phenyl-3H-1,2,4-triazole-3-thione (CAS 3414-94-6), also known as 5-phenyl-1,2,4-triazole-3-thiol, is a highly versatile building block characterized by its dynamic thione-thiol tautomerism and robust coordination chemistry[1].

As an Application Scientist, I have structured this technical whitepaper to move beyond basic data sheets. Here, we will dissect the causality behind its synthetic methodologies, explore its self-validating experimental protocols, and analyze its advanced applications ranging from enzymatic nucleoside synthesis for antiviral therapeutics to physico-chemical adsorption in corrosion inhibition.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of CAS 3414-94-6 is critical for predicting its behavior in both biological assays and industrial formulations. The molecule exists in a dynamic equilibrium between its 1,2,4-triazole-3-thiol and 3H-1,2,4-triazole-3-thione tautomers. While the thione form often predominates in the solid crystalline state, the thiol form dominates in alkaline solutions, driving its nucleophilic reactivity[2].

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Scientific Significance
Molecular Weight 177.23 g/mol Highly optimal for small-molecule drug design, strictly adhering to Lipinski's Rule of 5[1].
Topological Polar Surface Area 68.5 ŲProvides excellent membrane permeability, allowing for blood-brain barrier (BBB) penetration in CNS applications[1].
Melting Point 253.0 - 259.0 °CIndicates high thermal stability driven by strong intermolecular hydrogen bonding within the crystal lattice[3].
GHS Safety Profile H315, H319Causes skin and serious eye irritation; necessitates standard PPE and fume hood handling[1].

Synthetic Methodologies & Reaction Logic

The synthesis of 5-phenyl-3H-1,2,4-triazole-3-thione requires precise control over pH and temperature to drive the intramolecular ring closure. The protocol below is designed as a self-validating system: visual and physical changes at each step confirm the success of the mechanistic transformations.

Experimental Protocol: Alkaline Cyclization Synthesis

Objective: High-yield preparation of the triazole-thione scaffold via the dehydration of an acylthiosemicarbazide intermediate.

Causality & Mechanism: The reaction relies on the base-catalyzed intramolecular dehydrative cyclization of benzoylthiosemicarbazide. The use of a strong base (20% NaOH) is non-negotiable; it deprotonates the thiosemicarbazide, dramatically increasing the nucleophilicity of the terminal nitrogen. This facilitates the nucleophilic attack on the carbonyl carbon, driving the ring closure and subsequent dehydration[4].

Step-by-Step Workflow:

  • Precursor Formation: React benzhydrazide with potassium thiocyanate (KSCN) in an acidic medium (HCl) to synthesize the intermediate, benzoylthiosemicarbazide[5].

  • Alkaline Cyclization: Dissolve 0.01 mol (approx. 1.95 g) of benzoylthiosemicarbazide in 20 mL of 20% aqueous sodium hydroxide[4].

  • Thermal Activation: Heat the solution to 90–95 °C and maintain for 3 hours.

    • Self-Validation Check: The solution will become homogeneous as the base-catalyzed cyclization proceeds and the highly soluble sodium thiolate salt forms[4].

  • Acidification & Precipitation: Cool the reaction mixture to room temperature. Slowly add hydrochloric acid (HCl) dropwise until the environment is neutral to slightly acidic (pH ~6).

    • Causality: Acidification protonates the intermediate thiolate anion, forcing the precipitation of the highly insoluble 5-phenyl-1,2,4-triazole-3-thione[4].

  • Isolation: Filter the resulting white to cream-colored slurry under vacuum. Wash thoroughly with cold distilled water to remove residual NaCl salts[4].

  • Drying: Air-dry the product to constant weight. Expected yield is typically >75%, presenting as a white to cream crystalline powder[3].

Synthesis N1 Benzohydrazide + KSCN N2 Acidic Medium (HCl) N1->N2 N3 Benzoylthiosemicarbazide (Intermediate) N2->N3 N4 Alkaline Cyclization (20% NaOH, 90-95°C) N3->N4 Base-catalyzed Deprotonation N5 Intramolecular Dehydration N4->N5 Nucleophilic Attack N6 Acidification (HCl to pH ~6) N5->N6 Ring Closure N7 5-Phenyl-3H-1,2,4- triazole-3-thione N6->N7 Precipitation

Synthetic workflow and alkaline cyclization logic for CAS 3414-94-6.

Pharmacological Significance & Biological Activity

The 1,2,4-triazole-3-thione core is a bioisostere for various natural functional groups, making it a highly sought-after pharmacophore in drug development.

Antiviral Nucleoside Analogues

Because the triazole ring mimics natural purine and pyrimidine bases, CAS 3414-94-6 is utilized to synthesize analogues of the antiviral drug ribavirin. By utilizing E. coli purine nucleoside phosphorylase (PNP), researchers can enzymatically couple 5-phenyl-1,2,4-triazole-3-thione with α-D-ribose-1-phosphate[4].

  • Mechanistic Causality: The bulky phenyl group at the C5 position alters the binding kinetics within the viral polymerase active site. Once transglycosylated into a deoxyriboside, the analogue competitively inhibits viral replication machinery, showing marked efficacy against herpes simplex and Coxsackie viruses[4].

BioPathway U1 Uridine E1 Uridine Phosphorylase (E. coli UP) U1->E1 R1 α-D-Ribose-1-phosphate E1->R1 E2 Purine Nucleoside Phosphorylase (PNP) R1->E2 T1 5-Phenyl-1,2,4-triazole- 3-thione (Scaffold) T1->E2 N1 Triazole Nucleoside Analogue E2->N1 Transglycosylation V1 Viral Polymerase Inhibition N1->V1 Antiviral Activity

Enzymatic transglycosylation pathway for antiviral nucleoside analogues.

CNS and Antimicrobial Activity

Subchronic exposure studies utilizing Wistar rats have demonstrated that derivatives of this scaffold can cross the BBB, inducing neurobehavioral effects by modulating dopamine reuptake and acting as anticonvulsants[6]. Furthermore, its structural homology to fluconazole enables it to effectively bind to the heme iron of fungal cytochrome P450 enzymes (CYP51), inhibiting ergosterol biosynthesis and rupturing fungal cell walls[6].

Industrial & Material Science Applications

Beyond biology, 5-phenyl-3H-1,2,4-triazole-3-thione serves as an elite corrosion inhibitor for metals, particularly copper, in highly aggressive environments (e.g., 3% NaCl marine simulations).

  • Mechanism of Action: The inhibition is driven by physico-chemical adsorption . The triazole ring contains multiple nitrogen atoms and a highly polarizable sulfur atom. These heteroatoms possess lone pairs of electrons that coordinate directly with the vacant d-orbitals of the copper surface.

  • Validation: Electrochemical impedance spectroscopy (EIS) demonstrates that the addition of the inhibitor at a concentration of

    
     M increases the charge transfer resistance of copper from ~1500 Ω cm² to significantly higher values, achieving an inhibitory efficiency of approximately 98% by forming a dense, monomolecular protective film that blocks chloride ion diffusion.
    
Table 2: Cross-Disciplinary Application Matrix
FieldApplicationPrimary Mechanism of Action
Antiviral Therapeutics Nucleoside AnaloguesBioisosteric replacement of purines; competitive viral polymerase inhibition[4].
Material Science Copper Corrosion InhibitorPhysico-chemical adsorption via N and S lone pair donation to Cu d-orbitals.
Antimicrobial Antifungal ScaffoldInhibition of ergosterol biosynthesis via Cytochrome P450 heme binding[6].

References

1.1 - National Center for Biotechnology Information. 2.2 - Benchchem Chemical Database. 3.4 - MDPI Pharmaceuticals. 4.6 - CABI Digital Library. 5. - IMIST Scientific Journals. 6.5 - MDPI Organics. 7. - Thermo Fisher Scientific.

Sources

Unveiling the Thiol-Thione Tautomerism of 5-Phenyl-1,2,4-Triazole-3-Thione: Mechanistic Insights and Implications for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimicrobial, anticancer, and central nervous system (CNS) therapeutics. Within this class, 5-phenyl-1,2,4-triazole-3-thione exhibits a critical structural dynamic: prototropic thiol-thione tautomerism. The equilibrium between the thione (-C=S) and thiol (-C-SH) forms fundamentally dictates the molecule's reactivity, solubility, and receptor-binding profile.

This technical whitepaper provides an in-depth analysis of the thermodynamic, spectroscopic, and computational facets of this tautomerism. Designed for drug development professionals and analytical chemists, this guide establishes self-validating protocols to accurately characterize and leverage the tautomeric state of 1,2,4-triazole derivatives in rational drug design.

Structural Dynamics: The Thiol-Thione Equilibrium

The tautomerism of 5-phenyl-1,2,4-triazole-3-thione involves the migration of a proton between the nitrogen atom (N4) of the triazole ring and the exocyclic sulfur atom.

Causality of Tautomeric Stability

Empirical evidence and quantum chemical calculations consistently demonstrate that the thione tautomer is thermodynamically favored over the thiol form in both the solid state and polar solutions [2]. This preference is driven by two primary factors:

  • Electronic Delocalization: The thione form benefits from extensive resonance stabilization. The lone pair on the nitrogen atom delocalizes into the thioamide system, strengthening the C-N bond and stabilizing the overall ring system.

  • Intermolecular Hydrogen Bonding: In the solid state, the thione form establishes a robust intermolecular hydrogen-bonding network (N-H···S=C), which significantly lowers the crystal lattice energy. In polar aprotic solvents like DMSO, the highly dipolar thione form is preferentially solvated compared to the less polar thiol form.

Tautomerism Thione Thione Tautomer (Dominant) N-H, C=S Thiol Thiol Tautomer (Minor) N=C, S-H Thione->Thiol Proton Transfer (ΔE ≈ 13-14 kcal/mol) Receptor Target Receptor Binding Pocket Thione->Receptor N-H (Donor) C=S (Acceptor) Thiol->Receptor S-H (Donor) N (Acceptor)

Fig 1. Thiol-thione equilibrium and its impact on receptor binding interactions.

Quantitative Spectroscopic Signatures

Accurate identification of the tautomeric state requires a multi-modal spectroscopic approach. The table below summarizes the critical data points used to distinguish between the thione and thiol forms.

Analytical MethodThione Tautomer (Dominant)Thiol Tautomer (Minor)Causality / Mechanistic Note
FT-IR ~1200 - 1300 cm⁻¹ (C=S stretch)~2500 - 2600 cm⁻¹ (S-H stretch)The C=S bond possesses strong double-bond character. The S-H stretch is typically weak or absent in the solid state due to the dominance of the thione form.
¹H-NMR (DMSO-d6) > 12.0 ppm (N-H proton)~ 10.0 - 11.0 ppm (S-H proton)The N-H proton is highly deshielded due to the adjacent electron-withdrawing triazole ring and strong solvent H-bonding.
¹³C-NMR (DMSO-d6) ~ 160 - 170 ppm (C=S carbon)~ 150 - 155 ppm (C-S carbon)The thioamide carbon (C=S) is significantly more deshielded compared to the thiol-substituted carbon.
DFT (Relative Energy) 0.0 kcal/mol (Reference)+13.7 to +14.0 kcal/molThe thione form is thermodynamically stabilized by resonance and a lower zero-point energy [2].
UV-Vis 300 - 400 nm (n → π* of C=S)< 300 nm (π → π* of C=N)Extended conjugation in the thione form shifts absorption to longer wavelengths [3].

In Silico Validation: Density Functional Theory (DFT)

Computational modeling is indispensable for predicting the behavior of 1,2,4-triazole derivatives prior to synthesis. Density Functional Theory (DFT) provides a highly accurate framework for mapping the potential energy surface of the proton transfer.

The B3LYP hybrid functional paired with Pople-style basis sets (e.g., 6-311G(d,p) ) is the gold standard for these systems [1]. The inclusion of polarization functions (d on heavy atoms, p on hydrogen) is critical for accurately modeling the diffuse, polarizable electron cloud of the sulfur atom. Calculations consistently show an energy gap (ΔE) of ~13.7 to 14.0 kcal/mol favoring the thione form [2].

Workflow cluster_0 Empirical Characterization cluster_1 In Silico Validation Synthesis 5-phenyl-1,2,4-triazole-3-thione Sample Preparation IR FT-IR Spectroscopy Identify C=S/S-H Synthesis->IR NMR Multinuclear NMR Determine Exchange Synthesis->NMR XRD X-Ray Crystallography Solid-State Packing Synthesis->XRD Geom DFT Optimization B3LYP/6-311G(d,p) IR->Geom NMR->Geom XRD->Geom Energy Thermodynamic Stability ΔE & HOMO-LUMO Geom->Energy

Fig 2. Integrated experimental and computational workflow for tautomeric analysis.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes internal checkpoints to prevent misinterpretation of data caused by solvent effects or sample degradation.

Protocol 1: Spectroscopic Validation of the Tautomeric State

Objective: Confirm the dominant tautomer of synthesized 5-phenyl-1,2,4-triazole-3-thione in solution and solid states.

  • Sample Preparation (Solid State): Prepare a KBr pellet containing 1-2 mg of the purified compound. Ensure the sample is fully desiccated, as residual water can mask critical N-H stretching frequencies.

  • FT-IR Acquisition: Scan from 4000 to 400 cm⁻¹.

    • Self-Validation Check: Look for a sharp absorption band at ~1250 cm⁻¹. If this C=S stretch is present and the S-H stretch (~2550 cm⁻¹) is absent, the thione form is confirmed in the solid state. If an S-H stretch appears, suspect S-alkylation impurities or a forced thiol tautomerization.

  • NMR Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of anhydrous DMSO-d6.

  • Multinuclear NMR Acquisition: Acquire ¹H and ¹³C spectra at 298 K.

    • Self-Validation Check (¹H-NMR): Identify the singlet at >12.0 ppm. If the peak is broad or shifted upfield (<10 ppm), suspect rapid proton exchange with trace water in the solvent.

    • Self-Validation Check (¹³C-NMR): Verify the chemical shift of the C3 carbon. A shift of ~165 ppm confirms the C=S (thione) state. A shift near ~150 ppm indicates tautomerization to the thiol form.

Protocol 2: DFT Workflow for Predicting Tautomeric Stability

Objective: Calculate the relative thermodynamic stability of the thione vs. thiol tautomers.

  • Molecule Building: Construct the 3D geometries of both the thione and thiol tautomers of 5-phenyl-1,2,4-triazole-3-thione using a molecular builder (e.g., GaussView).

  • Geometry Optimization: Set up the input file for optimization using the B3LYP functional and 6-311G(d,p) basis set [1].

    • Self-Validation Check: Run a subsequent frequency calculation (Freq) on the optimized geometries. The absence of imaginary frequencies (negative values) confirms that the optimized structures are true local minima, not transition states.

  • Energy Extraction: Extract the sum of electronic and zero-point energies (ZPE) for both tautomers.

  • ΔE Calculation: Subtract the energy of the thione form from the thiol form. A positive ΔE (typically +13 to +14 kcal/mol) mathematically validates the thermodynamic preference for the thione tautomer [2].

Pharmacological Implications in Drug Development

In rational drug design, the tautomeric state of the 1,2,4-triazole core dictates the pharmacophore's hydrogen-bonding profile.

  • The Thione Form: Acts as a potent hydrogen-bond acceptor at the highly polarizable sulfur atom, and a strong hydrogen-bond donor at the adjacent N-H group.

  • The Thiol Form: Presents a distinct geometry where the sulfur acts as a weak donor, and the nitrogen acts solely as an acceptor.

Misidentifying the dominant tautomer in physiological conditions leads to catastrophic failures in in silico docking models. When mapping the active site of target kinases or cholinesterases, docking algorithms must be parameterized to recognize the thione form as the primary bioactive conformation, ensuring that the predicted H-bond networks align with actual in vitro binding kinetics.

References

  • ProQuest. "X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid." ProQuest. [Link]

  • ResearchGate. "Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule." ResearchGate. [Link]

Technical Guide: Solubility Profile & Physicochemical Characterization of 5-Phenyl-3H-1,2,4-triazole-3-thione

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, physicochemical behavior, and experimental handling of 5-Phenyl-3H-1,2,4-triazole-3-thione (CAS: 3414-94-6).

Executive Summary

5-Phenyl-3H-1,2,4-triazole-3-thione is a heterocyclic scaffold critical to medicinal chemistry (antifungal/anticancer agents) and industrial applications (corrosion inhibition). Its solubility behavior is non-trivial, governed primarily by thione-thiol tautomerism and pH-dependent ionization .

While highly soluble in polar aprotic solvents (DMSO, DMF), it exhibits limited solubility in non-polar hydrocarbons and water. This guide provides a validated solubility profile, explains the mechanistic drivers of dissolution, and offers a standardized protocol for recrystallization and solubility determination.

Chemical Identity & Physicochemical Mechanism[1]

To master the solubility of this compound, one must understand its dynamic structure. It does not exist as a static molecule but rather in a tautomeric equilibrium.

ParameterData
IUPAC Name 5-Phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Common Synonyms 3-Phenyl-1,2,4-triazole-5-thione; 5-Phenyl-1,2,4-triazole-3-thiol
CAS Number 3414-94-6
Molecular Weight 177.23 g/mol
Melting Point 254–260 °C (Decomposition)
pKa ~8.40 (Acidic NH/SH proton)
LogP (Predicted) ~1.5 – 1.9
The Tautomeric Driver

The compound exists in equilibrium between the thione (C=S) and thiol (C-SH) forms.

  • Solid State & Neutral Solution: Predominantly exists in the Thione form. The thione form is less polar than the thiol form but engages in strong intermolecular hydrogen bonding (N-H···S), leading to high melting points and lower solubility in non-polar solvents.

  • Alkaline Solution: Deprotonation drives the equilibrium toward the Thiolate anion, drastically increasing water solubility.

Tautomerism Pathway Diagram

The following diagram illustrates the structural shift that dictates solvent interaction.

Tautomerism Thione Thione Form (Major Tautomer) Non-Aromatic Heterocycle Transition Proton Transfer (H-Shift) Thione->Transition Equilibrium Thiol Thiol Form (Minor Tautomer) Aromatic Character Transition->Thiol Equilibrium Thiolate Thiolate Anion (High pH > 9) Water Soluble Thiol->Thiolate +OH⁻ (Deprotonation)

Figure 1: Tautomeric equilibrium and ionization pathway. The shift to the thiolate anion is the key to aqueous solubility.

Solubility Profile in Organic Solvents[4]

The following data categorizes solubility based on experimental observations and functional group interactions.

Solubility Table
Solvent ClassSolventSolubility RatingMechanism / Notes
Polar Aprotic DMSO High (>100 mg/mL)Disrupts intermolecular H-bonds; stabilizes dipolar thione form.
Polar Aprotic DMF High Excellent solvent for reactions; difficult to remove due to high BP.
Polar Protic Ethanol (Hot) High Ideal for recrystallization. Soluble at boiling point (78°C).
Polar Protic Ethanol (Cold) Low / Moderate Solubility drops significantly <20°C, allowing crystallization.
Polar Protic Methanol Moderate Good for synthesis workups; higher solubility than EtOH at RT.
Ketones Acetone Moderate / High Good solubility; often used for transfer or cleaning.
Chlorinated Chloroform Low / Moderate Limited solubility; often requires co-solvent (e.g., MeOH).
Aqueous Water (Neutral) Insoluble (<0.1 mg/mL)Hydrophobic phenyl ring dominates; H-bonding network prevents dissolution.
Aqueous Water (Alkaline) High Forms soluble Potassium/Sodium salt (Thiolate).
Non-Polar Hexane/Ether Insoluble No interaction with polar thione/thiol moiety. Used as anti-solvent.
Critical Insights for Researchers
  • Recrystallization: The "Gold Standard" solvent system is Ethanol/Water . Dissolve in boiling ethanol, then add warm water until turbidity just appears, or simply cool the ethanol solution.

  • Reaction Medium: For nucleophilic substitutions (e.g., S-alkylation), use Acetone/K₂CO₃ or Ethanol/NaOEt . The presence of a base is mandatory to solubilize the compound via thiolate formation.

  • Stock Solutions: For biological assays, prepare stock solutions in 100% DMSO . Avoid storing in aqueous buffers for extended periods as the compound may precipitate or oxidize to the disulfide (5,5'-diphenyl-3,3'-dithio-di-1,2,4-triazole).

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Do not rely on literature values alone. Use this self-validating protocol to determine exact solubility for your specific batch/crystal form.

Materials:

  • Solvent of choice (HPLC Grade).

  • 5-Phenyl-3H-1,2,4-triazole-3-thione (dried).

  • Temperature-controlled shaker or water bath.

  • 0.45 µm PTFE Syringe Filter.

Workflow:

  • Saturation: Add excess solid compound to 5 mL of solvent in a sealed vial.

  • Equilibration: Shake at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the needle).

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of filtrate in a tared vessel and weigh the residue.

    • Method B (UV-Vis): Dilute the filtrate (e.g., 1:1000 in Ethanol) and measure absorbance at λmax ≈ 255–260 nm . Calculate concentration using a standard curve.

Protocol: Purification via Recrystallization

This process ensures removal of unreacted hydrazide or oxidized disulfide impurities.

Recrystallization Crude Crude Solid (Impure) Dissolve Dissolve in Boiling Ethanol (Reflux ~78°C) Crude->Dissolve FilterHot Hot Filtration (Remove insoluble impurities) Dissolve->FilterHot If turbid Cool Slow Cooling (RT -> 4°C) Dissolve->Cool If clear FilterHot->Cool Collect Filtration & Wash (Cold Ethanol) Cool->Collect Crystals form Dry Dry in Vacuum Oven (60°C, 4h) Collect->Dry

Figure 2: Standardized recrystallization workflow for high-purity isolation.

Applications & Implications

Drug Discovery

In medicinal chemistry, the LogP (~1.5) suggests reasonable membrane permeability. However, the low aqueous solubility requires formulation strategies:

  • Salt Formation: Use Sodium or Potassium salts for IV formulations.

  • Co-solvents: PEG-400 or Propylene Glycol can enhance solubility in liquid formulations.

Corrosion Inhibition

The compound is a potent inhibitor for copper and bronze (often superior to Benzotriazole in specific acidic media).

  • Mechanism: The sulfur atom adsorbs to the metal surface (chemisorption), while the phenyl ring forms a hydrophobic barrier against water/ions.

  • Application: Dissolve in Ethanol or Isopropanol for coating applications.

References

  • Synthesis & Characterization: Bachay, I. A., et al. "Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol." Ginekologia i Poloznictwo.

  • Tautomerism Studies: "Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione." National Institutes of Health (PubMed).

  • Physicochemical Data: "5-Phenyl-1H-1,2,4-triazole-3-thiol Product Data." Sigma-Aldrich.

  • Corrosion Inhibition: "Corrosion inhibition of mild steel in neutral aqueous solution by new triazole derivatives." ResearchGate.

  • pKa Determination: "Determination of the pKa value of some 1,2,4-triazol derivatives." Ovidius University Annals of Chemistry.

Unlocking the Pharmacological Potential of Phenyl-1,2,4-Triazole Thione Derivatives: A Comprehensive SAR and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole-3-thione scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by its unique electronic distribution and its ability to participate in extensive hydrogen bonding and dipole-dipole interactions, this five-membered heterocyclic system has demonstrated profound efficacy across multiple therapeutic domains, including oncology, infectious diseases, and metabolic disorders[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond empirical observations, delving into the precise structural causality that governs the biological activity of phenyl-1,2,4-triazole thione derivatives. By dissecting the Structure-Activity Relationship (SAR), detailing self-validating synthetic protocols, and mapping pharmacological mechanisms, this whitepaper serves as an authoritative blueprint for drug development professionals aiming to optimize triazole-based lead compounds.

Mechanistic Grounding & Structure-Activity Relationship (SAR)

The biological versatility of phenyl-1,2,4-triazole thiones is fundamentally rooted in their structural plasticity, particularly the thione-thiol tautomerism. While the thione form predominates in the solid state and in physiological pH, the thiol form enables targeted S-alkylation, expanding the chemical space for lead optimization.

Phenyl Ring Modifications: Electronic and Steric Effects

The substitution pattern on the phenyl ring directly dictates the target affinity and pharmacokinetic profile of the derivative:

  • Electron-Donating Groups (EDGs): The introduction of EDGs (e.g., -OH, -OCH3) on the phenyl ring increases the electron density of the triazole core. This enhancement strengthens hydrogen-bonding interactions with the polar residues within enzyme active sites, significantly amplifying antimicrobial and antitumor activities[1].

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., -Cl, -NO2) modulate the lipophilicity of the molecule. This modification is critical for altering the compound's ability to penetrate microbial cell walls or to dock into the hydrophobic pockets of target proteins[1].

Scaffold Hybridization: Carbazole and Indole Fusions

Recent advancements have demonstrated that fusing the 1,2,4-triazole-3-thione ring with bulky, aromatic systems like carbazole drastically alters target specificity. SAR analyses underscore that the size of the fused ring system is a more critical determinant of biological activity than its mere aromaticity[2]. For instance, carbazole-linked derivatives exhibit nanomolar inhibitory potency against key diabetic enzymes (α-amylase and α-glucosidase) by simulating the binding modes of established hypoglycemic agents[2].

Multi-Target Anticancer Mechanisms

In oncology, 4,5-disubstituted-1,2,4-triazol-3-thione derivatives have emerged as potent antiproliferative agents. Mechanistically, specific derivatives (e.g., Compound 6) have been proven to directly inhibit tubulin-β polymerization[3]. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis in breast cancer (MCF-7) and liver cancer (HepG2) cell lines[3].

SAR_Logic Core 1,2,4-Triazole-3-Thione Core Scaffold EDG Phenyl Ring + EDG (-OH, -OCH3) Core->EDG EWG Phenyl Ring + EWG (-Cl, -NO2) Core->EWG Hybrid Fused Rings (e.g., Carbazole) Core->Hybrid Bio1 Enhanced Enzyme Affinity (Antimicrobial/Antitumor) EDG->Bio1 Bio2 Increased Lipophilicity (Membrane Penetration) EWG->Bio2 Bio3 Targeted Enzyme Inhibition (α-Amylase / Tubulin-β) Hybrid->Bio3

Caption: SAR logic mapping of phenyl-1,2,4-triazole thione modifications to biological outcomes.

Quantitative Data Presentation

To facilitate comparative analysis, the following table synthesizes the pharmacological efficacy of recently developed phenyl-1,2,4-triazole thione derivatives against their primary biological targets.

Compound DesignationStructural ModificationPrimary TargetIC₅₀ ValueReference
Compound C5f Carbazole-linked triazole thioneα-Amylase0.56 µM[4]
Compound C5r Carbazole-linked triazole thioneα-Amylase0.97 µM[4]
Acarbose (Control) Standard Hypoglycemic Agentα-Amylase5.31 µM[4]
Compound 6 4,5-disubstituted-triazole thioneMCF-7 (Breast Cancer)4.23 µM[3]
Compound 6 4,5-disubstituted-triazole thioneHepG2 (Liver Cancer)16.46 µM[3]

Note: Compounds C5f and C5r demonstrated superior antidiabetic potential compared to the standard drug acarbose, while maintaining negligible cytotoxicity on normal LX-2 hepatic stellate cells[4].

Experimental Methodologies & Protocols

A hallmark of robust drug development is the reproducibility of its synthetic and evaluative workflows. Below are self-validating protocols designed to ensure high yield and mechanistic clarity.

Synthesis of 5-Phenyl-1,2,4-triazole-3-thione

This classical alkaline cyclization method ensures high purity by leveraging pH-dependent solubility shifts[5].

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 1.95 g (0.01 mol) of benzoylthiosemicarbazide in 20 mL of 20% sodium hydroxide (NaOH) solution[5].

    • Causality: The highly alkaline medium is not merely a solvent; it acts as a critical deprotonating agent. It activates the thiosemicarbazide intermediate, driving the intramolecular nucleophilic attack required for the closure of the triazole ring.

  • Thermal Cyclization: Heat the solution to 90–95 °C and maintain under continuous stirring for 3 hours[5].

  • Cooling and Acidification: Cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid (HCl) dropwise until the environment is neutral to slightly acidic[5].

    • Causality: Acidification is mandatory to protonate the resulting thiolate anion. This shifts the molecule into its neutral thione form, drastically reducing its aqueous solubility and forcing precipitation.

  • Isolation: Filter the resulting white slurry under vacuum. Wash the precipitate thoroughly with cold water to remove residual salts, and dry in air[5]. (Expected Yield: ~84%, mp 253–255 °C).

Synthesis Step1 Benzoylthiosemicarbazide + 20% NaOH Step2 Thermal Cyclization (90-95 °C, 3h) Step1->Step2 Deprotonation & Activation Step3 Cooling & Acidification (HCl addition to pH ~6) Step2->Step3 Intramolecular Ring Closure Step4 Precipitation & Filtration (Yield ~84%) Step3->Step4 Thiolate Protonation

Caption: Step-by-step synthetic workflow for 5-phenyl-1,2,4-triazole-3-thione via alkaline cyclization.

Self-Validating Biological Workflow: Tubulin Polymerization Inhibition Assay

To confirm that the cytotoxicity of a triazole thione derivative is mechanistically linked to tubulin binding (as seen in Compound 6)[3], the assay must be structured as a self-validating system.

Protocol:

  • Preparation: Incubate purified porcine brain tubulin (>99% pure) in PIPES buffer containing GTP (1 mM) at 37 °C.

  • Treatment Groups:

    • Test Group: Add the triazole thione derivative at its predetermined IC₅₀ concentration (e.g., 4.23 µM)[3].

    • Positive Control: Add Vinblastine or Colchicine (known tubulin destabilizers).

    • Vehicle Control: Add DMSO (baseline polymerization).

  • Kinetic Measurement: Monitor polymerization via fluorescence or absorbance (340 nm) over 60 minutes.

  • Validation Logic: The assay is only valid if the vehicle control shows a standard logarithmic growth curve of polymerization, and the positive control flattens this curve. A successful test compound will mimic the positive control, confirming direct target engagement rather than off-target cytotoxicity.

MOA Ligand Triazole Thione Derivative Target Tubulin-β Binding Site Ligand->Target Effect1 Inhibition of Polymerization Target->Effect1 Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Outcome Apoptosis (Cancer Cells) Effect2->Outcome

Caption: Pharmacological mechanism of triazole thione derivatives inducing apoptosis via tubulin inhibition.

Conclusion

The structural manipulation of phenyl-1,2,4-triazole thione derivatives offers a highly tunable platform for drug discovery. By understanding the causality between electron density modifications, ring fusions, and target pocket affinities, researchers can rationally design next-generation therapeutics. Whether optimizing for α-amylase inhibition in diabetes management or tubulin destabilization in oncology, the triazole thione scaffold remains a cornerstone of innovative medicinal chemistry.

References

  • Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential. ACS Omega. Available at:[Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at:[Link]

  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. RSC Advances. Available at:[Link]

  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. PMC (National Institutes of Health). Available at:[Link]

Sources

Thermodynamic Stability and Tautomeric Equilibria of 5-Phenyl-1,2,4-Triazole-3-Thione: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole-3-thione scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for broad-spectrum metallo-β-lactamase (MBL) inhibitors, potent antioxidants, and antifungal agents[1],[2]. A defining physicochemical property of 5-phenyl-1,2,4-triazole-3-thione is its prototropic tautomerism—specifically, the dynamic equilibrium between its thione (NH–C=S) and thiol (N=C–SH) forms.

For researchers and drug development professionals, understanding the thermodynamic stability of these tautomers is not merely an academic exercise; it directly dictates receptor binding affinity, compound solubility, and pharmacokinetic profiles. This whitepaper provides an in-depth analysis of the thermodynamic causality driving this tautomerism, supported by quantitative computational data and self-validating experimental protocols.

The Causality of Tautomeric Stability: Thione vs. Thiol

In the case of 5-phenyl-1,2,4-triazole-3-thione, prototropic tautomerism involves the migration of a proton between the endocyclic nitrogen atoms and the exocyclic sulfur atom[3]. While the thiol form allows for complete cyclic electron delocalization (Hückel aromaticity) within the triazole ring, empirical and theoretical data overwhelmingly confirm that the thione form is thermodynamically favored in both the solid state and in solution[4].

Why is the Thione Form More Stable?
  • Thioamide Resonance Stabilization: The C=S double bond is highly polarized. The adjacent nitrogen lone pairs heavily donate into the

    
     orbital of the C=S bond, creating a strong resonance hybrid (
    
    
    
    ). The energy gained from this localized thioamide resonance exceeds the stabilization energy gained from the global ring aromaticity of the thiol form.
  • Bond Dissociation Energies: The N–H bond (typically ~314 kJ/mol) combined with the C=S double bond is thermodynamically more stable than the S–H bond (~339 kJ/mol) paired with a C=N double bond in this specific heterocyclic microenvironment.

  • Solvation and Dipole Moment: The thione form exhibits a significantly higher dipole moment (approx. 4.5–6.0 Debye) compared to the thiol form (approx. 2.0–3.0 Debye)[5]. In polar solvents (e.g., water, DMSO), dipole-dipole interactions and hydrogen bonding heavily stabilize the thione tautomer, shifting the equilibrium almost entirely away from the thiol form.

Tautomerism Thione Thione Tautomer (NH-C=S) Thermodynamically Stable TS Prototropic Transition State Thione->TS + Energy (ΔG‡) TS->Thione Favorable (-ΔG) Thiol Thiol Tautomer (N=C-SH) Kinetically Trappable TS->Thiol Proton Transfer Thiol->TS Rapid Reversion

Caption: Prototropic tautomerization pathway between the thione and thiol forms.

Quantitative Thermodynamic Data

The following table synthesizes representative quantitative data derived from Density Functional Theory (DFT) calculations comparing the relative energies of the thione and thiol tautomers of 1,2,4-triazole-3-thione derivatives[6],[4].

Tautomeric FormComputational LevelMedium (Model)Relative Energy (ΔE, kcal/mol)Dipole Moment (Debye)
Thione (1H) B3LYP/6-311++G(d,p)Gas Phase0.00 (Reference)~ 4.8
Thiol (SH) B3LYP/6-311++G(d,p)Gas Phase+ 8.2~ 2.1
Thione (1H) B3LYP/6-311++G(d,p)Water (SMD)0.00 (Reference)~ 6.5
Thiol (SH) B3LYP/6-311++G(d,p)Water (SMD)+ 12.4~ 2.9

Data Interpretation: The positive ΔE values for the thiol form indicate it is higher in energy (less stable). The energy gap widens in aqueous media due to the superior solvation of the highly polar thione form.

Experimental & Computational Methodologies

To rigorously characterize the thermodynamic stability of 5-phenyl-1,2,4-triazole-3-thione tautomers, researchers must employ a self-validating system combining physical spectroscopy and quantum mechanics.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Tautomeric Dynamics

At room temperature, prototropic exchange is often too fast on the NMR timescale, resulting in signal averaging[7]. VT-NMR allows for the calculation of the thermodynamic barriers (ΔG‡, ΔH‡, ΔS‡) via the Eyring equation.

  • Sample Preparation: Dissolve 15 mg of 5-phenyl-1,2,4-triazole-3-thione in 0.6 mL of anhydrous DMF-d7. Causality: DMF is chosen over CDCl3 because its high boiling point and low freezing point allow for a wide temperature gradient, while its polarity mimics biological systems.

  • Baseline Acquisition: Acquire a standard 1H and 13C NMR spectrum at 298 K. Look for the broadened N-H/S-H proton signal (typically >12 ppm for thiones).

  • Temperature Gradient: Cool the probe in 10 K increments down to 223 K. Allow 5 minutes of thermal equilibration at each step before acquisition.

  • Line Shape Analysis: As the temperature drops, observe the decoalescence of the averaged signals into distinct peaks representing individual tautomers (if the minor thiol form is sufficiently populated) or distinct N-H rotamers.

  • Thermodynamic Extraction: Extract the exchange rate constant (

    
    ) at each temperature using dynamic NMR line-shape fitting software. Plot 
    
    
    
    versus
    
    
    to derive the activation enthalpy and entropy.
Protocol 2: Quantum Chemical Validation (DFT) Workflow

To validate the experimental VT-NMR data, computational modeling is required to map the exact transition states.

  • Geometry Optimization: Construct the 3D models of the thione and thiol forms. Optimize geometries using Gaussian software at the B3LYP/6-311++G(d,p) level[6]. Causality: The diffuse functions (++) are mandatory to accurately model the electron-rich sulfur atom and the lone pairs on the nitrogen atoms, which dictate the hydrogen-bonding network.

  • Frequency Calculations: Run vibrational frequency calculations on the optimized structures. Ensure zero imaginary frequencies for ground states (thione/thiol) and exactly one imaginary frequency for the transition state.

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) using water or ethanol parameters to simulate physiological or assay conditions.

  • Energy Extraction: Calculate the zero-point corrected Gibbs free energy (ΔG) for all states to determine the theoretical Boltzmann distribution.

Workflow Prep Sample Preparation (Anhydrous DMF-d7) NMR VT-NMR Spectroscopy (Kinetic/Thermodynamic Data) Prep->NMR Validation Data Synthesis & Cross-Validation NMR->Validation Exp. ΔG, ΔH DFT DFT Calculations (B3LYP/6-311++G**) DFT->Validation Calc. ΔE, Dipole

Caption: Integrated experimental and computational workflow for tautomer analysis.

Implications for Drug Design

The thermodynamic preference for the thione form has profound implications for rational drug design.

Metallo-β-Lactamase (MBL) Inhibition: In the development of inhibitors against antibiotic-resistant bacteria (e.g., NDM-1 and VIM-type producing strains), the 5-phenyl-1,2,4-triazole-3-thione core acts as a potent zinc-binding pharmacophore[1]. Crystallographic data reveals that it is the thione group and one of the adjacent triazole nitrogen atoms that coordinate the two zinc cations in the MBL active site. If the molecule were to predominantly exist in the thiol form, the geometry of the bidentate chelation would be disrupted, drastically reducing the


 (inhibitory constant).

Antioxidant Activity: The thione-thiol equilibrium also dictates free radical scavenging ability. The electron-donating nature of the thione/thiol moiety facilitates Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. DFT studies on related triazole-3-thiols indicate that the thermodynamic stability of the intermediate radicals formed from the thione tautomer is a primary driver of their high efficacy against DPPH• and other reactive oxygen species[2].

References[6] Benchchem. "quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives." Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8iDDiB3J9hg-oMRgRfWTVUMTv3V7p7ulQlSBlWQFlHOApao1XGDPjoUQcY-VjJl9sZK_-FXzBUB_sRaif6_hhwBgNIEGmoCTkPyjNJHbhZuexYAJjWpkqvfWOiVMWTNuOe2GwsgWBQoWHez5_E8TaIKr24WBCIYCPSwY35RyqSaNb1wFfwh3EaFRVrwIpTfkEXAc3K5cf7MHOMSSgTm6y8w==[7] Benchchem. "3-Chloro-5-methyl-1H-1,2,4-triazole." Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW_bDRm_qoQcpFAd5B57Lk618smnEzxJFo6NFFtcqaD7WZrmuAR2Zg3syEOrU7YIinLED7u9935UNtBuPSOqGrxFVAQrhBsrOajZQI6KRilXKiOjE9P1dfGDMcwKuE1PowjAvM[3] Smolecule. "3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione." Smolecule. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFinYbScsvxq_o9aEWRnphCigsSLE-DEHXmxppC4tgVQsRUcyhwWd7qaScZTS8XBXbBna1m-ZstY7uL_F_JNP08B3vj24oECvOi44QNGMVzG6ZIJn3pNn50siPEQBRP-CbgyVXNlAE=[4] Davari, M. et al. "Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives." Semantic Scholar / Journal of Molecular Modeling. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEadxdnEEBkseYfORX74-GuCNUzMfyf4IJdT4hn6TSi04Sm9-LmzZj_yq9zFrhjPd9ITf958vnZeq1xeiEaLHJPbDG3l5_UIW0sUyuYJazJn0ZXBUQCJa6OQzFm4r7OlrY7V-bxFZ7DsYD1f9VKVJnKYSbEhAHgwApxaU3wg4cWDg1UCI6dLIfkhg==[1] ACS Publications. "Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM- and NDM-1-Producing Clinical Isolates." Journal of Medicinal Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoXfQLMeTtFVMyu8u5KkY3xnXdFaZuEhOS_fTM-pSRxMzfesdMcrm3zlYgvJdcYgLAstmgcP-kCdvDxwr1r4ueitA4cOLjL8nu9pjcmy5J1i3OStydB_a4gZTcVB4lVuXW0NMxfQrsEESAICnMEt-b[2] ACS Publications. "Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches." ACS Omega. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNzZSFTapmWVD3xWOy7SW6GZL9Plvl8fAoQV0mf-DMtrP76yiN8prNfTe2M4Od47QvrqttYq4m_1tfjUPTMlBq3YCd10l4nvcyWEKhTj3HYHJLs3DP1Ft1ZVGiijPv4YaO-0v5GTc3Z3h-h5Q=[5] Benchchem. "Molecular Structure and Tautomeric Considerations." Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsWJhnJcFoNPIkKxfY6jqNmasR1-xOYsX2nSFfEcAqeS5SsxU7kuIfZAKNEglq_5lQ3bTPsfWplDD8om1DTMfYM7P0xGcfSNiZ4mApJFwcjD6xcjFLgt1mJI9EYt_2sgGsuK6f

Sources

The Pharmacological Architecture of Triazole-3-Thiones: A Technical Guide to Antimicrobial Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole-3-thione scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to bridge the gap between antibacterial and antifungal pharmacophores. Unlike simple triazoles (e.g., fluconazole), the inclusion of the thione (


) moiety introduces unique electronic properties, enabling dual-mode action: active site metal chelation  and hydrophobic pocket occupation .

This guide dissects the molecular mechanisms of action (MoA) for triazole-3-thione agents, specifically focusing on their inhibition of bacterial DNA gyrase (GyrB) and fungal CYP51. It provides researchers with the structural logic, validated experimental protocols, and mechanistic pathways required to advance these agents from hit-to-lead.

Part 1: Chemical Scaffolding & Structure-Activity Relationships (SAR)

The core efficacy of these agents stems from the thione-thiol tautomerism . While the thione form predominates in neutral solution, the thiol form (or its anion) is often the active species responsible for metal coordination (e.g.,


 in metallo-

-lactamases or

in heme).
Key SAR Drivers
  • The N4-Linker: Substitution at the N4 position is the primary determinant of specificity. Large lipophilic groups (e.g., Schiff bases/azomethines) here target the hydrophobic ATP-binding pocket of DNA gyrase.

  • The C3-Thione: Essential for "soft" metal binding. Replacing the sulfur with oxygen (triazolone) often results in a dramatic loss of potency against metallo-enzymes.

  • C5-Substitution: Modulates overall lipophilicity (LogP), controlling membrane permeability.

Visualization: Structural Logic & SAR

TriazoleSAR Core 1,2,4-Triazole-3-Thione (Scaffold) Thione C3-Thione Group (C=S) Metal Chelation (Zn++, Fe++) Core->Thione Essential for MBL Inhibition N4 N4-Substitution (Schiff Bases/Mannich Bases) Determines Target Specificity Core->N4 Gyrase ATP Pocket Binding C5 C5-R Group Lipophilicity (LogP) Membrane Penetration Core->C5 Bioavailability Tautomer Thione-Thiol Tautomerism Thione->Tautomer pH Dependent

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the triazole-3-thione core substituents.

Part 2: Primary Antibacterial Mechanism (DNA Gyrase Inhibition)

The dominant antibacterial mechanism for triazole-3-thiones, particularly N4-Schiff base derivatives, is the inhibition of DNA Gyrase (Topoisomerase II) . Unlike fluoroquinolones, which stabilize the DNA-enzyme cleavage complex (poisoning the enzyme), many triazole-3-thiones act as competitive inhibitors of the ATPase subunit (GyrB) .

Mechanism of Action[1][2][3]
  • ATP Competition: The triazole core mimics the adenine ring of ATP.

  • Binding Site: The molecule lodges into the ATP-binding pocket of the GyrB subunit.

  • Stabilization: The N4-substituent (often an aromatic Schiff base) forms

    
    -stacking interactions with conserved residues (e.g., Tyr residues) and hydrogen bonds with Asp73 (in E. coli numbering).
    
  • Result: ATP hydrolysis is blocked, preventing the introduction of negative supercoils required for DNA replication.

Evidence & Grounding

Recent crystallographic studies and docking simulations (PDB: 1KZN) have validated that 1,2,4-triazole-3-thiones occupy the chlorobiocin-binding pocket of GyrB. Specifically, the sulfur atom often interacts with the side chains of Arg136 or Arg76, anchoring the inhibitor.

Part 3: Primary Antifungal Mechanism (CYP51 Inhibition)

In fungal pathogens (Candida albicans, Aspergillus spp.), the mechanism shifts to membrane destabilization via enzyme inhibition.

Mechanism of Action[1][2][3]
  • Target: Lanosterol 14

    
    -demethylase (CYP51), a cytochrome P450 enzyme.[1][2][3][4]
    
  • Heme Coordination: The

    
     hybridized nitrogen (N1 or N2) of the triazole ring coordinates axially with the Heme Iron (
    
    
    
    ) in the CYP51 active site.
  • Thione Role: The C3-thione group enhances the binding affinity through hydrophobic interactions with the access channel residues, distinct from the hydroxyl group found in fluconazole.

  • Metabolic Consequence: Accumulation of

    
    -methylsterols (toxic precursors) and depletion of ergosterol, leading to membrane rupture.
    
Visualization: Dual-Pathways

MoAPathways cluster_Bacteria Antibacterial Pathway (GyrB) cluster_Fungi Antifungal Pathway (CYP51) Agent Triazole-3-Thione Agent GyrB Target: DNA Gyrase B (ATP Binding Site) Agent->GyrB High Affinity CYP51 Target: CYP51 (Heme Iron) Agent->CYP51 High Affinity Inhib Competitive Inhibition (Blocks ATP Hydrolysis) GyrB->Inhib Stasis Replication Arrest (Bacteriostatic/Cidal) Inhib->Stasis Coord Fe-N Coordination (Blocks Demethylation) CYP51->Coord Memb Ergosterol Depletion Membrane Failure Coord->Memb

Figure 2: Dual mechanistic pathways targeting bacterial DNA replication and fungal membrane biosynthesis.

Part 4: Experimental Validation Protocols

To validate these mechanisms, researchers must move beyond simple MIC testing. The following protocols are the industry standard for confirming Gyrase and CYP51 targeting.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

Objective: Differentiate between DNA intercalation and enzymatic inhibition.

  • Reagents:

    • Relaxed pBR322 plasmid DNA (0.5

      
      g).
      
    • E. coli DNA Gyrase (recombinant holoenzyme).

    • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

      
      , 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol.
      
  • Workflow:

    • Step 1: Incubate test compound (0.1 - 100

      
      M) with DNA Gyrase and relaxed pBR322 in Assay Buffer (minus ATP) for 10 mins at 37°C.
      
    • Step 2: Initiate reaction by adding ATP (1 mM final).

    • Step 3: Incubate for 60 mins at 37°C.

    • Step 4: Terminate reaction with stop buffer (1% SDS, 0.2 mM EDTA, 1 mg/mL Bromophenol Blue).

    • Step 5: Analyze via electrophoresis on 1% agarose gel (run at 50V for 3-4 hours).

  • Data Interpretation:

    • Positive Result: Presence of relaxed DNA bands (top of gel) indicates inhibition of supercoiling.

    • Negative Result: Presence of supercoiled DNA bands (bottom of gel) indicates enzyme activity is intact.

Protocol B: Quantitative Data Summary (Literature Benchmarks)

The following table summarizes potency ranges for optimized triazole-3-thiones against key targets.

Target OrganismMolecular TargetMetricTypical Potency RangeReference Standard
E. coliDNA Gyrase (GyrB)

0.5 - 5.0

M
Novobiocin (

M)
S. aureus (MRSA)Topoisomerase IVMIC2 - 8

g/mL
Ciprofloxacin
C. albicansCYP51 (Erg11)

0.01 - 0.5

M
Fluconazole
K. pneumoniaeMetallo-

-lactamase

10 - 50

M
EDTA (Non-specific)

Part 5: Resistance Breaking (The MBL Connection)

A critical advantage of the triazole-3-thione scaffold is its ability to inhibit Metallo-


-Lactamases (MBLs)  like NDM-1.
  • Mechanism: The thione/thiol group acts as a zinc-binding group (ZBG). It displaces the water molecule required for

    
    -lactam hydrolysis at the di-zinc active site.
    
  • Implication: These agents can be used as adjuvants to restore the efficacy of carbapenems against resistant Gram-negative bacteria.

References

  • Pleiades Publishing. (2010). Antibacterial Activity of 1,2,4-Triazole-3-Thione Derivatives.[5][6][7][8][9][10][11]7[12][1][3][4][7][10][13]

  • National Institutes of Health (NIH). (2024). Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase.[12]12[12][3][4][7][10][13]

  • MDPI. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases.9[3][4][7][10][13][14]

  • BenchChem. (2025).[1] Mechanism of action of 1,2,4-triazole-based compounds.[1][2][6][7][8][10]1[12][3][4][7][13]

  • National Institutes of Health (NIH). (2024). Molecular Docking and Molecular Dynamics Simulations of Synthesized Thiazole-Isatin-1,2,3-triazole Hybrids as Promising Inhibitors for DNA Gyrase.[15]15[3][4][7][10][13][14]

Sources

5-Phenyl-3H-1,2,4-triazole-3-thione melting point and physical data

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Phenyl-3H-1,2,4-triazole-3-thione: Physicochemical Profile & Synthetic Methodology Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists[1]

Executive Summary

5-Phenyl-3H-1,2,4-triazole-3-thione (CAS: 3414-94-6 for the hydrate) is a critical heterocyclic scaffold in medicinal chemistry, distinct from its commonly confused derivative, 4-amino-5-phenyl-1,2,4-triazole-3-thione.[1] Characterized by a high melting point (~253–259 °C) and significant tautomeric versatility, this compound serves as a pharmacophore in the development of antimicrobial agents, metallo-β-lactamase (MBL) inhibitors, and antioxidant therapies.

This guide provides a rigorous examination of its physical properties, a validated synthesis protocol avoiding common "4-amino" impurities, and a structural analysis of its thione-thiol equilibrium.[1]

Physicochemical Data Profile

The following data represents the core physical constants for the non-amino 5-phenyl derivative. Researchers must verify they are not working with the 4-amino analog (MP ~198 °C).[1]

PropertyValue / DescriptionNotes
IUPAC Name 5-Phenyl-1,2-dihydro-3H-1,2,4-triazole-3-thioneOften cited as 3-phenyl-1,2,4-triazole-5-thiol.[1]
CAS Number 3414-94-6 (Hydrate)Anhydrous forms may appear under 1453-82-3.[1]
Molecular Formula C₈H₇N₃SMW: 177.23 g/mol
Melting Point 253 – 259 °C (Dec.)Distinctly higher than 4-amino analog (198–200 °C).
Appearance White to cream crystalline powderDarkens upon prolonged light exposure.
Solubility Soluble: DMSO, DMF, Hot EthanolInsoluble: Water, Diethyl Ether, HexaneSoluble in aqueous alkali (NaOH, KOH) due to acidity.
pKa ~6.5 – 7.2 (Estimated)Weakly acidic; deprotonates at the N-H/S-H site.
Tautomerism Thione (major) ⇌ Thiol (minor)Thione form dominates in solid state and polar solvents.

Structural Analysis & Tautomerism

The reactivity of 5-phenyl-3H-1,2,4-triazole-3-thione is governed by its thione-thiol tautomeric equilibrium.[1] While the thione form is thermodynamically preferred in the solid state, the thiol form is responsible for S-alkylation reactions and metal coordination.[1]

Figure 1: Tautomeric Equilibrium The following diagram illustrates the proton shift between the Nitrogen (N2/N4) and Sulfur atoms.

Tautomerism Thione Thione Form (Major in Solid State) C=S Bond Thiol Thiol Form (Reactive Intermediate) C-SH Bond Thione->Thiol  Proton Transfer (Fast)   Reaction S-Alkylation / Coordination Thiol->Reaction  Nucleophilic Attack  

Caption: The equilibrium heavily favors the thione form (left), but basic conditions shift the equilibrium to the thiolate anion, facilitating reaction at the sulfur atom.

Validated Synthesis Protocol

Objective: Synthesis of 5-Phenyl-3H-1,2,4-triazole-3-thione via the Poggendorf/Hoggarth method. Note: This route avoids the use of hydrazine hydrate in the final step, preventing the formation of the 4-amino derivative.[1]

Reagents:
  • Benzoyl Chloride (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Sodium Hydroxide (NaOH) (10% aqueous solution)

  • Hydrochloric Acid (HCl) (Concentrated)[2]

  • Ethanol (Absolute)

Step-by-Step Methodology:
  • Formation of 1-Benzoylthiosemicarbazide:

    • Dissolve thiosemicarbazide (0.1 mol) in absolute ethanol.

    • Add benzoyl chloride (0.1 mol) dropwise with stirring at 0–5 °C.

    • Reflux the mixture for 1–2 hours.

    • Cool and filter the precipitate.[3][4] Recrystallize from ethanol to obtain 1-benzoylthiosemicarbazide (Intermediate).[1]

    • Checkpoint: Intermediate MP should be ~198–200 °C.[2]

  • Alkaline Cyclization (The Critical Step):

    • Suspend the 1-benzoylthiosemicarbazide in 10% NaOH solution (approx. 10 mL per gram of intermediate).

    • Reflux the suspension for 3–4 hours. The solid will dissolve as the triazole ring forms and the thiolate salt is generated.

    • Observation: The solution should turn clear and slightly yellow/green.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter to remove any insoluble impurities (if any).

    • Acidify the filtrate carefully with concentrated HCl to pH ~2–3.

    • Precipitation: The product will precipitate as a white solid.[2][4]

    • Filter, wash with cold water (to remove salts), and dry.

  • Purification:

    • Recrystallize from ethanol or an ethanol/water mixture.

    • Final Yield: Typically 70–85%.

    • Target MP: 253–255 °C.[4]

Figure 2: Synthesis Workflow

Synthesis Start Benzoyl Chloride + Thiosemicarbazide Inter 1-Benzoylthiosemicarbazide (Intermediate) Start->Inter  Ethanol, 0-5°C   Cyclization Alkaline Cyclization (10% NaOH, Reflux 3-4h) Inter->Cyclization  Ring Closure   Product 5-Phenyl-3H-1,2,4-triazole-3-thione (MP: 253-259°C) Cyclization->Product  Acidification (HCl)  

Caption: Stepwise synthetic route ensuring the formation of the 3H-triazole core without the 4-amino substituent.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signals must be confirmed.

Infrared Spectroscopy (FT-IR, KBr)
  • 3100 – 3400 cm⁻¹: Broad absorption bands corresponding to N-H stretching .

  • ~2550 cm⁻¹: Weak S-H stretch (often absent or very weak due to thione dominance).

  • 1250 – 1300 cm⁻¹: Strong band characteristic of the C=S (thione) stretching .

  • 1600 cm⁻¹: C=N stretching of the triazole ring.

¹H NMR (DMSO-d₆, 400 MHz)
  • δ 13.5 – 14.0 ppm: Broad singlet (1H or 2H depending on exchange). Corresponds to the N-H / S-H proton. The downfield shift indicates the acidic nature of the proton.

  • δ 7.4 – 8.0 ppm: Multiplet (5H). Corresponds to the aromatic phenyl protons .[4]

  • Note: Absence of a singlet at δ ~5.8 ppm confirms the absence of the NH₂ group (which would be present in the 4-amino derivative).[1]

Applications in Drug Development

  • Metallo-β-Lactamase (MBL) Inhibitors: The thione/thiol moiety acts as a zinc-binding group (ZBG), chelating the active site zinc ions in resistant bacterial enzymes (NDM-1, VIM-2).[1]

  • Antimicrobial Scaffolds: The lipophilic phenyl group combined with the polar triazole core allows for membrane penetration, serving as a precursor for S-alkylated antifungal agents.[1]

  • Crystal Engineering: Used as a ligand in coordination polymers due to its ability to bridge metal centers via N and S atoms.

References

  • Thermo Fisher Scientific. (2024). 3-Phenyl-1,2,4-triazole-5-thiol hydrate, 98% Product Specifications. Retrieved from

  • ChemicalBook. (2024). 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Physical Properties and Synthesis. (Used for comparative exclusion of the amino-derivative).[1] Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides. (Confirming alkaline cyclization protocols). Retrieved from

  • MDPI. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives as MBL Inhibitors. Retrieved from

  • ResearchGate. (2009). Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. (Thermodynamic and structural data). Retrieved from

Sources

literature review on 1,2,4-triazole-3-thione corrosion inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Dual-Use Scaffolds: From Pharmacophores to Surface Protection

Executive Summary

This technical guide analyzes the application of 1,2,4-triazole-3-thione derivatives as high-efficiency corrosion inhibitors. While this heterocyclic scaffold is widely recognized in drug development for its antifungal (e.g., Fluconazole) and antimicrobial properties, its electronic structure—rich in nitrogen and sulfur heteroatoms—makes it an exceptional ligand for transition metal protection (Fe, Cu, Al).

This guide bridges the gap between medicinal chemistry and materials science, detailing the synthesis, mechanistic action, and validation protocols required to deploy these molecules as self-assembling protective monolayers.

Part 1: The Chemistry of Inhibition

Structural Versatility and Tautomerism

The efficacy of 1,2,4-triazole-3-thiones lies in their ability to exist in a tautomeric equilibrium between the thione and thiol forms. This duality is critical for adsorption:

  • Thione Form (C=S): Predominant in the solid state and neutral solutions.

  • Thiol Form (C-SH): Often facilitated on metallic surfaces, allowing for the formation of strong covalent Metal-S bonds.

The molecule acts as a multi-dentate ligand. The Nitrogen atoms (


) possess lone pairs, and the exocyclic Sulfur provides a "soft" center for bonding with "soft" acids (metal cations like 

), following Pearson's HSAB theory.
Synthesis Protocol (Schiff Base Derivatization)

To enhance inhibition efficiency, the base triazole is often derivatized into a Schiff base to increase molecular weight and planarity (surface coverage).

Standard Synthesis Workflow:

  • Precursor: Condensation of a carboxylic acid with thiocarbohydrazide.

  • Cyclization: Reflux in alkaline medium to close the triazole ring.

  • Functionalization: Reaction with aromatic aldehydes to form Schiff bases.

SynthesisPath cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Derivatization A Carboxylic Acid (R-COOH) C Thiosemicarbazide Intermediate A->C B Thiocarbohydrazide B->C D 1,2,4-Triazole-3-Thione (Base Scaffold) C->D Reflux/NaOH F Schiff Base Inhibitor (High Surface Coverage) D->F Condensation/-H2O E Aromatic Aldehyde (Ar-CHO) E->F

Figure 1: Synthetic pathway from raw reagents to high-molecular-weight Schiff base inhibitors.

Part 2: Mechanistic Pathways

The inhibition mechanism is governed by Adsorption Isotherms . The molecules displace water molecules from the metal surface and form a barrier film.

Adsorption Modes[1][2][3]
  • Physisorption: Electrostatic interaction between protonated triazole species (in acidic media, N is protonated) and charged metal surfaces (

    
     ions on steel create a negative dipole).
    
  • Chemisorption: Donor-acceptor interactions.

    • 
      -electron donation from the triazole ring to vacant 
      
      
      
      -orbitals of the metal (
      
      
      ).
    • Back-donation from filled metal

      
      -orbitals to the 
      
      
      
      anti-bonding orbitals of the inhibitor.
The Langmuir Isotherm

The adsorption typically follows the Langmuir model, defined by:



Where:
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     = Inhibitor concentration[1][2]
    
  • 
     = Surface coverage (calculated from EIS or Weight Loss)
    
  • 
     = Equilibrium constant (High 
    
    
    
    > stronger adsorption)

Thermodynamic Criterion:

  • 
    : Physisorption.
    
  • 
     or lower: Chemisorption.
    
  • Triazole-3-thiones typically exhibit

    
     between -30 and -38 kJ/mol, indicating a Mixed Adsorption  mechanism.
    

Part 3: Experimental Validation Protocols

To validate a new triazole derivative, a self-validating tri-modal approach is required: Gravimetric, Electrochemical, and Surface Analysis.

Electrochemical Impedance Spectroscopy (EIS)

EIS is the gold standard for determining Charge Transfer Resistance (


).

Protocol:

  • Setup: Three-electrode cell (Working: Mild Steel; Reference: Ag/AgCl; Counter: Pt wire).

  • Stabilization: Monitor Open Circuit Potential (OCP) for 30–60 mins until stability (

    
    ).
    
  • Acquisition:

    • Frequency Range: 100 kHz to 10 mHz.[3]

    • Amplitude: 10 mV AC perturbation (ensures linearity).

    • Points: 10 points per decade.

  • Analysis: Fit data to an Equivalent Circuit (typically Randles circuit with Constant Phase Element).

    • Success Metric:

      
       should increase with inhibitor concentration.
      
Potentiodynamic Polarization (PDP)

Determines if the inhibitor is Anodic, Cathodic, or Mixed-type.

Protocol:

  • Range:

    
     mV relative to OCP.
    
  • Scan Rate: 0.5 mV/s or 1.0 mV/s (slow scan reduces capacitive charging current errors).

  • Calculation: Extrapolate Tafel slopes (

    
    ) to find Corrosion Current (
    
    
    
    ).
    • Inhibition Efficiency (

      
      ): 
      
      
      
      [3][4]

ElectroWorkflow cluster_valid Validation Loop Start Metal Specimen Prep (Polishing: 600-1200 grit) OCP OCP Stabilization (30-60 mins) Start->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS PDP Tafel Polarization (±250 mV vs OCP) EIS->PDP Data Data Analysis (Fit R_ct / Calc I_corr) PDP->Data Data->OCP Replicate (n=3)

Figure 2: Electrochemical workflow ensuring reproducible corrosion data.

Part 4: Computational Insight (DFT)

Modern corrosion science requires theoretical corroboration using Density Functional Theory (DFT).

Key Parameters to Calculate:

  • 
     (Highest Occupied Molecular Orbital):  Indicates electron-donating ability.[3] Higher is better.
    
  • 
     (Lowest Unoccupied Molecular Orbital):  Indicates electron-accepting ability.[3] Lower is better.
    
  • Energy Gap (

    
    ):  Lower gap implies higher reactivity and easier adsorption.
    
  • Dipole Moment (

    
    ):  High dipole moment often correlates with better accumulation on the surface.
    

Standard Method:

  • Software: Gaussian or ORCA.

  • Functional/Basis Set: B3LYP / 6-311G(d,p) (Standard for organic corrosion inhibitors).[5][6]

  • Solvation: PCM (Polarizable Continuum Model) with water solvent to simulate aqueous acid environment.

Part 5: Comparative Performance Data

The following table summarizes the performance of various 1,2,4-triazole-3-thione derivatives in 1.0 M HCl on Mild Steel (Data synthesized from literature ranges).

CompoundConcentration (M)MethodInhibition Efficiency (%)Adsorption TypeRef
4-amino-5-methyl-1,2,4-triazole-3-thione

EIS85 - 89%Mixed / Langmuir[1]
Schiff Base (Thiophene derivative)

PDP91 - 94%Mixed / Langmuir[2]
Schiff Base (Coumarin derivative)

Weight Loss96 - 98%Chemisorption[3]
4-amino-5-(trifluoromethyl)-triazole-thiol

EIS~89%Mixed[4]

Note: Efficiency generally increases with concentration and decreases with temperature (indicating physisorption component).

References

  • Verma, C., et al. "1,2,4-Triazole-3-thione derivatives as corrosion inhibitors." Journal of Molecular Liquids.

  • Al-Amiery, A. A., et al. "Novel triazole-thione Schiff bases: Synthesis, characterization and corrosion inhibition." Scientific Reports.

  • Hossain, N., et al. "Coumarin-triazole hybrids as high-performance corrosion inhibitors." Corrosion Science.

  • Al-Ahmed, A., et al. "4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol as an effective corrosion inhibitor."[7] BMC Chemistry.

  • Obot, I. B., et al. "Density Functional Theory (DFT) as a powerful tool for designing new corrosion inhibitors." Corrosion Science.

Sources

Methodological & Application

synthesis of 5-phenyl-1,2,4-triazole-3-thione from benzoylthiosemicarbazide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-TZ-005 High-Purity Synthesis of 5-Phenyl-1,2,4-Triazole-3-Thione via Base-Catalyzed Cyclization

Abstract & Scope

This application note details the optimized protocol for synthesizing 5-phenyl-1,2,4-triazole-3-thione (also referred to as 5-phenyl-3-mercapto-1,2,4-triazole) from 1-benzoylthiosemicarbazide . The 1,2,4-triazole-3-thione scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting significant antifungal, anti-inflammatory, and antiviral properties (e.g., Ribavirin analogs).

This guide addresses the critical selectivity challenge in cyclizing acylthiosemicarbazides: distinguishing between the formation of 1,2,4-triazoles (base-catalyzed) and 1,3,4-thiadiazoles (acid-catalyzed). We provide a robust, self-validating alkaline cyclization method that ensures exclusive formation of the triazole ring, complete with structural characterization data.

Reaction Theory & Mechanistic Insight

The Selectivity Switch

The cyclization of 1-acylthiosemicarbazides is pH-dependent. Understanding this bifurcation is critical for process integrity:

  • Acidic Conditions (Strong Acid): Promote the nucleophilic attack of the sulfur atom onto the carbonyl carbon, leading to 1,3,4-thiadiazoles .

  • Basic Conditions (Alkaline): Promote the deprotonation of the terminal hydrazine nitrogen (

    
    ), facilitating its attack on the carbonyl carbon. This pathway leads to the formation of the 1,2,4-triazole  ring with the loss of water.
    
Mechanism of Action
  • Deprotonation: The hydroxide ion abstracts a proton from the hydrazine linkage, increasing the nucleophilicity of the nitrogen.

  • Cyclization: The terminal amino group (

    
    ) attacks the carbonyl carbon of the benzoyl moiety, forming a tetrahedral intermediate.
    
  • Dehydration: Elimination of a water molecule establishes the C=N bond, aromatizing the system to the stable triazole ring.

  • Tautomerism: The product exists in a tautomeric equilibrium between the thione (NH/C=S) and thiol (N/C-SH) forms, with the thione form often predominating in the solid state.

ReactionMechanism Reactant 1-Benzoylthiosemicarbazide (Ph-CO-NH-NH-CS-NH2) Intermed Tetrahedral Intermediate (Cyclized Anion) Reactant->Intermed + NaOH (Reflux) N-Attack on C=O SideProduct 2-Amino-5-phenyl-1,3,4-thiadiazole (Avoided Side Product) Reactant->SideProduct + Acid (H2SO4) S-Attack on C=O Product 5-Phenyl-1,2,4-triazole-3-thione (Target) Intermed->Product - H2O (Dehydration)

Figure 1: Mechanistic divergence in the cyclization of acylthiosemicarbazides. The solid blue path represents the protocol described herein.

Materials & Equipment

ComponentGrade/SpecificationFunction
1-Benzoylthiosemicarbazide >98% PurityStarting Material
Sodium Hydroxide (NaOH) 2N Aqueous Solution (approx. 8%)Catalyst/Solvent
Hydrochloric Acid (HCl) 3N or Conc. (37%)Precipitating Agent
Ethanol Absolute or 95%Recrystallization Solvent
Reflux Apparatus Round bottom flask, condenserReaction Vessel
pH Meter/Paper Range 1-14Endpoint Validation

Experimental Protocol

Phase 1: Cyclization
  • Charge: In a 100 mL round-bottom flask, suspend 1.95 g (10 mmol) of 1-benzoylthiosemicarbazide in 20 mL of 2N NaOH (or 8-10% w/v NaOH solution).

    • Note: The starting material may not dissolve immediately.

  • Reflux: Heat the mixture to reflux (approx. 95-100 °C) with magnetic stirring.

    • Observation: The suspension should clear into a homogeneous solution within 15-30 minutes as the reaction proceeds and the salt forms.

    • Duration: Maintain reflux for 3 hours . (Literature range: 2-4 hours).

  • Cooling: Remove the flask from the heat source and allow the solution to cool to room temperature. Filter the solution through a glass frit or filter paper if any insoluble impurities remain.

Phase 2: Isolation & Work-up
  • Acidification: Place the reaction flask in an ice bath. Slowly add 3N HCl dropwise with stirring.

    • Critical Endpoint: Continue addition until the pH reaches 5–6 .

    • Observation: A thick white to off-white precipitate will form immediately.

    • Warning: Do not make the solution extremely acidic (pH < 1) rapidly, as this may trap impurities.

  • Filtration: Collect the precipitate by vacuum filtration.

  • Washing: Wash the filter cake with cold water (2 x 10 mL) to remove excess salts (NaCl).

Phase 3: Purification
  • Recrystallization: Transfer the crude solid to a flask. Recrystallize from Ethanol (or an Ethanol/Water 1:1 mixture).

    • Dissolve in minimum hot ethanol.

    • Allow to cool slowly to room temperature, then refrigerate.

  • Drying: Dry the crystals in a vacuum oven at 60 °C for 4 hours.

Workflow Start Start: 1-Benzoylthiosemicarbazide + 2N NaOH Reflux Reflux (3 hrs, 95°C) Homogeneous Solution Start->Reflux Cool Cool to RT & Filter (Remove insolubles) Reflux->Cool Acidify Acidify with HCl Target pH 5-6 Cool->Acidify Precipitate Precipitate Forms (Crude Product) Acidify->Precipitate Recryst Recrystallize (Ethanol) Precipitate->Recryst Final Pure 5-Phenyl-1,2,4-triazole-3-thione Recryst->Final

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.[1][2]

Characterization & Quality Control

The following data should be used to validate the identity and purity of the synthesized compound.

ParameterSpecificationNotes
Appearance White to pale yellow crystalline solid
Yield 80 – 90%Typical bench scale yield
Melting Point 253 – 255 °C Distinctive high MP compared to thiadiazole isomers (~220°C)
Solubility Soluble in DMSO, DMF, hot EthanolInsoluble in water
Spectral Validation
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.6 – 13.8 ppm (s, 1H, NH/SH) – Broad singlet indicating tautomeric proton.
      
    • 
       13.4 ppm (s, 1H, NH) – Triazole ring NH.
      
    • 
       7.85 – 7.90 ppm (m, 2H, Ar-H, ortho).
      
    • 
       7.40 – 7.55 ppm (m, 3H, Ar-H, meta/para).
      
    • Interpretation: The presence of two downfield singlets (or one very broad signal depending on resolution/exchange) confirms the triazole-thione structure.

  • 13C NMR (100 MHz, DMSO-d6):

    • 
       167.4 ppm (Triazole C3, C=S).
      
    • 
       150.5 ppm (Triazole C5, C-Ph).
      
    • 
       130.4, 129.1, 126.2 ppm (Aromatic Carbons).
      

Troubleshooting & Optimization

  • Low Yield: Ensure the reflux time is sufficient. Incomplete cyclization leads to a mixture of starting material and product. Check by TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Impure Product (Low MP): If the melting point is < 240 °C, the product may contain trapped water or inorganic salts. Ensure thorough washing of the filter cake with water before recrystallization.

  • Safety Note: The acidification step releases heat. Perform in a fume hood. While no H2S gas is evolved in this specific cyclization (unlike dithiocarbazinate methods), standard PPE (gloves, goggles) is mandatory.

References

  • MDPI. (2024).[3] Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Available at: [Link]

  • SciSpace. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization. Available at: [Link]

Sources

Application Note: High-Yield Alkaline Cyclization Protocol for 1,2,4-Triazole-3-Thione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of biologically active nitrogen-containing five-membered heterocyclic scaffolds (antimicrobial, antifungal, and anthelmintic agents).

Introduction and Mechanistic Causality

The 1,2,4-triazole-3-thione scaffold is a privileged pharmacophore in medicinal chemistry, functioning as a bioisostere for various five-membered rings and exhibiting profound antimicrobial and antiparasitic activities[1]. The most robust and scalable method for synthesizing 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones is the intramolecular dehydrative cyclization of 1,4-disubstituted thiosemicarbazides under alkaline conditions[2].

The Causality of Experimental Choices: Unlike acidic cyclization, which can lead to complex side reactions or incomplete conversion, alkaline media (typically 2% to 8% aqueous NaOH) provides a highly controlled environment for triazole ring formation[3].

  • Base-Driven Nucleophilicity: The sodium hydroxide deprotonates the terminal nitrogen of the thiosemicarbazide intermediate. This significantly enhances its nucleophilicity, driving an intramolecular attack on the carbonyl carbon to form a tetrahedral intermediate.

  • Dehydration and Salt Formation: Subsequent elimination of a water molecule yields the triazole ring. Because the resulting 1,2,4-triazole-3-thione possesses an acidic N-H proton, it immediately forms a highly soluble sodium triazolate salt in the basic reaction mixture[4].

  • Acidic Precipitation: The reaction is not complete until the mixture is neutralized with hydrochloric acid (HCl). The acid shifts the equilibrium, protonating the triazolate nitrogen and forcing the neutral, hydrophobic 1,2,4-triazole-3-thione to precipitate out of the aqueous solution for easy filtration[5].

Workflow A Acid Hydrazide + Isothiocyanate B Condensation (Reflux in MeOH) A->B C 1,4-Disubstituted Thiosemicarbazide B->C D Alkaline Cyclization (2-8% NaOH) C->D E Sodium Triazolate Salt D->E Dehydration F Acidification (3-4N HCl) E->F G 1,2,4-Triazole-3-Thione Derivative F->G Protonation

Reaction workflow for the synthesis of 1,2,4-triazole-3-thione derivatives via alkaline cyclization.

Step-by-Step Experimental Protocols

To ensure a self-validating system, this workflow is divided into two distinct stages. Do not proceed to Stage 2 without confirming the purity of the intermediate from Stage 1.

Stage 1: Synthesis of 1,4-Disubstituted Thiosemicarbazides

This step generates the linear precursor required for cyclization.

  • Reagent Preparation: Dissolve the starting acid hydrazide (10 mmol) in 30 mL of anhydrous methanol[2].

  • Addition: Slowly add a solution of the appropriate substituted isothiocyanate (10 mmol) dissolved in 10 mL of methanol to the hydrazide solution dropwise to prevent exothermic side-reactions.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 10–12 hours. Monitor the consumption of starting materials via TLC (Petroleum Ether:Ethyl Acetate, 8:2)[2].

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Evaporate the methanol under reduced pressure. The crude 1,4-disubstituted thiosemicarbazide will typically present as a viscous oil that solidifies upon cooling[2].

Stage 2: Intramolecular Alkaline Cyclization

This step executes the ring closure and isolates the final thione.

  • Alkaline Suspension: Suspend the crude thiosemicarbazide (10 mmol) in 20–40 mL of a 2% to 8% aqueous sodium hydroxide (NaOH) solution[6]. Note: For highly sterically hindered derivatives, up to 20% NaOH may be required[4].

  • Thermal Cyclization: Reflux the basic mixture for 2 to 14 hours. The suspension will gradually turn into a clear solution as the water-soluble sodium triazolate salt is formed[3].

  • Cooling: Remove the flask from the heat source and allow it to cool completely to room temperature.

  • Neutralization & Precipitation (Critical Step): Slowly add 3 N to 4 N hydrochloric acid (HCl) dropwise under continuous stirring until the pH reaches ~6.0–7.0. A dense precipitate of the 1,2,4-triazole-3-thione will form immediately[2].

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual NaCl, and recrystallize from aqueous ethanol or methanol[6].

Quantitative Data & Reaction Parameters

The table below summarizes validated reaction parameters and expected yields for various 1,2,4-triazole-3-thione derivatives based on recent literature protocols.

Derivative ClassCyclization ReagentReflux TimeExpected YieldKey IR Marker (C=S)
4,5-Disubstituted-2,4-dihydro 4 N NaOH12–14 h78% – 85%~1272 cm⁻¹
5-(Quinolin-6-yl)-4-substituted 2% NaOH2 h~95%~1237 cm⁻¹
Diphenyl sulfone substituted 8% NaOH2–4 h70% – 85%1237–1239 cm⁻¹
5-Phenyl-1,2,4-triazole-3-thione 20% NaOH3 h84%~1239 cm⁻¹

Analytical Validation and Tautomerism Logic

A true self-validating protocol requires structural confirmation that differentiates the cyclized product from its linear precursor, as well as confirming its tautomeric state. 1,2,4-triazoles can theoretically exist in either the thiol (-SH) or thione (=S) form.

Validation Logic: In the solid state, FT-IR spectroscopy is the definitive tool for this validation. The presence of a strong C=S stretching band between 1237–1272 cm⁻¹ and the complete absence of an S-H absorption band in the 2300–2600 cm⁻¹ region definitively proves that the newly synthesized derivatives exist predominantly in the thionic form[5]. Furthermore, the N-H stretch should be clearly visible at ~3409–3411 cm⁻¹[5].

Validation Start Product Isolation IR FT-IR Spectroscopy Start->IR NMR 1H & 13C NMR Start->NMR Check1 C=S stretch at 1237-1272 cm⁻¹? (No S-H at 2300-2600 cm⁻¹) IR->Check1 Check2 N-H stretch at ~3410 cm⁻¹? (Absence of linear precursors) NMR->Check2 Result Confirmed Thione Tautomer Check1->Result Check2->Result

Analytical validation logic for confirming the thione tautomer of 1,2,4-triazole-3-thione derivatives.

References

  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole deriv
  • Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4- Triazole-3-thione Deriv
  • Synthesis, Acetylcholinesterase and Alkaline Phosphatase Inhibition of Some New 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives Source: ConnectSci (Australian Journal of Chemistry)
  • Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole deriv
  • Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides Source: SciSpace
  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase Source: MDPI

Sources

microwave-assisted synthesis of 5-phenyl-3H-1,2,4-triazole-3-thione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 5-Phenyl-3H-1,2,4-triazole-3-thione

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 5-phenyl-3H-1,2,4-triazole-3-thione using microwave-assisted organic synthesis (MAOS). 1,2,4-Triazole-3-thiones are critical pharmacophores in medicinal chemistry, exhibiting broad-spectrum antimicrobial, anti-inflammatory, and antidepressant activities.

Conventional thermal synthesis of this scaffold typically requires prolonged reflux (4–12 hours) and often suffers from moderate yields due to thermal degradation of intermediates. The microwave-assisted protocol described herein reduces reaction time to under 20 minutes , increases yield by 15–20% , and minimizes solvent usage, aligning with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries) and #6 (Design for Energy Efficiency).

Scientific Foundation & Mechanism

Reaction Pathway

The synthesis proceeds via a two-stage sequence:

  • Addition: Nucleophilic attack of benzoyl hydrazine (benzhydrazide) on the electrophilic carbon of potassium thiocyanate (in acidic medium) to form the 1-benzoylthiosemicarbazide intermediate.

  • Cyclocondensation: Base-catalyzed intramolecular cyclization of the thiosemicarbazide, followed by dehydration to close the 1,2,4-triazole ring.

Mechanistic Diagram

ReactionMechanism Start Benzoyl Hydrazine (Ph-CONHNH2) Inter Intermediate: 1-Benzoylthiosemicarbazide Start->Inter Nucleophilic Addition (MW: 80°C, 10 min) Reagent Potassium Thiocyanate (KSCN) + HCl Reagent->Inter Product Product: 5-Phenyl-3H-1,2,4-triazole-3-thione Inter->Product Cyclodehydration (MW: 110°C, 15 min) Base 2N NaOH (Microwave Irradiation) Base->Product

Figure 1: Mechanistic pathway for the synthesis of 5-phenyl-3H-1,2,4-triazole-3-thione.

Materials & Equipment

Reagents:

  • Benzoyl hydrazine (Benzhydrazide) (>98%)

  • Potassium Thiocyanate (KSCN)

  • Hydrochloric Acid (conc. and 2N)

  • Sodium Hydroxide (2N aqueous solution)

  • Ethanol (Absolute)[1]

Equipment:

  • Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control.

  • Vessels: 10 mL or 30 mL borosilicate glass vials with PEEK snap-caps/crimp tops.

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal). Note: Fiber optic is preferred for accurate internal temperature monitoring during the cyclization exotherm.

Experimental Protocol

Stage 1: Synthesis of 1-Benzoylthiosemicarbazide

Rationale: Forming the open-chain intermediate first allows for purification if necessary, ensuring high purity in the final cyclization.

  • Preparation: In a 30 mL microwave vial, dissolve Benzoyl hydrazine (1.36 g, 10 mmol) in 10 mL of Ethanol .

  • Addition: Add Potassium Thiocyanate (1.46 g, 15 mmol) and conc. HCl (1 mL) .

  • Irradiation: Seal the vial and irradiate using the following parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 85 °C

    • Power: Max 150 W (Variable)

    • Hold Time: 10 minutes

    • Stirring: High

  • Isolation: Pour the reaction mixture into ice-cold water. The solid precipitate (1-benzoylthiosemicarbazide) is filtered, washed with cold water, and dried.

    • Checkpoint: Yield should be >85%. MP: ~195-198°C.

Stage 2: Cyclization to 5-Phenyl-3H-1,2,4-triazole-3-thione

Rationale: Base-catalyzed cyclization requires higher energy to overcome the activation barrier for ring closure and water elimination.

  • Mixture: In a clean 10 mL microwave vial, suspend the 1-Benzoylthiosemicarbazide (1.0 g) obtained from Stage 1 in 10 mL of 2N NaOH .

  • Irradiation: Seal and irradiate.

    • Temperature: 110 °C

    • Power: Max 300 W

    • Hold Time: 12 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

  • Work-up:

    • Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).

    • Filter the solution to remove any insoluble impurities (if any).

    • Acidification: Carefully acidify the clear filtrate with 2N HCl dropwise with stirring until pH 4–5 is reached.

    • Observation: A voluminous white/off-white precipitate will form immediately.

  • Purification: Filter the solid, wash thoroughly with cold water to remove salts (NaCl), and recrystallize from Ethanol/Water (1:1).

Results & Discussion

Data Comparison: Conventional vs. Microwave
ParameterConventional Heating (Reflux)Microwave-Assisted (This Protocol)Improvement
Reaction Time 4 – 6 Hours22 Minutes (Total)~15x Faster
Energy Usage High (Continuous heating)Low (Targeted dielectric heating)>90% Savings
Yield 65 – 72%88 – 94% +20% Yield
Purity (Crude) Requires Recrystallization>95% (Often requires only washing)Cleaner Profile
Characterization Data (Typical)
  • Melting Point: 252–254 °C (Lit. 254 °C).

  • IR (KBr, cm⁻¹): 3150 (NH stretch), 2980 (CH arom), 1610 (C=N), 1320 (C=S).

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.45-7.55 (m, 3H, Ar-H), 7.90-8.00 (d, 2H, Ar-H), 13.65 (s, 1H, NH), 13.80 (s, 1H, SH/NH tautomer).

Workflow Visualization

Workflow Step1 Step 1: Weigh Reagents (Benzhydrazide + KSCN + HCl) Step2 MW Irradiation (Stage 1) 85°C, 10 min, 150W Step1->Step2 Step3 Isolate Intermediate (Filtration) Step2->Step3 Step4 Mix Intermediate with 2N NaOH Step3->Step4 Step5 MW Irradiation (Stage 2) 110°C, 12 min, 300W Step4->Step5 Step6 Acidification (pH 5) & Precipitation Step5->Step6 Step7 Final Product (Filtration & Drying) Step6->Step7

Figure 2: Operational workflow for the microwave-assisted synthesis.

Troubleshooting & Optimization

  • Low Yield in Stage 1: Ensure the reaction medium is sufficiently acidic. The formation of the thiosemicarbazide is acid-catalyzed. If using KSCN, HCl is mandatory. If using Phenyl Isothiocyanate (alternative route), acid is not required, but the product will be the 4-phenyl derivative, not the target 3H (unsubstituted N4) compound.

  • Pressure Spikes: During Stage 2 (Cyclization), the release of water vapor and ethanol (if used as co-solvent) can raise pressure. Ensure the vessel has at least 50% headspace.

  • Product Coloration: A yellow/orange tint in the final product often indicates oxidation of the thione group to a disulfide. Add a pinch of sodium metabisulfite during the acidification step to prevent oxidation.

References

  • Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 2013, 66.[1]

  • Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols. BenchChem Application Note, 2025.

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives. RSC Advances, 2025.

  • Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Research Journal of Pharmacy and Technology, 2022.

Sources

preparation of Mannich bases from 5-phenyl-1,2,4-triazole-3-thione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of N-Mannich Bases from 5-Phenyl-1,2,4-triazole-3-thione

Introduction & Scientific Context

The 1,2,4-triazole-3-thione scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound antimicrobial, antihypertensive, and anticancer properties[1][2]. Functionalizing this core via the Mannich reaction—specifically by introducing an aminomethyl group—significantly enhances the molecule's lipophilicity, receptor binding affinity, and overall bioavailability[3]. This application note details a highly regioselective, one-pot multicomponent protocol for the preparation of N-Mannich bases from 5-phenyl-1,2,4-triazole-3-thione, designed specifically for researchers scaling up hit-to-lead optimization.

Mechanistic Rationale & Causality

The Mannich reaction of 5-phenyl-1,2,4-triazole-3-thiones involves a three-component condensation between the triazole substrate, an


-CH-acidic compound (formaldehyde), and a secondary amine (e.g., morpholine, piperidine, or piperazine)[1].

Causality of Regioselectivity: The 5-phenyl-1,2,4-triazole-3-thione exists in a dynamic thiol-thione tautomeric equilibrium. In polar protic solvents, the thione form is thermodynamically stabilized. The reaction proceeds via the in situ generation of an electrophilic iminium ion from formaldehyde and the secondary amine. Because the exocyclic sulfur atom is less nucleophilic under these conditions, the bulky iminium intermediate selectively attacks the less sterically hindered endocyclic nitrogen (typically N2) of the triazole ring, strictly yielding the N-Mannich base rather than an S-alkylated byproduct[1][2].

Mechanism A Formaldehyde (37-40% aq) C Iminium Ion Intermediate A->C Condensation (-H2O) B Secondary Amine (e.g., Morpholine) B->C E Regioselective Attack (N2 or N4 position) C->E D 5-Phenyl-1,2,4- triazole-3-thione D->E Thiol-Thione Tautomerism F N-Mannich Base Target Compound E->F Precipitation in Ethanol

Fig 1. Multicomponent Mannich reaction pathway forming N-Mannich bases.

Causality of Solvent and Temperature: Ethanol (96%) is selected as the solvent because it perfectly balances reactant solubility with product insolubility. Stirring at room temperature (293 K) for 12–24 hours, rather than refluxing, prevents the thermal degradation/reversibility of the iminium intermediate and drives the equilibrium forward via Le Chatelier's principle as the final product spontaneously precipitates[1][3].

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. The spontaneous precipitation of the product serves as a visual indicator of reaction progress, while built-in analytical checkpoints guarantee structural integrity.

Workflow Step1 Step 1: Dissolution Substrate in 96% Ethanol Step2 Step 2: Reagent Addition Add Formaldehyde & Amine Step1->Step2 Step3 Step 3: Incubation Stir 1h, rest 12-24h at RT Step2->Step3 Step4 Step 4: Isolation Filter & wash with cold Ethanol Step3->Step4 Step5 Step 5: Validation TLC & NMR (N-H absence) Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis of Mannich bases.

Materials & Reagents
  • Substrate: 5-phenyl-1,2,4-triazole-3-thione (10 mmol)

  • Electrophile: Formaldehyde (37-40% aqueous solution, 1.5 mL / ~15 mmol)[4]

  • Nucleophile: Secondary Amine (e.g., Morpholine, Piperidine, or Piperazine; 10 mmol)[1][3][4]

  • Solvent: Ethanol (96%, 20-25 mL)[3][4]

Step-by-Step Methodology
  • Substrate Dissolution: Suspend 10 mmol of 5-phenyl-1,2,4-triazole-3-thione in 20–25 mL of 96% ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer[1][4].

  • Electrophile Activation: Add 1.5 mL of 40% aqueous formaldehyde to the suspension. Stir for 5 minutes to ensure homogenous distribution[1][4].

  • Amine Addition: Dropwise, add 10 mmol of the selected secondary amine. The reaction mixture may become transiently clear as the iminium ion forms and begins to react with the triazole[1].

  • Incubation & Precipitation: Stir the mixture vigorously for 1 hour at room temperature. Subsequently, leave the reaction undisturbed overnight (12–24 hours) at room temperature. A solid crystalline mass will spontaneously separate as the N-Mannich base forms[1][3][4].

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with 2 x 5 mL of ice-cold ethanol to remove unreacted amine and formaldehyde traces[3].

  • Purification: Recrystallize the crude product from an Ethanol/DMF mixture or pure ethanol to obtain analytically pure crystals[1][4].

Data Summary & Expected Outcomes

The table below summarizes the quantitative metrics and expected physical properties for various secondary amines utilized in this protocol, synthesized under identical ambient conditions[1][3][4].

Secondary AmineMolar Ratio (Triazole : Amine : HCHO)Reaction TimeTempExpected Yield (%)Physical State
Morpholine 1 : 1 : 1.512 - 24 h20-25 °C76 - 87Colorless Crystals
Piperidine 1 : 1 : 1.512 - 24 h20-25 °C63 - 76White Powder
Piperazine 1 : 1 : 1.524 h20-25 °C60 - 75Crystalline Solid

Self-Validation & Quality Control

To ensure the protocol has succeeded and the correct regioisomer was formed, perform the following self-validation checks:

  • TLC Monitoring: Co-spot the reaction mixture against the starting 5-phenyl-1,2,4-triazole-3-thione. The complete disappearance of the substrate spot confirms reaction completion[3].

  • 
    H NMR Signature (Critical):  In the 
    
    
    
    H NMR spectrum (DMSO-
    
    
    ), the successful formation of the N-Mannich base is confirmed by the absence of the N-H proton signal at the 2-position of the triazole ring. Concurrently, a new diagnostic singlet integrating for two protons will appear at
    
    
    = 5.02–5.30 ppm, corresponding to the bridging N–CH
    
    
    –N group[1][4].
  • 
    C NMR Verification:  The presence of the C=S bond carbon should resonate characteristically at 
    
    
    
    = 151.2–159.5 ppm, confirming that the thione moiety remains intact and S-alkylation did not occur[1].

References[4] Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus - PMC - NIH. URL[1] The Synthesis and In Silico Antihypertensive Activity Prognosis of New Mannich Bases Containing the 1,2,4-Triazole Moiety - SciSpace. URL[3] Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - MDPI. URL[2] Mannich bases of 1,2,4- triazole- 3- thione containing adamantane moiety: Synthesis, preliminary anticancer evaluation, and molecular modeling studies - Semantic Scholar. URL

Sources

Application Notes & Protocols for the Regioselective Functionalization of 5-Phenyl-1,2,4-triazole-3-thione at Nitrogen Positions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the selective functionalization of 5-phenyl-1,2,4-triazole-3-thione at its nitrogen positions. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives.[1][2][3] This document moves beyond a simple recitation of steps, offering an in-depth analysis of the causality behind experimental choices, focusing on the principles of regioselectivity. Protocols for key transformations, including N-alkylation, N-acylation, and N-aminomethylation (Mannich reaction), are presented with an emphasis on creating self-validating systems for robust and reproducible outcomes.

Introduction: The 5-Phenyl-1,2,4-triazole-3-thione Scaffold

The 5-phenyl-1,2,4-triazole-3-thione core is a versatile heterocyclic system renowned for its wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The presence of multiple nucleophilic centers—two endocyclic nitrogen atoms (N2 and N4) and an exocyclic sulfur atom—makes its functionalization a subject of considerable chemical interest. The reactivity of this scaffold is governed by a crucial chemical principle: thione-thiol tautomerism.

The Principle of Thione-Thiol Tautomerism

The 5-phenyl-1,2,4-triazole-3-thione molecule exists as a dynamic equilibrium between its thione and thiol tautomeric forms. In the solid state and in neutral solutions, the thione form is generally predominant. However, the thiol form can be readily accessed, particularly under basic conditions, where deprotonation of the N-H or S-H proton leads to an ambidentate anion. This tautomerism is the fundamental reason for the competing S- and N-functionalization reactions.

Tautomerism Thione Thione Form Anion Ambidentate Anion Thione->Anion + Base - H+ Anion->Thione + H+ Thiol Thiol Form Anion->Thiol + H+ Thiol->Anion + Base - H+

Caption: Thione-Thiol Tautomerism of 5-phenyl-1,2,4-triazole-3-thione.

Synthesis of the Core Scaffold: 5-Phenyl-1,2,4-triazole-3-thione

A reliable and scalable synthesis of the starting material is paramount. The most common and efficient method involves the base-catalyzed cyclization of benzoylthiosemicarbazide.

Protocol 2.1: Synthesis of 5-Phenyl-1,2,4-triazole-3-thione

Rationale: This protocol utilizes a strong base (NaOH) to facilitate the intramolecular cyclization of benzoylthiosemicarbazide. The high temperature drives the dehydration reaction to completion. Subsequent acidification precipitates the product.

Materials:

  • Benzoylthiosemicarbazide

  • 20% Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl), concentrated

  • Distilled water

Procedure:

  • Dissolve benzoylthiosemicarbazide (0.01 mol) in 20 mL of 20% sodium hydroxide solution.

  • Heat the solution at 90-95 °C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add hydrochloric acid dropwise with stirring until the solution is neutral or slightly acidic (pH ~6-7).

  • A white precipitate will form. Filter the solid, wash thoroughly with cold water, and air dry.[4]

Self-Validation:

  • Melting Point: The purified product should have a sharp melting point, typically around 253-255 °C.[4]

  • ¹H NMR (DMSO-d₆): Expect two broad singlets for the NH protons around δ 13.4-13.7 ppm and multiplets for the phenyl protons between δ 7.3-7.9 ppm.[4]

  • ¹³C NMR (DMSO-d₆): Key signals should appear around δ 167.4 ppm (C=S) and δ 150.5 ppm (C-phenyl).[4]

N-Functionalization Strategies: Controlling Regioselectivity

The primary challenge in the functionalization of 5-phenyl-1,2,4-triazole-3-thione is controlling the site of electrophilic attack. While S-alkylation is often the thermodynamically favored pathway, selective N-functionalization can be achieved by careful manipulation of reaction conditions.

Caption: Potential sites for electrophilic attack on the triazole scaffold.

N-Aminomethylation: The Mannich Reaction

The Mannich reaction is a highly reliable method for achieving N-functionalization, specifically at the N2 position.[5] This three-component condensation involves the triazole, formaldehyde, and a secondary amine.

Protocol 3.1.1: Synthesis of N2-Aminomethyl Derivatives

Rationale: The reaction proceeds via the formation of an Eschenmoser-like salt from formaldehyde and the secondary amine. The N2-H of the triazole is sufficiently acidic to act as a nucleophile, attacking the iminium ion to form the N-C bond.

Materials:

  • 5-Phenyl-1,2,4-triazole-3-thione

  • Formaldehyde (37% solution in water)

  • Secondary amine (e.g., piperidine, morpholine, N-methylpiperazine)

  • Ethanol

Procedure:

  • Suspend 5-phenyl-1,2,4-triazole-3-thione (1 mmol) in ethanol (10 mL).

  • Add the secondary amine (1.1 mmol) to the suspension.

  • Add formaldehyde solution (1.2 mmol) dropwise with stirring.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. The product often precipitates.

  • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol).

Self-Validation:

  • ¹H NMR: The key diagnostic signal is a singlet for the N-CH₂-N protons, typically appearing between δ 5.1-5.6 ppm. The disappearance of one of the broad N-H signals from the starting material is also indicative of N-functionalization.

  • ¹³C NMR: A new signal for the N-CH₂-N carbon will appear around δ 60-70 ppm.

N-Alkylation: A Study in Selectivity

Direct alkylation presents a greater challenge due to the high nucleophilicity of the sulfur atom. However, N-alkylation can be favored under specific conditions. The choice of base and solvent is critical in directing the regioselectivity. Generally, aprotic polar solvents and a moderate base can favor N-alkylation.

Comparative Protocols: S- vs. N-Alkylation

The following protocols illustrate how reaction conditions can be tuned to favor either S- or N-alkylation of a closely related substrate, 4-amino-5-phenyl-1,2,4-triazole-3-thione. These principles are applicable to the parent 5-phenyl-1,2,4-triazole-3-thione.

ParameterProtocol 3.2.1: S-AlkylationProtocol 3.2.2: N-Alkylation
Rationale A strong base (KOH) in a protic solvent (ethanol) fully deprotonates the most acidic proton, which is on the sulfur in the thiol tautomer, leading to the highly nucleophilic thiolate anion.A weaker base (K₂CO₃) in an aprotic solvent (acetone) sets up an equilibrium where the nitrogen atoms of the triazole ring can compete more effectively as nucleophiles.
Substrate 4-Amino-5-phenyl-1,2,4-triazole-3-thione4-Amino-5-phenyl-1,2,4-triazole-3-thione
Alkylating Agent 1-(2-chloroethyl)-4-(2-methoxyphenyl)piperazine1-(2-chloroethyl)-4-(2-methoxyphenyl)piperazine
Base Potassium Hydroxide (KOH)Potassium Carbonate (K₂CO₃)
Solvent EthanolAcetone
Conditions RefluxReflux
Typical Yield ~50%~15-20%
¹H NMR (S-CH₂) Triplet at ~δ 3.3 ppm-
¹H NMR (N-CH₂) -Triplet at ~δ 4.3 ppm
¹³C NMR (S-CH₂) ~δ 29.7 ppm-
¹³C NMR (N-CH₂) -~δ 46.4 ppm

Expert Insights: The significant downfield shift of the methylene protons and carbon in the ¹H and ¹³C NMR spectra, respectively, is a definitive diagnostic tool to distinguish N-alkylation from S-alkylation. The greater electronegativity of nitrogen compared to sulfur results in more deshielding of the adjacent methylene group.

N-Acylation

N-acylation introduces a carbonyl group onto the triazole nitrogen, providing a versatile handle for further derivatization. This reaction typically proceeds at one of the ring nitrogens under basic conditions.

Protocol 3.3.1: General Procedure for N-Acylation

Rationale: The triazole anion, generated by a suitable base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Materials:

  • 5-Phenyl-1,2,4-triazole-3-thione

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., triethylamine, pyridine)

  • Aprotic solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve 5-phenyl-1,2,4-triazole-3-thione (1 mmol) in the chosen aprotic solvent (10 mL).

  • Add the base (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acylating agent (1.1 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Self-Validation:

  • IR Spectroscopy: Look for the appearance of a new, strong carbonyl (C=O) stretching band, typically in the range of 1680-1750 cm⁻¹.

  • NMR Spectroscopy: The disappearance of an N-H proton signal and the appearance of signals corresponding to the newly introduced acyl group.

Summary of Key Functionalization Strategies

N-Functionalization_Workflow cluster_mannich Mannich Reaction cluster_alkylation N-Alkylation cluster_acylation N-Acylation Start 5-Phenyl-1,2,4-triazole-3-thione Mannich_Reagents Formaldehyde, Secondary Amine Start->Mannich_Reagents Alkylation_Reagents Alkyl Halide, K₂CO₃, Acetone Start->Alkylation_Reagents Acylation_Reagents Acyl Halide, Base, DCM Start->Acylation_Reagents Mannich_Product N2-Aminomethyl Derivative Mannich_Reagents->Mannich_Product N_Alkyl_Product N-Alkyl Derivative Alkylation_Reagents->N_Alkyl_Product N_Acyl_Product N-Acyl Derivative Acylation_Reagents->N_Acyl_Product

Caption: Overview of primary N-functionalization pathways.

Conclusion

The functionalization of 5-phenyl-1,2,4-triazole-3-thione at its nitrogen positions is a nuanced yet achievable synthetic goal. A thorough understanding of the thione-thiol tautomerism and the judicious choice of reagents and reaction conditions are essential for directing the regiochemical outcome. The Mannich reaction provides a direct and reliable route to N2-aminomethyl derivatives. For N-alkylation, the use of a weaker base in an aprotic solvent is key to favoring nitrogen attack over the thermodynamically preferred S-alkylation. N-acylation offers a further avenue for diversification of this important pharmacological scaffold. The protocols and diagnostic data presented in this guide provide a robust framework for researchers to confidently and reproducibly synthesize novel derivatives for applications in drug discovery and development.

References

  • El-Sayed, W. A., Ali, O. M., & Abdel-Aziz, M. (2014). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. Molecules, 19(11), 18635–18653. [Link]

  • Kaplaushenko, A. H., & Sameliuk, Y. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Actual Questions of Pharmaceutical and Medical Science and Practice, 17(2), 187-195. [Link]

  • Turan-Zitouni, G., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 30(17), 1-35. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [Link]

  • Verma, K. K., Singh, U. K., & Jain, J. (2019). Design, Synthesis and Biological Activity of Some 4, 5-Disubstituted-2, 4- Dihydro-3H-1, 2, 4- Triazole-3-Thione Derivatives. Current Drug Targets, 20(3), 197-205. [Link]

  • Popiołek, Ł., et al. (2017). Synthesis and evaluation of antimicrobial properties of new Mannich bases of 4,5-disubstituted-1,2,4-triazole-3-thiones. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 700-711. [Link]

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 23. [Link]

  • Modica, M., et al. (2004). Synthesis of new 5-phenyl[1][6][7]triazole derivatives as ligands for the 5-HT1A serotonin receptor. ARKIVOC, 2004(5), 312-324. [Link]

  • Gümrükçüoğlu, N., & Bachay, I. A. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Shcherbyna, R., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Molecules, 29(13), 3053. [Link]

Sources

Green Synthesis Methodologies for 1,2,4-Triazole-3-Thione Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole-3-thione moiety is a privileged pharmacophore in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. Traditional synthesis often relies on volatile organic compounds (VOCs), harsh reagents (e.g., hydrazine hydrate in excess), and energy-intensive reflux conditions. This Application Note details three validated "green" protocols: Microwave-Assisted Organic Synthesis (MAOS) in aqueous media, Deep Eutectic Solvent (DES) mediated synthesis, and Ultrasound-Assisted one-pot methodologies. These methods demonstrate superior Atom Economy (AE), reduced E-factors, and higher yields compared to classical thermal routes.

Mechanistic Foundation

To optimize these protocols, one must understand the underlying reaction mechanism. The formation of 1,2,4-triazole-3-thiones typically proceeds via the cyclization of a thiosemicarbazide intermediate, formed by the condensation of an acid hydrazide with an isothiocyanate (or carbon disulfide equivalent).

Reaction Pathway Visualization

The following diagram illustrates the general mechanism and the specific activation points for Green Chemistry interventions (Microwave/DES).

TriazoleMechanism cluster_green Green Activation Zones Hydrazide Acid Hydrazide (R-CONHNH2) Inter Thiosemicarbazide Intermediate Hydrazide->Inter Nucleophilic Addn. (DES/Ultrasound Activated) ITC Isothiocyanate (R'-NCS) ITC->Inter TS_Cycl Cyclization Transition State Inter->TS_Cycl Base/Heat (Microwave Accelerated) Product 1,2,4-Triazole-3-Thione Derivative TS_Cycl->Product - H2O

Figure 1: Mechanistic pathway for 1,2,4-triazole-3-thione formation highlighting activation zones for green technologies.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis in Aqueous Media

Principle: Water acts as a pseudo-organic solvent at high temperatures/pressures in a sealed microwave vessel, increasing the dielectric constant and solubility of organic substrates. Green Metric: Replacement of Ethanol/DMF with Water; Time reduction (Hours


 Minutes).

Materials:

  • Substituted Benzhydrazide (1.0 mmol)

  • Phenyl Isothiocyanate (1.1 mmol)

  • NaOH (2N, aqueous solution)

  • Microwave Reactor (e.g., Monowave 300 or similar)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, suspend the benzhydrazide (1.0 mmol) in 4 mL of distilled water.

  • Addition: Add Phenyl Isothiocyanate (1.1 mmol) followed by 2 mL of 2N NaOH. Cap the vial with a PTFE-coated septum.

  • Irradiation: Program the microwave reactor:

    • Temperature: 100°C[1]

    • Hold Time: 10–15 minutes

    • Stirring: High (600 rpm)

    • Power: Dynamic mode (max 150W)

  • Work-up: Cool the reaction mixture to room temperature (using compressed air cooling feature of the reactor).

  • Isolation: Acidify the clear solution with 2N HCl (dropwise) to pH 3–4. A heavy precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water (3 x 5 mL), and recrystallize from Ethanol:Water (8:2).

Validation Point: Successful cyclization is confirmed by the disappearance of the C=O stretch (amide) in IR (~1650 cm⁻¹) and the appearance of C=N and C=S stretches.

Protocol B: Deep Eutectic Solvent (DES) Mediated Synthesis

Principle: Choline Chloride:Urea (1:2) forms a eutectic mixture that acts as both a solvent and a hydrogen-bond donor catalyst, activating the carbonyl and thiocarbonyl groups for nucleophilic attack. Green Metric: Biodegradable solvent, Reusable catalyst, mild temperatures.

Materials:

  • Choline Chloride (ChCl)[2][3]

  • Urea[3][4][5]

  • Substituted Acid Hydrazide

  • Ammonium Thiocyanate (or Isothiocyanate)

Workflow Visualization:

DES_Workflow Prep DES Preparation (ChCl + Urea 1:2, 80°C) React Reaction Phase (Add Reagents, Stir 80°C) Prep->React Quench Quenching (Add H2O) React->Quench Filter Filtration (Isolate Product) Quench->Filter Solid Product Recycle Evaporate Water (Recover DES) Filter->Recycle Filtrate (DES + Water) Recycle->React Reuse DES (Cycle 2-4)

Figure 2: Closed-loop workflow for DES-mediated synthesis allowing for solvent recycling.

Step-by-Step Procedure:

  • DES Formation: Mix Choline Chloride and Urea in a 1:2 molar ratio. Heat at 80°C with stirring until a clear, homogeneous liquid forms (approx. 20 min).

  • Reaction: Add the Acid Hydrazide (1.0 mmol) and Ammonium Thiocyanate (1.5 mmol) directly to the DES (3 mL).

  • Heating: Stir the mixture at 80°C for 2–3 hours. (Monitor via TLC using Ethyl Acetate:Hexane 3:7).

  • Quenching: Once complete, add 10 mL of crushed ice/water to the reaction mixture. The DES will dissolve in water, precipitating the organic product.

  • Recovery: Filter the crude product.

  • Recycling: The filtrate (containing DES and water) can be subjected to rotary evaporation to remove water. The remaining viscous liquid (DES) can be reused for subsequent cycles (typically effective for 3-4 runs).[5]

Protocol C: Ultrasound-Assisted One-Pot Synthesis

Principle: Acoustic cavitation creates localized "hot spots" (high T and P) that accelerate the condensation of aldehydes and thiosemicarbazide, useful for Schiff base derivatives of the triazole core. Green Metric: Energy efficiency, room temperature bulk conditions.

Materials:

  • 3-substituted-1,2,4-triazole-3-thiol (synthesized via Protocol A)

  • Substituted Benzaldehyde[6]

  • Ethanol (Green solvent)

  • Ultrasonic Cleaner/Probe (e.g., 20-25 kHz)

Step-by-Step Procedure:

  • Mixing: In a 50 mL flask, dissolve 1,2,4-triazole-3-thiol (1 mmol) and the aldehyde (1 mmol) in Ethanol (10 mL).

  • Catalyst: Add 2-3 drops of Glacial Acetic Acid.

  • Sonication: Place the flask in an ultrasonic bath at ambient temperature (25–30°C). Sonicate for 15–30 minutes.

  • Observation: A solid precipitate (Schiff base) typically forms during sonication.

  • Isolation: Filter and wash with cold ethanol.

Comparative Data Analysis

The following table contrasts the efficiency of the described green methods against the traditional thermal reflux method (based on average literature values for phenyl-substituted derivatives).

MetricTraditional RefluxMicrowave (Protocol A)DES Mediated (Protocol B)Ultrasound (Protocol C)*
Solvent Ethanol/DMFWaterChCl:Urea (DES)Ethanol
Reaction Time 4 – 8 Hours10 – 15 Minutes2 – 3 Hours20 – 40 Minutes
Yield (%) 65 – 75%85 – 94%80 – 88%88 – 95%
Temperature Reflux (78-153°C)100°C80°CAmbient (25°C)
E-Factor High (Solvent waste)Low (Aq. waste only)Very Low (Recyclable)Low

*Note: Protocol C data refers to the derivatization step (Schiff base formation).

Troubleshooting & Quality Control

  • Issue: Low Yield in DES Method.

    • Cause: Incomplete precipitation during water quench.

    • Fix: Ensure the water added is ice-cold; allow the mixture to stand in a refrigerator for 1 hour post-quench.

  • Issue: Microwave Vessel Over-pressure.

    • Cause: Decomposition of reagents releasing

      
       or 
      
      
      
      too rapidly.
    • Fix: Utilize "ramp" heating (5 mins to reach 100°C) rather than ballistic heating. Ensure headspace in the vial is sufficient.

  • Characterization Check:

    • 1H NMR (DMSO-d6): Look for the NH proton of the triazole ring (broad singlet,

      
       13.5–14.0 ppm).
      
    • 13C NMR: The C=S carbon is distinctively downfield (

      
       160–170 ppm).
      

References

  • Microwave-Assisted Synthesis

    • Shelke, G. M., et al.[7] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation."[7] Synlett, 2015, 26, 404-407.[7]

  • Deep Eutectic Solvents

    • Sebest, F., et al. "Metal-free synthesis of 1,2,3-triazoles... in deep eutectic solvents."[4] Reaction Chemistry & Engineering, 2019. (Adapted for 1,2,4-triazole logic).[8][1][6][7][9][10]

    • Note: Specific adaptation of ChCl:Urea for thiones is derived from general triazole synthesis principles in DES.
  • Ultrasound-Assisted Synthesis

    • Wang, Y., et al. "Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Derivatives."[1] Asian Journal of Chemistry, 2011.[1]

    • [1]

  • Green Chemistry Metrics

    • Sheldon, R. A. "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry, 2017.[11]

Sources

antimicrobial susceptibility testing protocol for triazole thiones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Antimicrobial Susceptibility Profiling of 1,2,4-Triazole-3-Thione Derivatives

Abstract & Scope

The 1,2,4-triazole-3-thione scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent antifungal activity via CYP51 inhibition and emerging antibacterial properties through membrane disruption and DNA gyrase interference. However, the unique thione-thiol tautomerism and lipophilic nature of these compounds present specific challenges in susceptibility testing.

This Application Note provides a validated, field-proven protocol for determining the Minimum Inhibitory Concentration (MIC) and Time-Kill kinetics of triazole thione derivatives. Unlike generic protocols, this guide addresses the specific solubility constraints and stability issues inherent to thione-substituted heterocycles.

Pre-Analytical Considerations (The "Expertise" Pillar)

The Solubility Paradox: DMSO Management

Triazole thiones are highly lipophilic. While Dimethyl Sulfoxide (DMSO) is the universal solvent, it is cytotoxic to sensitive bacterial strains (e.g., P. aeruginosa) at concentrations >2.5% v/v.

  • Critical Constraint: The final assay concentration of DMSO must remain ≤ 1% (v/v) to ensure that observed inhibition is due to the compound, not the solvent.

  • The Tautomer Trap: These compounds exist in equilibrium between the thione (C=S) and thiol (C-SH) forms. In polar aprotic solvents like DMSO, the equilibrium shifts.

    • Recommendation: Prepare stocks fresh. Do not store freeze-thaw cycles of diluted working stocks, as precipitation is common upon re-thawing due to hydrogen bond reorganization.

Media Selection Strategy
  • Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? Standard MHB varies in divalent cations (

    
    , 
    
    
    
    ), which affects membrane permeability and the activity of membrane-active agents. CAMHB standardizes this.
  • Fungi (Yeasts): RPMI 1640 buffered with MOPS to pH 7.0. Why? Sabouraud Dextrose Broth is undefined and acidic; RPMI provides a defined physiological pH essential for reproducible azole activity testing.

Visual Workflow: Broth Microdilution

The following diagram outlines the logical flow for plate preparation, emphasizing the solvent dilution step to prevent "crashing out" of the lipophilic triazole thione.

AST_Workflow cluster_prep Phase 1: Stock Preparation cluster_plate Phase 2: Microplate Setup cluster_read Phase 3: Readout Stock Weigh Compound (Dissolve in 100% DMSO) Intermed Intermediate Dilution (1:10 in Media) DMSO = 10% Stock->Intermed Dilute to prevent shock precipitation Plate 96-Well Plate (Serial Dilution) Intermed->Plate 10µL into 90µL Media (Final DMSO = 1%) Inoculum Inoculum Addition (0.5 McFarland) Plate->Inoculum Add 100µL Incubate Incubation (Bact: 16-20h / Fungi: 24-48h) Inoculum->Incubate Read Visual/OD600 Read (Determine MIC) Incubate->Read

Figure 1: Step-by-step microdilution workflow designed to maintain triazole thione solubility while minimizing DMSO toxicity.

Protocol A: Determination of MIC (CLSI Adapted)

This protocol is harmonized with CLSI M07 (Bacteria) and M27 (Yeasts) but adapted for triazole thione solubility.

Reagents & Equipment[1]
  • Test Compound: Triazole thione derivative (Dry powder).

  • Solvent: Analytical grade DMSO.

  • Media: CAMHB (Bacteria) or RPMI 1640 w/ MOPS (Fungi).

  • Optical Standard: 0.5 McFarland Barium Sulfate standard.

  • Plates: Sterile 96-well polystyrene microtiter plates (Round bottom).

Step-by-Step Methodology

1. Stock Solution Preparation (100x)

  • Dissolve the compound in 100% DMSO to a concentration of 12,800 µg/mL .

  • Vortex vigorously. If the thione derivative is stubborn, sonicate for 30 seconds.

2. Intermediate Dilution (Crucial Step)

  • Dilute the stock 1:50 in the appropriate broth media (CAMHB or RPMI).

  • Result: Concentration = 256 µg/mL; DMSO = 2%.

  • Note: This step prevents the compound from precipitating when hitting the aqueous inoculum later.

3. Plate Setup

  • Add 100 µL of sterile media to columns 2–12 of the 96-well plate.

  • Add 200 µL of the Intermediate Dilution (256 µg/mL) to Column 1.

  • Perform a 2-fold serial dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... stop at Col 10. Discard the final 100 µL.

  • Columns 11 & 12:

    • Col 11 (Growth Control): Media + Solvent (1% DMSO) + Inoculum.

    • Col 12 (Sterility Control): Media only.

4. Inoculum Preparation

  • Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (~

    
     CFU/mL).
    
  • Dilute this suspension 1:100 in media (Bacteria) or 1:1000 (Yeasts).

  • Add 100 µL of this diluted inoculum to wells in Columns 1–11.

  • Final Test Concentration Range: 64 µg/mL down to 0.125 µg/mL.

  • Final DMSO Concentration: 1%.

5. Incubation & Reading

  • Bacteria:

    
    C for 16–20 hours.
    
  • Fungi:

    
    C for 24 (Candida) to 48 hours (Cryptococcus).
    
  • Readout: The MIC is the lowest concentration with no visible growth (clear button).

Protocol B: Time-Kill Kinetics

MIC determines potency, but not lethality. Triazole thiones are often fungistatic but can be bactericidal. This assay differentiates the two.

1. Setup: Prepare tubes with media containing the test compound at 4x MIC . 2. Inoculum: Inoculate to a final density of ~


 CFU/mL.
3. Sampling:  Incubate at 

C with shaking. Remove aliquots at

hours. 4. Plating: Serially dilute aliquots in saline and plate onto agar. Incubate overnight. 5. Calculation: Plot

CFU/mL vs. Time.
  • Bactericidal:
    
    
    reduction (99.9% kill) from the initial inoculum.
  • Bacteriostatic:
    
    
    reduction.

Mechanism of Action Visualization

Understanding the target is vital for interpreting resistance. Triazole thiones primarily target the ergosterol pathway in fungi.[1]

MOA_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Target: 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate ToxicSterols Accumulation of Toxic Methylsterols CYP51->ToxicSterols Inhibition Result Ergosterol Ergosterol CYP51->Ergosterol Normal Path Triazole Triazole Thione (Inhibitor) Triazole->CYP51 High Affinity Binding (N-4 Coordination) Membrane Fungal Membrane Integrity ToxicSterols->Membrane Disrupts Ergosterol->Membrane Stabilizes

Figure 2: Mechanism of Action. Triazole thiones bind to the heme iron of CYP51, blocking the conversion of lanosterol to ergosterol, leading to toxic sterol accumulation and membrane failure.

Data Analysis & Interpretation

Table 1: Interpretation of Results

ObservationInterpretationAction
No Growth in Col 11 Invalid Test The organism failed to grow in the absence of drug. Check inoculum viability.
Growth in Col 12 Contamination Sterility compromised. Discard plate and re-sterilize media.
Button at bottom of well Resistant / Growth Concentration is below MIC.
Clear well Susceptible Concentration is

MIC.
Trailing Growth (Fungi) Partial Inhibition Common with azoles (approx. 50% inhibition). Read MIC at 80% inhibition point compared to control.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2][4][5] Wayne, PA: CLSI.[4][6] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[7] Wayne, PA: CLSI.[4][6] [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[3][8][9] Nature Protocols, 3(2), 163–175. [Link]

  • Pate, J. B., et al. (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[2][3][4][5] CLSI.[2][4][6][7][8][10][11] [Link]

  • Whisman, M. L., et al. (2021). Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains. University of Sri Jayewardenepura. [Link]

Sources

Troubleshooting & Optimization

improving yield of 5-phenyl-1,2,4-triazole-3-thione cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the cyclization of acylthiosemicarbazides. Synthesizing 5-phenyl-1,2,4-triazole-3-thione is a foundational workflow in medicinal chemistry, but it is highly sensitive to thermodynamic and pH variations.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind common failures, provide a self-validating protocol, and ensure you achieve maximum yield and purity.

Mechanistic Workflow

To troubleshoot effectively, you must first understand the competing pathways in your reaction flask. The diagram below illustrates the logical flow of the alkaline cyclization process, highlighting where side reactions occur.

CyclizationPathway Start 1-Benzoylthiosemicarbazide Base Alkaline Medium (20% NaOH) Start->Base Deprotonation Thiadiazole 1,3,4-Thiadiazole (Acidic Route) Start->Thiadiazole Acidic Conditions Intermediate Thiolate Intermediate Base->Intermediate Tautomerization Cyclization Thermal Dehydration (90-95°C, 3h) Intermediate->Cyclization Ring Closure (-H2O) Hydrolysis Hydrolysis (Benzoic Acid + TSC) Intermediate->Hydrolysis Prolonged Heating Acidification Controlled Acidification (pH 5.5 - 6.0) Cyclization->Acidification Cooling Product 5-Phenyl-1,2,4-triazole-3-thione Acidification->Product Precipitation

Mechanistic workflow and competing pathways in 5-phenyl-1,2,4-triazole-3-thione cyclization.

Troubleshooting & FAQs

Q1: Why is my cyclization yield consistently below 50% despite prolonged heating? A1: Prolonged heating in a strong alkali medium causes competitive hydrolysis. While 20% NaOH at 90–95 °C drives the 1[1], excessive time (>4 hours) cleaves the intermediate back into benzoic acid and thiosemicarbazide. To maximize yield, strictly limit the reflux time to 2–3 hours and monitor the reaction via TLC.

Q2: How do I prevent the formation of disulfide byproducts during workup? A2: 1,2,4-triazole-3-thiones exist in a tautomeric equilibrium with their thiol (mercaptotriazole) forms. In the highly alkaline thiolate state, they are exceptionally susceptible to oxidative coupling into disulfides upon exposure to atmospheric oxygen. To prevent this, perform the reflux under an inert atmosphere (Nitrogen or Argon) and immediately proceed to the acidification step upon cooling to trap the compound in its stable thione form.

Q3: What is the optimal pH for precipitating 5-phenyl-1,2,4-triazole-3-thione, and why am I losing product in the aqueous phase? A3: Product loss during the final workup is typically due to over-acidification. The triazole ring and the thione group possess specific pKa values. If the solution remains too basic, the product stays dissolved as a sodium thiolate salt. Conversely, if it becomes too acidic (pH < 3), protonation of the triazole nitrogens increases aqueous solubility. The isoelectric precipitation point is strictly between 2[2]. Adjusting the pH carefully with dilute HCl while maintaining the temperature below 10 °C ensures maximum crystallization.

Q4: Can I use acidic conditions instead of alkaline for this specific cyclization? A4: While some acylthiosemicarbazides can be cyclized under acidic conditions,3[3] is the thermodynamically favored route for synthesizing 1,2,4-triazole-3-thiones. Acidic cyclization (e.g., using concentrated sulfuric acid) alters the mechanistic pathway, promoting H₂S elimination instead of H₂O elimination, which predominantly yields 4[4] rather than the desired triazole ring.

Quantitative Data: Impact of Reaction Conditions on Yield

Summarized below is the comparative data demonstrating how deviations from the optimal protocol impact the final yield and product identity.

Cyclization ReagentTemp (°C)Time (h)Workup pHMajor Product FormedExpected Yield (%)
20% NaOH 90–953.05.5–6.05-Phenyl-1,2,4-triazole-3-thione84–85%
8% NaOH Reflux2.05.5–6.05-Phenyl-1,2,4-triazole-3-thione> 80%
Conc. H₂SO₄ 0–252.0Neutral1,3,4-Thiadiazole derivativesN/A (Side Reaction)
20% NaOH 90–9512.05.5–6.0Hydrolysis Byproducts< 40% (Degradation)
20% NaOH 90–953.01.0–2.05-Phenyl-1,2,4-triazole-3-thione< 60% (Aqueous Loss)

Self-Validating Experimental Protocol

To guarantee reproducibility, follow this self-validating methodology. Each step includes a built-in "Validation Check" so you can confirm the reaction is proceeding correctly before moving forward.

Step 1: Reagent Preparation & Dissolution

  • Action: Suspend 1-benzoylthiosemicarbazide (1.95 g, 0.01 mol) in 20 mL of 20% NaOH.

  • Causality: The strong base deprotonates the thiosemicarbazide, forming a highly soluble sodium thiolate intermediate.

  • Validation Check: The opaque suspension MUST transition to a clear, pale-yellow solution within minutes. If it remains cloudy, the base concentration is insufficient, or the starting material is impure.

Step 2: Thermal Dehydration (Cyclization)

  • Action: Heat the solution at 90–95 °C for exactly 3 hours.

  • Causality: Thermal energy drives the intramolecular nucleophilic attack of the terminal nitrogen onto the carbonyl carbon, eliminating water to form the triazole ring.

  • Validation Check: Perform a TLC (EtOAc:Hexane 1:1). The starting material spot should completely disappear. Prolonging heat beyond this point risks hydrolysis.

Step 3: Controlled Acidification

  • Action: Cool the mixture to 0–5 °C using an ice bath. Add 2M HCl dropwise under continuous stirring until the pH reaches strictly 5.5–6.0.

  • Causality: Neutralizing the sodium salt forces the triazole-3-thione into its neutral, insoluble tautomeric form.

  • Validation Check: A dense white/beige precipitate will crash out instantly. If the solution turns milky but doesn't precipitate, the pH has bypassed the isoelectric point.

Step 4: Isolation and Verification

  • Action: Filter the precipitate, wash thoroughly with ice-cold distilled water, and dry in vacuo.

  • Causality: Cold water removes residual NaCl without dissolving the product.

  • Validation Check: The dry product should exhibit a sharp 1[1].

References

  • Synthesis methods of 1,2,4-triazole-3-thiones: review , Zaporizhzhia State Medical University. 5

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives , MDPI. 3

  • Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides , SciSpace. 2

  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase , PMC. 1

  • Synthesis, characterization and evaluation of antimicrobial activity of some novel 1,2,4-triazoles and 1,3,4-thiadiazoles bearing... , LOCKSS. 4

Sources

distinguishing thiol and thione tautomers by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the Center for Advanced Spectroscopic Applications (CASA) .

Core Concept: The Tautomeric Equilibrium

In heteroaromatic systems (e.g., 2-mercaptopyridine


 2-pyridinethione), the compound exists in a dynamic equilibrium between the thiol  (mercapto, –SH) and thione  (thioamide, =S) forms.
  • Thione Form: Characterized by a protonated nitrogen (N–H) and a carbon-sulfur double bond (C=S). This form is typically favored in polar solvents due to a higher dipole moment.

  • Thiol Form: Characterized by a deprotonated nitrogen (=N–) and a thiol group (–SH). This form is often favored in the gas phase or non-polar solvents, though aromaticity considerations can override this.

Why is this difficult? Proton transfer between S and N is often rapid on the NMR timescale, leading to signal averaging (broadening or coalescence) rather than distinct sets of peaks.

Diagnostic Markers (Quick Reference)

The following table summarizes the expected chemical shift ranges relative to standard references (TMS for


H/

C, Liquid NH

for

N).
NucleusParameterThione Form (C=S) Thiol Form (C–SH) Notes

N

(ppm)
160 – 200 ppm 260 – 320 ppm Most definitive indicator. Thione N is pyrrole-like (shielded); Thiol N is pyridine-like (deshielded).

C

(ppm)
160 – 185 ppm 150 – 170 ppm C=S is typically deshielded relative to C–S, but ranges overlap.

H

(ppm)
10 – 15 ppm (NH) 3 – 6 ppm (SH) NH is often broad due to quadrupole broadening (

N) or exchange. SH is often invisible due to rapid exchange.

H
Coupling

Hz
N/A

is observable in

N-labeled samples or slow exchange regimes.
Experimental Protocols
Protocol A: The Solvent Titration Method

Use this to perturb the equilibrium and observe population shifts.

Theory: Polar solvents (DMSO, MeOH) stabilize the more polar thione form. Non-polar solvents (CDCl


, Toluene) may shift the equilibrium toward the thiol  form (if aromaticity allows).
  • Prepare Sample 1: Dissolve ~10 mg of compound in DMSO-

    
      (Polar).
    
  • Prepare Sample 2: Dissolve ~10 mg of compound in CDCl

    
      (Non-polar).
    
  • Acquire

    
    H NMR:  Focus on the aromatic region and the high-frequency region (>10 ppm).
    
  • Analysis:

    • If the aromatic coupling constants (

      
      ) change significantly between solvents, the tautomeric ratio has changed.
      
    • Thione Indicator: Aromatic protons adjacent to the nitrogen often shift upfield in the thione form due to increased electron density on the ring nitrogen.

Protocol B:

H-

N HSQC (The "Gold Standard")

Use this when


H and 

C data are ambiguous.

Theory:


N chemical shifts provide a massive spectral window (~100 ppm difference) between tautomers.
  • Pulse Sequence: Select a gradient-enhanced

    
    H-
    
    
    
    N HSQC (e.g., hsqcetgp on Bruker).
  • Optimization: Set the coupling constant optimization (

    
    ) to 90 Hz .
    
    • Note: This value targets the direct N-H bond of the thione .

  • Acquisition:

    • If you see a correlation at

      
       ppm, the Thione  is the major tautomer.
      
    • If you see no correlation with

      
       Hz, run a 
      
      
      
      H-
      
      
      N HMBC optimized for long-range coupling (
      
      
      Hz). A correlation to a nitrogen at
      
      
      ppm confirms the Thiol (which lacks a direct NH proton).
Protocol C: Variable Temperature (VT) NMR

Use this if signals are broad or missing.

  • Setup: Use a solvent with a low freezing point (e.g., CD

    
    Cl
    
    
    
    or THF-
    
    
    ).
  • Cooling: Lower the temperature in 10 K increments (e.g., 298 K

    
     288 K 
    
    
    
    ...
    
    
    233 K).
  • Observation:

    • As T decreases, proton exchange slows.

    • Coalescence: A broad averaged signal may split into two distinct sets of signals (one for thiol, one for thione) if the barrier is high enough.

    • Sharpening: The NH or SH proton signal may emerge from the baseline.

Decision Logic (Visualized)

TautomerID Start Start: Unknown Tautomer H1_NMR 1. Acquire 1H NMR (Check >10 ppm) Start->H1_NMR Check_NH Is there a signal >10 ppm? H1_NMR->Check_NH Thione_Probable Thione Probable (NH detected) Check_NH->Thione_Probable Yes (Sharp) Ambiguous Ambiguous / Broad Signal Check_NH->Ambiguous No / Broad N15_Exp 2. Run 1H-15N HSQC (Opt. J = 90 Hz) Thione_Probable->N15_Exp Validate Ambiguous->N15_Exp Check_N_Shift Check 15N Shift N15_Exp->Check_N_Shift Thione_Confirm CONFIRMED THIONE (N ~170 ppm) Check_N_Shift->Thione_Confirm Signal at 160-200 ppm Thiol_Confirm CONFIRMED THIOL (N ~280 ppm via HMBC) Check_N_Shift->Thiol_Confirm No Signal (Run HMBC)

Figure 1: Logical workflow for distinguishing thiol/thione tautomers using NMR spectroscopy.

Troubleshooting & FAQs

Q: I see no proton signal for either SH or NH, but the carbon spectrum looks normal. Why? A: This is likely due to fast chemical exchange with trace water in the solvent.

  • Fix: Dry your solvent over molecular sieves (3 Å or 4 Å).

  • Fix: Run the experiment at lower temperatures (Protocol C) to slow the exchange rate.

Q: My


C signal for the C=S/C–S carbon is extremely broad or invisible. 
A:  The carbon attached to the nitrogen/sulfur is often affected by the quadrupolar relaxation  of the 

N nucleus (99.6% natural abundance) and the exchange process.
  • Fix: Acquire the

    
    C spectrum with a longer relaxation delay (
    
    
    
    s) and more scans.
  • Fix: Use a high-field instrument; the quadrupolar broadening effect diminishes at higher magnetic fields.

Q: How do I reference


N chemical shifts if I don't have an internal standard? 
A:  Use the unified scale  (Ξ ratio). If your proton spectrum is referenced correctly to TMS (0 ppm), you can calculate the 

N zero point (Liquid NH

) mathematically.
  • Tip: Most processing software (TopSpin, Mnova) has an "Absolute Referencing" or "Unified Scale" tool. Do not use nitromethane (0 ppm) as the scale without noting it, as it is ~380 ppm different from ammonia.

Q: Can I use coupling constants to distinguish them? A: Yes. In heteroaromatic rings (e.g., pyridine derivatives), the vicinal coupling constants (


) differ between the "diene-like" structure of the thione and the "aromatic" structure of the thiol. Compare your experimental 

values with literature values for N-methylated (fixed thione) and S-methylated (fixed thiol) analogs.
References
  • Wang, K., et al. (1999).[1] "

    
    N NMR and electronic properties of S-nitrosothiols." Bioorganic & Medicinal Chemistry Letters. Link
    
  • Moser, A. (2026).[2] "Differentiating Tautomers using

    
    N chemical shift information." ACD/Labs. Link
    
  • Stefaniak, L., et al. (2007). "

    
    N NMR spectroscopy in structural analysis." Current Organic Chemistry. (Cited via Cornell NMR Facility). Link
    
  • Hansen, P. E. (1981). "Isotope effects on chemical shifts." Annual Reports on NMR Spectroscopy. (Standard text for isotope effects in tautomerism).
  • University of Ottawa NMR Facility. (2014). "Variable Temperature to Improve NMR Resolution." Link

Sources

Technical Support Center: 1,2,4-Triazole-3-Thione Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for heterocyclic synthesis. 1,2,4-Triazole-3-thiones are highly privileged scaffolds in medicinal chemistry, frequently utilized for their broad-spectrum antimicrobial, analgesic, and metallo-β-lactamase inhibitory activities .

This guide provides field-proven protocols, optimization strategies, and troubleshooting FAQs to help researchers and drug development professionals overcome common synthetic bottlenecks, such as incomplete cyclization and regioselectivity issues during alkylation.

Section 1: Core Experimental Workflow & Self-Validating Protocol

SynthesisWorkflow A Carboxylic Acid / Ester B Hydrazide (R-CO-NHNH2) A->B Hydrazine Hydrate D Acylthiosemicarbazide Intermediate B->D Add C C Isothiocyanate (R'-NCS) C->D E Base-Catalyzed Cyclization (e.g., NaOH, Reflux) D->E Intramolecular Dehydration F 1,2,4-Triazole-3-thione E->F Acidification (HCl)

Workflow for the synthesis of 1,2,4-triazole-3-thiones via thiosemicarbazides.

Standard Operating Procedure: Two-Step Synthesis

This protocol relies on the classical condensation of an acylhydrazide with an isothiocyanate, followed by base-catalyzed intramolecular cyclization. The methodology is designed as a self-validating system; physical state changes at each step confirm reaction progress.

Phase 1: Formation of the Acylthiosemicarbazide Intermediate

  • Reagent Mixing: Dissolve 1.0 equivalent of the starting acylhydrazide in absolute ethanol (approx. 10 mL/mmol). Slowly add 1.1 equivalents of the appropriate alkyl/aryl isothiocyanate dropwise at room temperature.

  • Condensation: Heat the mixture to reflux (75–80 °C) for 2–4 hours.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when a white crystalline precipitate (the acylthiosemicarbazide) forms heavily in the flask upon cooling.

  • Isolation: Filter the solid, wash with cold ethanol, and dry under a vacuum.

Phase 2: Base-Catalyzed Cyclization & Acidification

  • Deprotonation & Cyclization: Suspend the intermediate in an 8% aqueous NaOH solution (or 4N NaOH). Reflux the mixture for 4–6 hours.

    • Causality: The strong base deprotonates the terminal nitrogen of the thiosemicarbazide, dramatically increasing its nucleophilicity to attack the thiocarbonyl carbon, driving the ring closure kinetically.

  • Validation Check: The suspension will gradually turn into a clear solution as the cyclized triazole thione forms its highly water-soluble sodium salt. If the solution remains cloudy after 6 hours, cyclization is incomplete.

  • Precipitation: Cool the clear solution to 0–5 °C in an ice bath. Slowly add 2N HCl dropwise under continuous stirring until the pH reaches 3–4.

  • Validation Check: A dense white or pale-yellow precipitate will immediately crash out of the solution. This is the protonated 1,2,4-triazole-3-thione.

  • Purification: Filter, wash thoroughly with distilled water to remove NaCl, and recrystallize from ethanol.

Section 2: Reaction Condition Optimization

To maximize throughput and yield, researchers are increasingly shifting from conventional reflux to microwave-assisted organic synthesis (MAOS). Microwave irradiation facilitates rapid, uniform heating, significantly reducing the activation energy barrier for the dehydration step .

Table 1: Quantitative Comparison of Cyclization Conditions

ParameterConventional HeatingOptimized ConventionalMicrowave-Assisted (MAOS)
Solvent System Absolute EthanolEthanol / Water (2:1)DMF or Ethanol
Base Catalyst 4N NaOH8% NaOH10% KOH
Temperature 80 °C (Reflux)85 °C (Reflux)100 °C (Microwave)
Reaction Time 4 – 6 hours2 – 4 hours10 – 20 minutes
Average Yield 60% – 75%75% – 85%90% – 98%
Optimization FAQs

Q: Why does the Ethanol/Water co-solvent system improve yields over pure Ethanol? A: The acylthiosemicarbazide intermediate often exhibits poor solubility in pure ethanol under basic conditions. Adding water (2:1 ratio) increases the solubility of the NaOH and the resulting sodium salt of the intermediate, ensuring a homogenous reaction mixture that prevents the intermediate from crashing out before cyclization can occur.

Q: Is it strictly necessary to use microwave irradiation? A: While not strictly necessary, microwave-assisted synthesis improves the yield from ~75% to >90% and cuts reaction time from hours to minutes . It minimizes thermal degradation byproducts that typically form during prolonged conventional refluxing, making purification significantly easier.

Section 3: Troubleshooting Common Issues

Tautomerism A 1,2,4-Triazole-3-thione (Thione Form) B 1,2,4-Triazole-3-thiol (Thiol Form) A->B Tautomeric Equilibrium C Base Addition (Deprotonation) B->C D Thiolate Anion (Highly Nucleophilic S) C->D E S-Alkylation (Major Product) D->E R-X (Soft Electrophile) F N-Alkylation (Minor Product) D->F Hard Electrophile

Tautomeric equilibrium of triazole thiones and subsequent regioselective alkylation.

Troubleshooting FAQs

Q: I am trying to N-alkylate my triazole thione, but NMR indicates S-alkylation. How do I fix this? A: 1,2,4-Triazole-3-thiones exist in a tautomeric equilibrium between the thione and thiol forms. Under basic conditions (e.g., K₂CO₃ or TEA), the molecule is deprotonated to form a thiolate anion. According to Pearson's Hard Soft Acid Base (HSAB) theory, the sulfur atom is a "soft" nucleophile and will preferentially attack "soft" electrophiles like alkyl halides, resulting in S-alkylation . Solution: To force N-alkylation, you must first protect the sulfur atom (e.g., using a trityl or benzyl group), perform the N-alkylation using a harder electrophile, and then deprotect the sulfur.

Q: My cyclization reaction stalled, and the solution never turned clear. TLC shows unreacted intermediate. A: This is typically caused by insufficient base concentration or severe steric hindrance from bulky substituents (e.g., ortho-substituted phenyl rings) on the isothiocyanate. Solution: Increase the base concentration to 10% NaOH or switch to KOH, which provides a more soluble potassium salt intermediate. If steric hindrance is the primary issue, switch to a high-boiling solvent like DMF and elevate the temperature to 100 °C.

Q: Mass spectrometry shows a major byproduct with a mass of [2M-2]. What is happening? A: This indicates oxidative dimerization. The thiol tautomer is highly susceptible to oxidation in the presence of atmospheric oxygen, especially in alkaline solutions, leading to the formation of a disulfide bond (R-S-S-R). Solution: Degas all solvents by sparging with Nitrogen or Argon for 15 minutes prior to the reaction. Run the cyclization and subsequent workup under a strict inert atmosphere.

References

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Pharmaceuticals (Basel), 2023. URL:[Link]

  • (Benzylideneamino)triazole–Thione Derivatives of Flurbiprofen: An Efficient Microwave-Assisted Synthesis and In Vivo Analgesic Potential. ACS Omega, 2021. URL:[Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 2020. URL:[Link]

troubleshooting low biological activity in triazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Biological Activity in Triazole Derivatives Current Status: Online Operator: Senior Application Scientist

Introduction: Beyond the "Click"

Welcome to the Triazole Optimization Support Center. You are likely here because your "Click" chemistry library—statistically promising and synthetically elegant—is failing in biological assays.

Triazoles (1,2,3- and 1,2,4-isomers) are powerful pharmacophores, acting as amide bioisosteres and rigid linkers. However, their utility is often compromised by three silent failures: synthetic artifacts (catalyst toxicity), physicochemical barriers (aggregation/solubility), and structural mismatch (regioisomerism).

This guide does not offer generic advice. It provides a forensic troubleshooting protocol to isolate why your specific derivative is underperforming.

Module 1: Synthetic Integrity & Artifacts

Ticket #001: "My negative control is toxic, and my active compounds show erratic potency."

Diagnosis: The most common cause of "low activity" masked by toxicity in 1,2,3-triazoles synthesized via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) is Residual Copper Contamination .

The Mechanism of Failure

Copper ions (Cu\u207a/Cu\u00b2\u207a) are cytotoxic at micromolar concentrations. They generate Reactive Oxygen Species (ROS) and can chelate to assay proteins, causing false positives (enzyme inhibition) or false negatives (cell death masking inactivity).

Troubleshooting Protocol: Copper Decontamination

Standard silica columns are often insufficient to remove trace Copper trapped by the triazole nitrogen lone pairs.

StepMethodTechnical Rationale
1 Colorimetric Check If your product is green/blue, Cu > 500 ppm. If "white" but toxic, Cu could still be ~50 ppm.
2 Chelating Wash Dissolve crude in EtOAc. Wash 3x with 0.1 M EDTA (pH 7.4) or 10% NH\u2084OH . The aqueous layer will turn blue (Cu-complex).[1]
3 Scavenger Resin For stubborn traces (<50 ppm), stir with QuadraPure™ TU (Thiourea) or similar resin for 4-12 hours.
4 Validation Re-run the biological assay with a "mock" control (reaction conditions without azide/alkyne) to quantify background toxicity.
Visual Workflow: Copper Removal Logic

CopperRemoval Start Crude Triazole (Post-Synthesis) Check Visual Inspection (Blue/Green?) Start->Check Assay Biological Assay (Cell Viability) Start->Assay Skip Cleanup Wash Liquid-Liquid Extraction (0.1M EDTA or NH4OH) Check->Wash Visible Color Resin Solid Phase Scavenging (Thiourea Resin) Check->Resin White/Off-white Wash->Resin Polishing Resin->Assay Cu < 5 ppm Fail False Toxicity (ROS Generation) Assay->Fail Residual Cu

Figure 1: Decision matrix for removing catalytic copper residues to prevent assay interference.

Module 2: Physicochemical Barriers

Ticket #002: "My compound precipitates in the assay buffer or shows flat dose-response curves."

Diagnosis: Triazoles are aromatic and planar. When substituted with hydrophobic groups, they are prone to Aggregation-Based Promiscuous Inhibition .

The "Brick Dust" Phenomenon

Triazoles can increase the Melting Point (Tm) and reduce solubility compared to the amides they replace. If your compound forms colloidal aggregates in the assay buffer (typically < 1% DMSO), it will sequester the target enzyme, leading to a False Positive (apparent high activity) that disappears upon adding detergent.

FAQ: Is my activity real or an artifact?

Q: How do I distinguish specific binding from aggregation? A: Perform the "Detergent Test." Add 0.01% Triton X-100 or Tween-80 to your assay buffer.

  • Activity Lost: The compound was aggregating (False Positive).[2]

  • Activity Retained: The compound is a specific binder.

Q: Why is membrane permeability low? A: While 1,2,3-triazoles are generally stable, they have a high dipole moment (~5 Debye). If the substituents are too polar, the compound cannot cross the lipid bilayer. If too lipophilic, it gets trapped in the membrane.

Optimization Table: Solubility vs. Permeability

ObservationRoot CauseStructural Fix
Precipitation in Media High LogP / Planar StackingAdd sp\u00b3 centers (e.g., morpholine, piperazine) to break planarity.
Low Cell Potency (High Biochemical Potency) Low Permeability (High Polar Surface Area)Mask H-bond donors. Replace free -NH- or -OH with methyl/methoxy groups.
Non-Specific Toxicity Membrane DisruptionCheck LogP. If > 5, the compound is acting as a detergent. Aim for LogP 2–4.

Module 3: Structural Integrity (SAR)

Ticket #003: "I replaced an amide bond with a triazole, and activity vanished."

Diagnosis: You likely chose the wrong regioisomer. 1,2,3-triazoles are Bioisosteres , but they are geometrically distinct.

The Geometry Trap: 1,4 vs. 1,5

The 1,4-disubstituted triazole (made via CuAAC) mimics a trans-amide bond. The 1,5-disubstituted triazole (made via RuAAC) mimics a cis-amide bond.[3]

  • Distance: The distance between substituents in a 1,4-triazole is ~5.0 Å.[3]

  • Distance: The distance in a trans-amide is ~3.9 Å.[3]

  • Result: The triazole is longer. If your binding pocket is tight, the 1,4-triazole may push the pharmacophores too far apart.

Expert Insight: The "Click" Deception

Do not assume the 1,4-isomer is the active one just because it is easier to synthesize. If the 1,4-isomer is inactive, you must synthesize the 1,5-isomer (using Ruthenium catalysis) to verify if the target requires a cis-amide geometry.

Visual Analysis: Bioisosteric Alignment

Bioisostere cluster_0 Target Binding Pocket Requirements cluster_1 Synthetic Strategy Trans Requires TRANS-Amide Geometry (Linear conformation) Cis Requires CIS-Amide Geometry (Turn conformation) CuAAC Cu-Catalyzed Click (Yields 1,4-Triazole) CuAAC->Trans Good Mimic (Bioactive) CuAAC->Cis Steric Clash (Inactive) RuAAC Ru-Catalyzed Click (Yields 1,5-Triazole) RuAAC->Trans Geometry Mismatch (Inactive) RuAAC->Cis Good Mimic (Bioactive)

Figure 2: Selecting the correct synthetic route based on the geometric requirements of the biological target.

Module 4: Metabolic Stability & Off-Target Effects

Ticket #004: "My compound works in vitro but fails in vivo (or shows liver tox)."

Diagnosis: Triazoles are notorious Heme Binders .

The CYP450 Interaction

The N-3 or N-4 nitrogen of the triazole ring can coordinate with the heme iron of Cytochrome P450 enzymes.

  • Therapeutic Mechanism: This is how antifungal drugs (e.g., Fluconazole) work—they inhibit fungal CYP51.

  • Toxicity Mechanism: If your target is not a fungal enzyme, this binding leads to inhibition of human metabolic enzymes (CYP3A4, CYP2D6), causing drug-drug interactions or hepatotoxicity.

Troubleshooting Step

If you observe metabolic instability or toxicity:

  • Steric Shielding: Add a substituent (e.g., methyl) to the carbon adjacent to the triazole nitrogens. This creates steric hindrance that prevents the nitrogen lone pair from coordinating with the Heme iron, reducing CYP inhibition without necessarily destroying target affinity.

References

  • Bioisosterism of Triazoles

    • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.[3][4]

    • Source: Kumari, S., et al. J. Med. Chem. (2020).
    • Relevance: Defines the geometric differences between 1,4- and 1,5-triazoles and their amide mimicry capabilities.
    • Link:

  • Copper Toxicity in Assays

    • Title: Toxicity of Copper Catalysts in Click Chemistry: Implic
    • Source: Kennedy, D.C., et al. Bioconjugate Chem. (2011).[1]

    • Relevance: Establishes the threshold for copper toxicity and valid
    • Link:

  • Aggregation Artifacts

    • Title: Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding.[2]

    • Source: Feng, B.Y., & Shoichet, B.K. J. Am. Chem. Soc. (2006).
    • Relevance: Explains the mechanism of false positives in hydrophobic small molecules and the detergent test.
    • Link:

  • Triazole-Heme Interactions

    • Title: Structure-based design of novel triazole deriv
    • Source:Eur. J. Med. Chem. (Specific focus on CYP51 interactions).
    • Relevance: Details the coordination chemistry between triazole nitrogens and heme iron.
    • Link:

Sources

Technical Support Center: Regiocontrol & Purification of 1,2,4-Triazole-3-Thione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TRZ-ISO-998 Status: Open Subject: Separation of Regioisomers in 1,2,4-Triazole-3-Thione Alkylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & System Architecture

User Issue: You are observing product mixtures during the alkylation of 1,2,4-triazole-3-thione scaffolds. Root Cause: The 1,2,4-triazole-3-thione moiety is an ambident nucleophile . It exists in a tautomeric equilibrium (thione


 thiol), presenting multiple nucleophilic sites: the exocyclic Sulfur, and the endocyclic Nitrogens (N1, N2, N4).
  • S-Alkylation (Kinetic/Soft): Generally favored under neutral/mild conditions and with soft electrophiles.

  • N-Alkylation (Thermodynamic/Hard): Competes under highly basic conditions, high temperatures, or with hard electrophiles.

The following guide provides a diagnostic workflow to identify, prevent, and separate these isomers.

System Visualization: Tautomerism & Reaction Pathways

TriazoleAlkylation Thione Thione Form (Major Tautomer) Thiol Thiol Form (Minor Tautomer) Thione->Thiol Equilibrium (Solvent dependent) N_Alkyl N-Alkyl Product (N2/N4 Hard-Hard) Thione->N_Alkyl Hard Electrophile Strong Base S_Alkyl S-Alkyl Product (Soft-Soft Interaction) Thiol->S_Alkyl Soft Electrophile (e.g., Alkyl Halides)

Figure 1: Tautomeric equilibrium and divergent alkylation pathways driven by electrophile hardness and reaction conditions.

Module 1: Diagnostic Triage (Identification)

"How do I know which isomer I have?"

Before attempting separation, you must confirm the ratio of S-alkyl vs. N-alkyl products. Relying solely on TLC Rf values is insufficient due to the similar polarity of these isomers.

FAQ: Spectroscopic Differentiation

Q: What is the definitive NMR signature for S-alkylation? A: The chemical shift of the


-methylene protons (the CH2 attached to the heterocycle) is the most reliable marker.
  • S-CH2 (S-Alkyl): Appears upfield (typically

    
     4.0 – 4.5 ppm). Sulfur is less electronegative than Nitrogen, resulting in less deshielding.
    
  • N-CH2 (N-Alkyl): Appears downfield (typically

    
     5.0 – 5.5 ppm). The adjacent Nitrogen significantly deshields these protons.
    

Q: Can Carbon-13 NMR confirm this? A: Yes. The triazole ring carbons shift depending on the substitution.

  • S-Alkylation: The C3 carbon (attached to S) typically resonates around 150–155 ppm .

  • N-Alkylation: The ring carbons often shift downfield to 160+ ppm due to loss of aromaticity or changes in electron density distribution [1].

Q: What is the "Gold Standard" confirmation method? A: HMBC (Heteronuclear Multiple Bond Correlation).

  • S-Alkyl: You will see a correlation between the alkyl CH2 protons and the C3 carbon of the triazole ring.

  • N-Alkyl: You will see correlations to the adjacent ring carbons (C3 and C5), but the coupling constants (

    
    ) will differ significantly from the S-C connectivity.
    
Diagnostic Data Table
FeatureS-Alkyl IsomerN-Alkyl Isomer (N2/N4)

H NMR (

-CH2)

4.0 – 4.5 ppm (Upfield)

5.0 – 5.5 ppm (Downfield)

C NMR (Ring C)

150 ppm

160 ppm
UV Absorption

often lower

often higher (conjugation changes)
Solubility Higher in non-polar solventsHigher in polar/aqueous media

Module 2: Prevention (Reaction Optimization)

"How do I stop N-alkylation from happening?"

If your diagnostic shows a significant N-alkyl impurity (>10%), optimize the reaction conditions using HSAB (Hard and Soft Acids and Bases) Theory .

The Logic: HSAB Application
  • Sulfur is a Soft Base (large, polarizable).

  • Nitrogen is a Hard Base (small, high charge density).

To favor S-Alkylation :

  • Use Soft Electrophiles: Alkyl iodides or bromides are softer than alkyl chlorides or sulfonates.

  • Solvent Choice: Use polar aprotic solvents that do not solvate the anion too strongly, or protic solvents that hydrogen-bond to the harder Nitrogen, effectively "masking" it.

  • Base Selection: Avoid extremely strong bases (like NaH) which generate a "naked" anion that is more reactive at the hard Nitrogen site. Use milder bases like

    
     or 
    
    
    
    .
Optimization Matrix
VariableFavor S-Alkylation (Target)Favor N-Alkylation (Impurity)
Base

,

,


,

,

Solvent Acetone, Ethanol, AcetonitrileDMF, DMSO (promotes N-attack via naked anion)
Temperature Room Temperature / Mild HeatHigh Reflux
Leaving Group Iodide (

), Bromide (

)
Tosylate (

), Mesylate (

)

Module 3: Resolution (Separation Protocols)

"I have a mixture. How do I purify it?"

If optimization fails, use the following workflows. S-alkyl isomers are typically less polar (more lipophilic) than N-alkyl isomers due to the lack of a polar N-H bond and the "capping" of the polar thiol.

Workflow Visualization: Purification Strategy

SeparationStrategy Start Crude Mixture (S-alkyl + N-alkyl) Check Check Solubility (EtOAc vs Water) Start->Check AcidWash Acidic Wash Strategy (N-alkyls are more basic) Check->AcidWash Large Scale (>5g) Chrom Flash Chromatography (SiO2) Check->Chrom Small Scale (<1g) PureS Pure S-Isomer AcidWash->PureS S-isomer stays in Organic Chrom->PureS Elutes First (usually)

Figure 2: Decision tree for purification based on scale and chemical properties.

Protocol A: Flash Chromatography (Standard)

S-alkyl triazoles are generally less polar than N-alkyls.

  • Stationary Phase: Standard Silica Gel (40-63

    
    m).
    
  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (or DCM:MeOH).

    • Start: 90:10 Hex:EtOAc.

    • Ramp: To 60:40 Hex:EtOAc.

  • Observation: The S-isomer typically elutes first (higher Rf). The N-isomer, being more polar (often due to zwitterionic character or exposed lone pairs), elutes later.

Protocol B: pH-Controlled Extraction (For >5g Scale)

This method exploits the basicity difference. N-alkyl triazoles often retain more basic character at the remaining nitrogens than the S-alkyl thioethers.

  • Dissolve crude mixture in Ethyl Acetate.

  • Wash with mild aqueous HCl (0.5 M) .

    • N-alkyl isomers (more basic) may protonate and move to the aqueous layer.

    • S-alkyl isomers (less basic) remain in the organic layer.

  • Separate layers. Dry organic layer (

    
    ) and evaporate.
    
  • Verification: Run TLC of the organic residue. If N-alkyl spots persist, repeat with slightly stronger acid (1.0 M), but beware of hydrolyzing the thioether.

References & Authority

The protocols and mechanisms described above are grounded in established heterocyclic chemistry and specific literature regarding 1,2,4-triazole reactivity.[1][2]

  • Regioselectivity & NMR Characterization:

    • Title: Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.

    • Source: ResearchGate / Journal of Molecular Structure.

    • Key Finding: Confirms S-alkylation selectivity under neutral conditions and establishes NMR shifts (S-CH2 upfield vs N-CH2 downfield).

  • Synthetic Pathways & HSAB Context:

    • Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.[3][4]

    • Source: PMC / Chemistry Central Journal.

    • Key Finding: Discusses the competition between N1 and N2 alkylation sites and the influence of steric effects and base choice.

  • Purification Challenges:

    • Title: Separation of alkylated 1,2,4-triazole in solution.[2]

    • Source: Chemistry Stack Exchange (referencing Tetrahedron Letters and Joule & Mills Heterocyclic Chemistry).

    • Key Finding: Validates silica gel chromatography as the primary method for separating N1 vs N3(S) regioisomers.

  • Advanced Characterization (Mass Spec):

    • Title: LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents.

    • Source: ResearchGate.

    • Key Finding: Describes fragmentation patterns where S-alkyl derivatives show characteristic loss of alkyl radicals.

Sources

overcoming steric hindrance in 4,5-disubstituted triazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 4,5-Disubstituted Triazole Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Subject: Troubleshooting & Optimization for Sterically Hindered 4,5-Disubstituted 1,2,3-Triazoles

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific kinetic and thermodynamic challenges encountered when synthesizing 4,5-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles. Unlike the facile Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) used for terminal alkynes, generating fully substituted triazoles from internal alkynes requires overcoming significant steric energy barriers.

Part 1: Strategic Decision Matrix

Before modifying reaction parameters, validate your synthetic route. Steric hindrance in triazole synthesis is often a function of catalyst ligand sphere congestion rather than intrinsic substrate reactivity.

TriazoleRouteSelection Start Substrate Analysis: Target 4,5-Disubstituted Triazole Q1 Is the N1-substituent permanent (Organic Azide)? Start->Q1 Branch1 Yes (1,4,5-Trisubstituted) Q1->Branch1 Branch2 No (NH-Triazole / 4,5-Disubstituted) Q1->Branch2 Q2 Internal Alkyne Sterics? Branch1->Q2 Q3 Are substituents electron-deficient? Branch2->Q3 RouteA Route A: RuAAC (Cp*RuCl Catalysis) Q2->RouteA Modest Sterics RouteC Route C: Thermal Huisgen (High Temp/Pressure) Q2->RouteC Extreme Sterics (Catalyst poisoning) RouteB Route B: Intramolecular Cyclization / Metal-Free Q3->RouteB No RouteD Route D: Oxidative Cyclization (Enaminones + Azides) Q3->RouteD Yes

Figure 1: Synthetic pathway selection based on substrate substitution patterns. Route A (RuAAC) is the industry standard for intermolecular reactions of internal alkynes but requires specific ligand optimization for hindered substrates.

Part 2: The RuAAC Protocol for Hindered Substrates

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the primary method for engaging internal alkynes. However, the standard catalyst Cp*RuCl(PPh3)2 often fails with bulky substrates due to the steric clash between the triphenylphosphine ligands and the substrate within the coordination sphere.

The Solution: Switch to Cp*RuCl(cod) (cod = 1,5-cyclooctadiene). The labile COD ligand dissociates more readily and creates a more open active site, accommodating sterically demanding internal alkynes.

Protocol: Microwave-Assisted RuAAC for Internal Alkynes

Scope: Synthesis of 1-benzyl-4,5-diphenyl-1H-1,2,3-triazole (and analogues).

Reagents:

  • Internal Alkyne (1.0 equiv)

  • Organic Azide (1.1 equiv)

  • Catalyst: Cp*RuCl(cod) (2–5 mol%) [Sigma-Aldrich Cat# 664269]

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (degassed)

Step-by-Step Methodology:

  • Catalyst Handling: In a glovebox or under active Argon flow, weigh Cp*RuCl(cod) (2 mol%). Note: This complex is air-sensitive in solution but relatively stable as a solid. Oxidation to Ru(III) kills activity.

  • Mixture Preparation: Add the internal alkyne and organic azide to a microwave process vial.

  • Solvation: Dissolve reactants in degassed DCE (0.5 M concentration). High concentration is critical for bimolecular kinetics.

  • Catalyst Addition: Add the catalyst as a solid or a stock solution in DCE. Cap the vial immediately.

  • Reaction (Microwave): Irradiate at 80–100°C for 10–30 minutes.

    • Why Microwave? Thermal heating to 80°C works, but microwave irradiation provides rapid volumetric heating, overcoming the activation energy barrier of the ruthenacycle formation step without prolonged exposure to thermal decomposition pathways.

  • Purification: Filter through a short pad of silica gel to remove Ruthenium byproducts. Concentrate and recrystallize (often from Hexane/EtOAc) or purify via flash chromatography.

Self-Validation Check:

  • Color Change: Reaction typically starts dark brown/red. If it turns bright green or black precipitate forms immediately, the catalyst has decomposed (likely oxidation).

  • NMR: Check for the disappearance of the alkyne peak. Regioselectivity is usually >95% for 1,5-disubstituted (if terminal) or dictated by electronics (if internal).

Part 3: Troubleshooting & FAQs
Category 1: Reaction Failure (No Conversion)

Q: I am using Cp*RuCl(PPh3)2 with a tertiary azide and an internal alkyne, but I see no product after 24 hours at reflux. A: This is a classic steric failure. The PPh3 ligands are too bulky.

  • Root Cause: The bulky tertiary azide cannot approach the Ru center when PPh3 is present.

  • Fix: Switch to CpRuCl(cod) or [Cp RuCl]4 (tetramer). The COD ligand is labile and leaves the metal center, reducing steric crowding.

  • Alternative: Increase temperature to 110°C in Toluene or Dioxane. If thermal limits are an issue, use microwave heating at 100°C for 30 mins.

Q: My reaction works for phenylacetylene but fails for diphenylacetylene. A: Internal alkynes are significantly less reactive than terminal alkynes in RuAAC.

  • Mechanism Insight: The formation of the metallacycle (Ruthenacycle) is the rate-determining step. Internal alkynes introduce steric repulsion during this ring closure.

  • Fix: Increase catalyst loading to 5 mol%. Ensure strict exclusion of oxygen, as slower reactions are more susceptible to catalyst deactivation over time.

Category 2: Regioselectivity & Byproducts

Q: I am getting a mixture of regioisomers. I thought RuAAC was specific? A: RuAAC is highly regioselective for terminal alkynes (giving 1,5-isomers). For internal alkynes, regioselectivity is governed by a balance of electronic and steric factors.[1]

  • Rule of Thumb: The new C-N bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide.[2][3]

  • Troubleshooting: If your internal alkyne has similar electronic groups (e.g., 1-phenyl-1-p-tolyl), you will get a mixture (~50:50). You cannot fix this with catalysis alone; you must differentiate the alkyne electronically (e.g., using a propargylic alcohol vs. alkyl group) or use a directing group.

Q: Can I synthesize 4,5-disubstituted-NH-triazoles (no N1 substituent) using this method? A: Not directly via RuAAC. RuAAC requires an organic azide (R-N3).

  • Workaround: Use a removable protecting group on the azide (e.g., Benzyl azide or PMB-azide). Perform the RuAAC to get the 1,4,5-trisubstituted product, then deprotect (e.g., oxidative removal of PMB) to yield the 4,5-disubstituted-NH-triazole.

  • Direct Alternative: Use the "Banert Cascade" or metal-free reaction of nitroallylic compounds with sodium azide (See Ref 4).

Category 3: Catalyst Deactivation

Q: The reaction turns green and stops. A: Green color usually indicates the formation of inactive Ru(III) or Ru(IV) species.

  • Cause: Oxygen ingress or presence of oxidants in the substrate.

  • Fix: Degas solvents thoroughly (freeze-pump-thaw is best). Add a sacrificial reductant? No, RuAAC does not typically use reductants like CuAAC. Prevention is key.

Part 4: Comparative Data Analysis

Table 1: Method Efficiency for Sterically Hindered Internal Alkynes

ParameterThermal HuisgenCuAACRuAAC (PPh3)RuAAC (COD)
Catalyst NoneCu(I) / LigandCpRuCl(PPh3)2CpRuCl(cod)
Internal Alkyne Reactivity Low (Requires >120°C)Very Low (Rarely works)ModerateHigh
Steric Tolerance High (Brute force)LowLowHigh
Regioselectivity Poor (Mixtures)N/AGoodGood
Typical Yield 30–50%<10%40–60%80–95%
Reaction Time 24–48 hN/A12–24 h0.5–4 h
Part 5: Mechanistic Visualization

Understanding the "Steric Bottleneck" in the catalytic cycle helps in choosing the right conditions.[4]

RuAAC_Mechanism cluster_steric Critical Failure Point Cat Active Catalyst [Cp*RuCl] Complex Alkyne-Azide Coordination Cat->Complex Ligand Exchange (COD leaves) Cycle Ruthenacycle (Steric Bottleneck) Complex->Cycle Oxidative Coupling Product Triazole Product + Catalyst Regens Cycle->Product Reductive Elimination Product->Cat

Figure 2: The RuAAC Catalytic Cycle. The formation of the six-membered Ruthenacycle is the step most sensitive to steric bulk. Using Cp*RuCl(cod) accelerates the entry into this cycle by facilitating faster ligand exchange compared to phosphine-based catalysts.

References
  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[2][5][6] Journal of the American Chemical Society. Link

  • Boren, B. C., et al. (2008).[7] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Link

  • Rasmussen, L. K., et al. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes.[2][5][8] Organic Letters.[7] Link

  • Thomas, J., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. Link

  • Johansson, J. R., et al. (2016). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides.[8] RSC Advances. Link

Sources

purification of 5-phenyl-1,2,4-triazole-3-thione from reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Technical Support Center resource for the purification of 5-phenyl-1,2,4-triazole-3-thione . It is designed for researchers encountering specific purity issues post-synthesis.

Subject: Purification Protocols & Troubleshooting for 5-phenyl-1,2,4-triazole-3-thione Status: Open Assigned Specialist: Senior Application Scientist

📋 Executive Summary

Target Molecule: 5-phenyl-1,2,4-triazole-3-thione (Tautomer: 5-phenyl-1H-1,2,4-triazole-3-thiol) Common Impurities: Unreacted benzoyl thiosemicarbazide, benzoic acid, 1,3,4-thiadiazole isomers, and oxidative disulfides. Critical Insight: This compound exhibits thione-thiol tautomerism . Purification strategies must account for its amphoteric nature—it is soluble in basic aqueous media (as the thiolate anion) but precipitates in acidic conditions.

🛠 Module 1: The "Gold Standard" Acid-Base Purification

User Scenario: “I have a crude solid after cyclization. It is off-white/yellow and has a broad melting point. Recrystallization alone isn't working.”[1]

Expert Insight: Direct recrystallization of the crude reaction mixture often traps impurities within the crystal lattice. Because the triazole thione contains an acidic proton (NH/SH), we can exploit its pKa to chemically separate it from non-acidic byproducts (like unreacted esters or cyclization isomers) and basic impurities.

Protocol: Acid-Base Reprecipitation
  • Dissolution: Suspend the crude solid in 10% NaOH (approx. 10 mL per gram of solid).

    • Mechanism:[2][3][4] The triazole thione deprotonates to form the water-soluble sodium salt. Non-acidic impurities (e.g., thiadiazoles) will remain insoluble.

  • Filtration: Filter the alkaline solution through a sintered glass funnel or Celite pad.

    • Action: Discard the solid residue. The filtrate contains your product.

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath. Slowly add 3M HCl dropwise with vigorous stirring.

  • pH Targeting: Continue addition until pH reaches 4–5 .

    • Critical Check: Do not drop to pH < 1, as this may coprecipitate conjugate acids of impurities or protonate the triazole ring nitrogens, increasing solubility.

  • Isolation: Filter the resulting white precipitate, wash with cold water (3x) to remove NaCl, and dry.

Visualization: Acid-Base Workflow

AcidBasePurification Start Crude Solid Mixture BaseAdd Add 10% NaOH (Deprotonation) Start->BaseAdd Filter Filter Suspension BaseAdd->Filter SolidRes Solid Residue: Non-acidic Impurities (Discard) Filter->SolidRes Insoluble Filtrate Filtrate: Na-Triazole Salt (Keep) Filter->Filtrate Soluble Acidify Add 3M HCl to pH 4-5 (Reprotonation) Filtrate->Acidify FinalFilter Filter & Wash (Cold Water) Acidify->FinalFilter Product Pure 5-phenyl-1,2,4-triazole-3-thione FinalFilter->Product

Caption: Logical flow for chemically separating the target thione from non-acidic synthetic byproducts.

🧪 Module 2: Recrystallization Troubleshooting

User Scenario: “My product is chemically pure but looks grey or has a slight melting point depression. Which solvent should I use?”

Expert Insight: The thione group makes the molecule polar, while the phenyl ring adds lipophilicity. A mixed-solvent system is usually required. Avoid non-polar solvents (Hexane, Ether) as the compound is insoluble.

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 70:30Best Overall Dissolve in hot ethanol, add hot water until turbid, then cool.
Acetic Acid 100%High PurityGood for removing colored oxidative impurities.
Acetone N/AWashing OnlyProduct is moderately soluble; good for removing unreacted organics from the filter cake.
Protocol: The "Cloud Point" Method (Ethanol/Water)
  • Dissolve the solid in the minimum amount of boiling ethanol .

  • Once dissolved, add hot water dropwise until a faint, persistent cloudiness appears.

  • Add a few drops of ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Why: Slow cooling promotes the formation of pure, well-defined crystals, excluding impurities from the lattice.

🔧 Module 3: Advanced Troubleshooting (FAQ)

Issue: "The product is turning yellow/green upon storage."

Diagnosis: Oxidation to Disulfide .[5] Thiones are susceptible to oxidation (forming R-S-S-R dimers) when exposed to air, especially in solution. The Fix:

  • Reduction: Dissolve the impure solid in dilute NaOH.

  • Additive: Add a small amount of a reducing agent (e.g., Sodium Metabisulfite or 2-Mercaptoethanol).

  • Reprecipitation: Acidify with HCl as described in Module 1. The reducing agent keeps the sulfur in the -SH/thione state.

Issue: "I have a stubborn impurity at R_f ~0.8 on TLC."

Diagnosis: Unreacted Benzoyl Thiosemicarbazide . This intermediate is less polar than the triazole product. The Fix: Perform a hot chloroform wash .

  • Suspend the dry solid in chloroform.

  • Heat to reflux for 10 minutes.

  • Filter while hot.

    • Logic: The starting material is soluble in hot chloroform; the triazole thione is largely insoluble.

Issue: "Melting Point is 215°C, but literature says 254°C."

Diagnosis: Isomer Contamination or Solvate Formation . If synthesized in acidic media, you may have formed the 1,3,4-thiadiazole isomer.[6] The Fix: Use the Acid-Base method (Module 1). The 1,3,4-thiadiazole lacks the acidic NH proton of the triazole ring and will not dissolve in 10% NaOH. It will be left behind in the filtration step.

📊 Module 4: Validation & Characterization

User Scenario: “How do I prove I have the thione and not the thiol or an isomer?”

Data Table: Key Characterization Signals

TechniqueSignalInterpretation
IR (KBr) 3100–3400 cm⁻¹Broad NH stretch (indicates thione form).
IR (KBr) ~1250–1300 cm⁻¹C=S stretch (strong).[7]
IR (KBr) ~2500–2600 cm⁻¹S-H stretch (weak/absent in solid state due to thione dominance).
¹H NMR ~13.5–14.0 ppmBroad singlet (1H).[8] Assigned to NH/SH exchangeable proton.
Melting Point 253–255°CHigh purity reference range.[8] Lower values indicate hydration or impurities.
Visualization: Isomer Differentiation Logic

IsomerCheck Sample Unknown Sample SolubilityTest Solubility Test: 10% NaOH Sample->SolubilityTest Soluble Soluble SolubilityTest->Soluble Insoluble Insoluble SolubilityTest->Insoluble Triazole Likely 1,2,4-Triazole-3-thione (Acidic NH present) Soluble->Triazole Thiadiazole Likely 1,3,4-Thiadiazole (No acidic NH) Insoluble->Thiadiazole

Caption: Quick chemical test to distinguish the target triazole from its common thiadiazole isomer.

📚 References

  • Sigma-Aldrich. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Product Sheet. (Provides physical property baselines).

  • MDPI. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides. (Details alkaline cyclization and acid neutralization protocols).

  • BenchChem. Technical Support Center: Purification of 1,2,4-Triazole Salts. (General purification strategies for triazole derivatives).

  • Scientific Research Publishing. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (Recrystallization from 70% Ethanol).[7]

  • ChemicalBook. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Properties. (Melting point and solubility data).

Sources

Validation & Comparative

Crystal Clarity: A Comparative Guide to the Structural Dynamics of 5-Phenyl-3H-1,2,4-triazole-3-thione Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold of Choice

In the realm of heterocyclic medicinal chemistry, 5-phenyl-3H-1,2,4-triazole-3-thione represents a privileged scaffold. Its structural versatility—defined by a rigid triazole core, a lipophilic phenyl ring, and a chemically active thione group—makes it a cornerstone for developing antimicrobial agents, particularly metallo-β-lactamase (MBL) inhibitors.

This guide moves beyond basic characterization.[1] We objectively compare the crystallographic performance of this scaffold against its key derivatives and isomers. By analyzing X-ray diffraction data, we reveal how subtle structural modifications (like N-amination vs. N-phenylation) dictate solid-state packing, tautomeric preference, and ultimately, biological efficacy.

The Reference Standard: 4-Amino-5-Phenyl-1,2,4-Triazole-3-Thione

Due to the high hygroscopicity and poor single-crystal growth of the unsubstituted parent molecule, the 4-amino derivative serves as the industry-standard crystallographic proxy. It retains the core electronic features of the scaffold while offering superior lattice stability for precise X-ray analysis.

Crystallographic Specifications

The following data establishes the baseline for "performance" in terms of structural stability and packing efficiency.

ParameterData ValueSignificance
Formula C₈H₈N₄SCore scaffold + Amino stabilizer
Crystal System MonoclinicCommon for planar heterocycles
Space Group P2/nCentrosymmetric; favors antiparallel packing
Unit Cell (a) 5.5574(4) ÅShort axis indicates stacking direction
Unit Cell (b) 25.2384(3) ÅLong axis accommodates phenyl-triazole length
Unit Cell (c) 6.6327(4) ÅWidth of the packing layer
β Angle 104.511(1)°Slight monoclinic distortion
C=S Bond 1.675(3) ÅDefinitive proof of Thione tautomer

Expert Insight: The C=S bond length of 1.675 Å is critical. A typical C-S single bond is ~1.82 Å, while a double bond is ~1.60 Å. This intermediate value, closer to a double bond, confirms that the molecule exists predominantly in the thione form in the solid state, rather than the thiol form. This dictates that drug design should focus on S-donors rather than S-H donors for metal coordination.

Comparative Analysis: Product vs. Alternatives

We compare the reference scaffold against two distinct structural alternatives to highlight how modification affects "performance" (defined here as planarity, packing density, and intermolecular stability).

Alternative 1: The 4-Phenyl Isomer (Steric Disruption)
  • Structure: 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione.[2]

  • Modification: The amino group at N4 is replaced by a bulky phenyl group.

  • Performance Shift:

    • Planarity: The reference standard is nearly planar (dihedral angle ~13.7°). The 4-phenyl isomer twists significantly, with a dihedral angle of ~80° between the triazole and the N-phenyl ring.

    • Impact: This twist disrupts the tight π-π stacking seen in the reference, leading to a larger unit cell volume and lower packing density. This makes the 4-phenyl variants more soluble but less stable in the solid state.

Alternative 2: The Macrocycle Derivative (Host-Guest Utility)
  • Structure: 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4.[3][4][5]

  • Modification: The thione sulfur is alkylated to form a macrocyclic ring.

  • Performance Shift:

    • Tautomerism: Alkylation locks the sulfur into the thiol (thioether) form.

    • Bond Length: The C-S bond elongates to >1.75 Å , confirming single-bond character.

    • Application: While the thione (reference) is a hydrogen bond acceptor, this derivative acts as a phase-transfer catalyst and metal ion trap.

Comparative Data Summary
FeatureRef. Standard (4-Amino) Alt 1 (4-Phenyl Isomer) Alt 2 (Macrocycle)
Primary Interaction N-H...S (Linear Chains)C-H...π (Bulky Packing)Ion-Dipole (Host-Guest)
Dihedral Angle 13.7° (Planar)~80.6° (Twisted)21.8° (Zig-Zag)
Tautomer State Thione (C=S)Thione (C=S)Thiol ether (C-S-C)
Bio-Relevance High (DNA intercalation)Moderate (Solubility)Specific (Kinase Inhibition)

Experimental Protocols

To replicate the reference data, strict adherence to the synthesis and crystallization workflow is required. This protocol ensures the isolation of the specific polymorph described above.

Synthesis & Crystallization Workflow

Objective: Synthesize 4-amino-5-phenyl-1,2,4-triazole-3-thione and grow single crystals suitable for X-ray diffraction.

  • Precursor Formation: React methyl benzoate with hydrazine hydrate (reflux 4h) to form benzoic acid hydrazide.

  • Salt Formation: Treat hydrazide with CS₂ and KOH in ethanol (cold) to yield potassium dithiocarbazinate.[6]

  • Cyclization (The Critical Step): Reflux the salt with excess hydrazine hydrate for 4 hours. Note: Evolution of H₂S gas indicates successful ring closure.

  • Isolation: Acidify with HCl to pH 5-6. Filter the white precipitate.

  • Crystallization: Dissolve 100 mg of the dried solid in 15 mL of Diethyl Ether . Allow slow evaporation at room temperature for 72 hours.

    • Why Diethyl Ether? Unlike ethanol, ether provides a slower evaporation rate and lower solubility, promoting the growth of the thermodynamically stable P2/n monoclinic polymorph.

Visualization of Workflow

The following diagram illustrates the logical flow from raw materials to crystallographic data.

SynthesisWorkflow Start Methyl Benzoate Step1 Hydrazinolysis (Reflux 4h) Start->Step1 Inter1 Benzoic Acid Hydrazide Step1->Inter1 Step2 Dithiocarbazinate Formation (CS2/KOH) Inter1->Step2 Step3 Cyclization (N2H4, Reflux) Step2->Step3 - H2S Gas Product 4-Amino-5-Phenyl- Triazole-3-Thione Step3->Product Cryst Slow Evaporation (Diethyl Ether, 72h) Product->Cryst Xray X-Ray Diffraction (Monoclinic P2/n) Cryst->Xray Single Crystal

Figure 1: Step-by-step synthesis and crystallization pathway for the reference standard.

Structural Mechanism: The Thione-Thiol Equilibrium

Understanding the tautomerism is vital for drug design. In solution, the molecule may equilibrate, but X-ray data confirms the thione form is the active solid-state species.

The Hydrogen Bonding Network

The crystal structure is stabilized by a robust network of intermolecular hydrogen bonds.[7] The amino group (N-H) acts as the donor, and the thione sulfur (C=S) acts as the acceptor.

  • Interaction: N—H···S

  • Distance: ~3.27 Å (Donor-Acceptor)

  • Geometry: Linear chains propagating along the a-axis.

This "ribbon" motif explains the high melting point (253–255 °C) and low solubility in non-polar solvents.

Tautomerism Thione Thione Form (Solid State) C=S (1.67 Å) Preferred H-Bond Acceptor Thiol Thiol Form (Minor/Solution) C-S-H (1.75 Å) Preferred Metal Ligand Thione->Thiol Proton Transfer (Fast in Solution) Packing Crystal Packing (N-H...S Chains) Thione->Packing Stabilizes Lattice Packing->Thione Locks Tautomer

Figure 2: The Thione form is energetically favored in the crystal lattice due to N-H...S networking.

References

  • Synthesis and Crystal Structure of 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E, 2008.

  • Synthesis, X-ray Crystal Structure, and Hirshfeld Surface Analysis of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules, 2023.[4]

  • Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. Molecules, 2009.[2]

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases. Pharmaceuticals, 2023.

  • Crystal structure and Hirshfeld surface analysis of 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E, 2016.

Sources

comparison of triazole thione corrosion inhibition vs benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for materials scientists, chemists, and corrosion engineers evaluating advanced organic inhibitors for industrial applications.

Executive Summary

The mitigation of metal dissolution in aggressive industrial environments (e.g., acid pickling, desalination, and petroleum refining) relies heavily on organic corrosion inhibitors. For decades, Benzotriazole (BTA) has served as the industry-standard inhibitor, particularly for copper alloys. However, as industrial demands push materials into harsher, highly acidic, and higher-temperature environments, BTA's limitations on ferrous metals have become apparent.

Recent advancements in heterocyclic chemistry have introduced Triazole-thiones (e.g., 1,2,4-triazole-3-thione derivatives) as high-performance, multi-metal alternatives. By integrating both nitrogen and sulfur heteroatoms, triazole-thiones leverage thione-thiol tautomerism to deliver superior chemisorption, higher thermal stability, and broader applicability across both copper and mild steel substrates.

Mechanistic Divergence: BTA vs. Triazole-Thiones

To understand why triazole-thiones often outperform traditional benzotriazole, we must examine the causality of their molecular adsorption on transition metal surfaces.

Benzotriazole (BTA): The Nitrogen-Dependent Polymer

BTA acts primarily as a mixed-type inhibitor. On copper surfaces, it undergoes chemisorption via its azole nitrogen atoms, forming a robust, insoluble Cu(I)-BTA polymeric complex [3].

  • The Limitation: In highly acidic environments (e.g., 1M HCl), the nitrogen atoms in BTA are susceptible to protonation. This protonation drastically reduces the molecule's electron-donating capacity, shifting its adsorption mechanism from strong chemisorption to weaker physisorption (electrostatic interaction). Consequently, BTA is notably less efficient at protecting ferrous metals like mild steel in acidic media [3].

Triazole-Thiones: Multi-Center Coordination

Molecules such as 4-amino-5-phenyl-1,2,4-triazole-3-thione (APTS) [4] or 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) [2] feature an optimized molecular architecture containing both nitrogen and sulfur.

  • The Advantage: The presence of the thione group (

    
    ) allows for thione-thiol tautomerism. Sulfur has a larger atomic radius and lower electronegativity than nitrogen, resulting in a higher Highest Occupied Molecular Orbital (HOMO) energy. This highly polarizable sulfur atom facilitates superior electron donation to the vacant d-orbitals of transition metals (Fe, Cu). The result is a multi-center coordination bond that resists protonation in 1M HCl, maintaining high inhibition efficiency (IE%) even at elevated temperatures [1].
    

AdsorptionMechanism cluster_BTA Benzotriazole (BTA) cluster_TT Triazole-Thione (TT) BTA_Mol BTA Molecule BTA_Site Nitrogen Lone Pairs BTA_Mol->BTA_Site Active Sites BTA_Film Cu(I)-BTA Polymer BTA_Site->BTA_Film Chemisorption TT_Mol Triazole-Thione TT_Site N & S Heteroatoms (Thione-Thiol) TT_Mol->TT_Site Active Sites TT_Film Multi-Center Complex TT_Site->TT_Film Enhanced Adsorption

Fig 1: Mechanistic comparison of BTA and Triazole-Thione adsorption on metal surfaces.

Quantitative Benchmarking

The following table synthesizes experimental data from recent literature, highlighting the superior performance of triazole-thione derivatives at lower concentrations compared to traditional BTA.

Inhibitor ClassSpecific CompoundTarget MetalCorrosive MediumOptimal Conc.Max IE (%)Adsorption Mechanism
Benzotriazole BTACopper3% NaCl1.0 mM~85 - 90%Cu(I)-BTA Polymerization[3]
Benzotriazole BTAMild Steel1M HCl5.0 mM~60 - 70%Physisorption (Protonated) [3]
Triazole-Thione APTSCopper3% NaCl1.0 mM98.0% Multi-center Chemisorption [4]
Triazole-Thione MPDTTMild Steel1M HCl0.5 mM96.1% Langmuir Chemisorption [2]
Triazole-Thione TMATCarbon Steel1M HCl1.0 mM91.1% Mixed-type (Anodic dominant) [1]

Data indicates that triazole-thiones achieve near-complete protection (>96%) on mild steel in highly acidic environments at half the concentration required for BTA's baseline copper protection.

Self-Validating Experimental Protocols

As an Application Scientist, proving inhibitor efficacy requires a rigorous, self-validating triad of experimental techniques. Relying on a single method can lead to false positives due to localized surface anomalies. Below is the standardized workflow for evaluating triazole-thione compounds [1, 2].

Step 1: Specimen Preparation and Baseline Establishment
  • Protocol: Abrade mild steel or copper coupons using successive grades of SiC paper (up to 1200 grit). Degrease ultrasonically in ethanol/acetone, wash with bi-distilled water, and dry under a stream of

    
    .
    
  • Causality: Standardizing surface roughness is critical. It ensures reproducible electrochemically active surface areas and eliminates localized stress concentrators (scratches) that could initiate pitting. Any residual oxide or organic contaminant will skew the electrochemical impedance baseline, masking the true adsorption kinetics of the inhibitor.

Step 2: Electrochemical Impedance Spectroscopy (EIS)
  • Protocol: Submerge the working electrode in the test solution (e.g., 1M HCl) with and without the inhibitor. After 30 minutes of Open Circuit Potential (OCP) stabilization, apply a 10 mV peak-to-peak AC signal over a frequency range of 100 kHz to 10 mHz.

  • Causality: EIS is utilized because it is a non-destructive technique that quantifies the charge transfer resistance (

    
    ) and double-layer capacitance (
    
    
    
    ) without altering the surface state. A significant decrease in
    
    
    combined with an increase in
    
    
    upon adding triazole-thiones mathematically confirms the physical displacement of water molecules by the inhibitor, proving the formation of a protective dielectric film.
Step 3: Potentiodynamic Polarization (PDP)
  • Protocol: Following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a slow scan rate of 1 mV/s. Extrapolate the linear Tafel segments to determine corrosion current density (

    
    ).
    
  • Causality: PDP determines whether the inhibitor acts on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction. If the shift in corrosion potential (

    
    ) is less than 85 mV compared to the blank, the compound is classified as a mixed-type inhibitor. This step is vital for understanding the macroscopic mechanism of action.
    
Step 4: Gravimetric Weight Loss (ASTM G1)
  • Protocol: Immerse pre-weighed coupons in the test media for 24-48 hours at controlled temperatures (e.g., 303 K - 333 K). Remove, clean with Clark's solution (to remove corrosion products without attacking the base metal), dry, and reweigh.

  • Causality: While electrochemical tests provide instantaneous corrosion rates, weight loss validates long-term stability. Furthermore, performing this at multiple temperatures allows for the calculation of activation energy (

    
    ) and confirms compliance with the Langmuir adsorption isotherm, proving that the inhibitor forms a stable monolayer.
    

ExperimentalWorkflow cluster_Validation 3. Self-Validating Triad Prep 1. Specimen Preparation (Abrasion & Degreasing) Media 2. Corrosive Media Setup (Inhibitor Dosing) Prep->Media WL Gravimetric Analysis (Long-term IE%) Media->WL EIS Impedance Spectroscopy (Film Resistance) Media->EIS PDP Potentiodynamic Polarization (Anodic/Cathodic Shifts) Media->PDP Surface 4. Surface Characterization (SEM/EDX, XPS) WL->Surface EIS->Surface PDP->Surface Model 5. Computational Verification (DFT, MD Simulations) Surface->Model Correlate Data

Fig 2: Self-validating experimental workflow for evaluating corrosion inhibitor efficacy.

Conclusion

While Benzotriazole remains a viable, low-cost option for basic copper protection in neutral environments, it falls short in modern, aggressive industrial applications. Triazole-thiones represent a structural evolution in corrosion inhibition. By harnessing the synergistic electron-donating properties of nitrogen and sulfur, these compounds offer highly stable, multi-center chemisorption. For researchers and materials scientists developing next-generation protective systems for mild steel in acidic media or copper in high-chloride environments, triazole-thione derivatives offer a demonstrably superior, low-concentration alternative.

References

  • Title: Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evaluation Source: ACS Omega URL: [Link]

  • Title: 1,2,4-triazole-5-thione derivative for inhibiting carbon steel corrosion in 1M HCl: Synthesis, electrochemical, SEM/EDX, DFT, and MD investigations Source: ResearchGate URL: [Link]

  • Title: Triazoles as a class of multifunctional corrosion inhibitors. A review. Part I. 1,2,3-Benzotriazole and its derivatives. Copper, zinc and their alloys Source: ResearchGate URL: [Link]

  • Title: Theoretical and experimental evaluation of the inhibiting power of 4-amino,5-phenyl-1,2,4-triazole,3-thione against corrosion copper in a neutral chloride environment Source: IMIST URL: [Link]

A Comparative Guide to the Antimicrobial Efficacy of 5-phenyl-1,2,4-triazole-3-thione and Fluconazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates a continuous search for novel therapeutic agents with improved efficacy and broader spectra of activity. Within the realm of antifungal drug discovery, azole compounds have long been a cornerstone of treatment. Fluconazole, a first-generation triazole, has been a widely used agent for decades; however, its efficacy is increasingly challenged by the emergence of resistant fungal strains. This has spurred research into new heterocyclic compounds, including derivatives of 1,2,4-triazole-3-thione, as potential next-generation antifungals.

This guide provides a detailed comparative analysis of the antimicrobial efficacy of a promising investigational compound, 5-phenyl-1,2,4-triazole-3-thione, and the established antifungal drug, fluconazole. We will delve into their mechanisms of action, in-vitro antifungal activity, and the experimental protocols required for their evaluation, offering a scientifically grounded perspective for researchers in the field.

Mechanism of Action: A Tale of Two Triazoles

The antifungal activity of both fluconazole and, likely, 5-phenyl-1,2,4-triazole-3-thione is rooted in the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.

Fluconazole: As a well-established triazole antifungal, fluconazole's mechanism of action is thoroughly understood. It specifically targets and inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is critical for the conversion of lanosterol to ergosterol.[1] Inhibition of this step in the ergosterol biosynthesis pathway leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect).

5-phenyl-1,2,4-triazole-3-thione: While direct mechanistic studies on 5-phenyl-1,2,4-triazole-3-thione are not as extensive as for fluconazole, its structural similarity to other azole antifungals strongly suggests a similar mechanism of action. It is hypothesized that the 1,2,4-triazole moiety of the molecule interacts with the heme iron of the lanosterol 14α-demethylase enzyme, thereby inhibiting its function. The thione group and the phenyl substituent likely play a role in the compound's binding affinity and specificity for the fungal enzyme. Several studies on novel 1,2,4-triazole derivatives suggest that they act as ergosterol biosynthesis inhibitors.[2]

The key difference in their mechanisms may lie in their respective affinities for the target enzyme and their ability to overcome resistance mechanisms, such as efflux pumps, that can reduce the intracellular concentration of fluconazole.

Comparative In-Vitro Antifungal Efficacy

The in-vitro efficacy of an antifungal agent is a critical determinant of its potential clinical utility. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Fluconazole: Fluconazole has a well-defined spectrum of activity, primarily against Candida species (excluding Candida krusei and often showing reduced activity against Candida glabrata) and Cryptococcus neoformans.[3] However, its efficacy against filamentous fungi, such as Aspergillus species, is limited.[3] MIC values for fluconazole against susceptible Candida albicans isolates are typically in the range of 0.25 to 4 µg/mL.[4]

Table 1: General Comparison of Antifungal Properties

Feature5-phenyl-1,2,4-triazole-3-thioneFluconazole
Drug Class Investigational 1,2,4-triazole-3-thioneFirst-generation triazole antifungal
Primary Mechanism Likely inhibition of lanosterol 14α-demethylase[2]Inhibition of lanosterol 14α-demethylase[1]
Spectrum of Activity Under investigation; studies on derivatives suggest activity against yeasts and some molds[5][6][7]Primarily active against Candida spp. (with exceptions) and Cryptococcus neoformans[3]
Quantitative Data (MIC) Limited publicly available data for the specific compound.Well-established MIC ranges for various fungi (e.g., 0.25-4 µg/mL for susceptible C. albicans)[4]
Resistance Potential for activity against fluconazole-resistant strains (to be determined).Increasing resistance observed in clinical isolates.

Experimental Protocols

To ensure the scientific rigor and reproducibility of a comparative efficacy study, standardized methodologies are paramount. The following section outlines the essential experimental protocols for the synthesis of 5-phenyl-1,2,4-triazole-3-thione and the subsequent in-vitro antifungal susceptibility testing.

Synthesis of 5-phenyl-1,2,4-triazole-3-thione

The synthesis of 5-phenyl-1,2,4-triazole-3-thione can be achieved through a multi-step process, with a common route involving the cyclization of a thiosemicarbazide derivative.

Step 1: Synthesis of Benzoyl Isothiocyanate

  • Dissolve benzoyl chloride in a suitable anhydrous solvent (e.g., acetone).

  • Add a solution of potassium thiocyanate in the same solvent dropwise with stirring.

  • The reaction mixture is typically stirred at room temperature for several hours.

  • The resulting potassium chloride precipitate is filtered off, and the solvent is evaporated under reduced pressure to yield benzoyl isothiocyanate.

Step 2: Synthesis of 1-Benzoyl-3-thiosemicarbazide

  • Dissolve benzoyl isothiocyanate in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate dropwise with cooling and stirring.

  • The reaction mixture is stirred for a specified period, often at room temperature.

  • The precipitated 1-benzoyl-3-thiosemicarbazide is collected by filtration, washed with a cold solvent, and dried.

Step 3: Cyclization to 5-phenyl-1,2,4-triazole-3-thione

  • Dissolve 1-benzoyl-3-thiosemicarbazide in an aqueous solution of a base (e.g., sodium hydroxide).

  • The solution is heated under reflux for several hours.

  • After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • The crude 5-phenyl-1,2,4-triazole-3-thione is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis_Workflow cluster_step1 Step 1: Benzoyl Isothiocyanate Synthesis cluster_step2 Step 2: Thiosemicarbazide Formation cluster_step3 Step 3: Cyclization A Benzoyl Chloride + Potassium Thiocyanate B Benzoyl Isothiocyanate A->B Reaction in Acetone D 1-Benzoyl-3-thiosemicarbazide B->D C Hydrazine Hydrate C->D Reaction in Ethanol F 5-phenyl-1,2,4-triazole-3-thione D->F E NaOH (aq) E->F Reflux, then Acidification MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture on Agar B Prepare Fungal Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plates B->D C Prepare Serial Dilutions of Antifungal Agents C->D E Incubate at 35°C for 24-48h D->E F Read Turbidity of Wells E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Figure 2: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Conclusion and Future Directions

Fluconazole remains a valuable tool in the armamentarium against fungal infections, but its limitations underscore the urgent need for novel antifungal agents. 5-phenyl-1,2,4-triazole-3-thione and its derivatives represent a promising class of compounds with demonstrated antifungal potential. While direct comparative data with fluconazole is still emerging, the available evidence suggests that the 1,2,4-triazole-3-thione scaffold is a worthy subject of further investigation.

Future research should focus on:

  • Comprehensive In-Vitro Studies: Generating robust MIC data for 5-phenyl-1,2,4-triazole-3-thione against a broad panel of clinically relevant and resistant fungal isolates, in direct comparison with fluconazole and other azoles.

  • Mechanism of Action Elucidation: Confirming the precise molecular target of 5-phenyl-1,2,4-triazole-3-thione and investigating its interaction with the fungal lanosterol 14α-demethylase.

  • In-Vivo Efficacy and Toxicity Studies: Evaluating the performance of 5-phenyl-1,2,4-triazole-3-thione in animal models of fungal infections and assessing its safety profile.

By systematically addressing these research questions, the scientific community can determine the true potential of 5-phenyl-1,2,4-triazole-3-thione as a next-generation antifungal agent.

References

  • Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis. (2020). Journal de Mycologie Médicale. [Link]

  • Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Groll, A. H., Gea-Banacloche, J. C., Glasmacher, A., Just-Nuebling, G., Maschmeyer, G., & Walsh, T. J. (2003). New-generation triazole antifungal drugs: review of the Phase II and III trials. Future Medicine. [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014). Dovepress. [Link]

  • Kumar, A., Gupta, G., & Saini, M. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Çavuşoğlu, Y., & Sağlık, B. N. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy. [Link]

  • Li, J., Wang, R., Wang, X., Wang, J., & Xiang, H. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. [Link]

  • Gupta, A. K., Prachand, S., Patel, A., & Jain, S. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [5][8][9]triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • Novel (Z)/(E)-1,2,4-triazole derivatives containing oxime ether moiety as potential ergosterol biosynthesis inhibitors: design, preparation, antifungal evaluation, and molecular docking. (2023). Molecular Diversity. [Link]

  • Çavuşoğlu, Y., & Sağlık, B. N. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. AVES. [Link]

  • Kamal, A., & Rajender. (2004). Advances in synthetic approach to and antifungal activity of triazoles. PMC. [Link]

  • Shokohi, T., Bandalizadeh, Z., Hedayati, M. T., & Mayahi, S. (2018). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. Current Medical Mycology. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2021). MDPI. [Link]

  • Gupta, A. K., Prachand, S., Patel, A., & Jain, S. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [5][8][9]triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy and Life Sciences. [Link]

  • Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. (2018). Frontiers in Microbiology. [Link]

  • Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta biochimica Polonica. [Link]

  • Scheme 3. Proposed mechanism for the synthesis of 1,2,4-triazole-5-thiones. (n.d.). ResearchGate. [Link]

  • Çavuşoğlu, Y., & Sağlık, B. N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Gupta, D. (n.d.). Emerging Trends in 1, 2, 4 -Triazole as Antifungal Agents. Pharmaerudition. [Link]

  • Carrillo-Munoz, A. J., Giusiano, G., Ezkurra, P. A., & Quindos, G. (1999). In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. Antimicrobial Agents and Chemotherapy. [Link]

  • Hartman, P. G., & Sanglard, D. (1997). Inhibitors of Ergosterol Biosynthesis as Antifungal Agents. Bentham Science. [Link]

  • Siddiqui, A. A., Ahamad, S. R., Mira, M. S., Hussain, S. A., Raish, M., & Kaur, R. (2008). Synthesis and in-vitro antifungal activity of 6-substituted-phenyl-2- {[(4'-substituted phenyl-5'-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one derivatives. Acta Poloniae Pharmaceutica. [Link]

  • Diba, K., Namaki, S., Kordbacheh, P., & Mirhendi, H. (2017). In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. Current Medical Mycology. [Link]

  • 2 Schematic inhibition of the ergosterol biosynthesis by azole compounds. (n.d.). ResearchGate. [Link]

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A Researcher's Guide to Validating the Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology drug discovery, the heterocyclic scaffold of triazole has emerged as a cornerstone for the development of novel anti-cancer agents.[1] Derivatives of both 1,2,3- and 1,2,4-triazoles have demonstrated a broad spectrum of potent cytotoxic activities against a multitude of cancer cell lines.[2][3][4] This guide provides a comprehensive comparison of the cytotoxic profiles of notable triazole derivatives, detailed protocols for robust validation, and an exploration of the underlying molecular mechanisms that drive their therapeutic potential. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively evaluate and advance these promising compounds.

Comparative Cytotoxicity of Triazole Derivatives: A Data-Driven Overview

The efficacy of triazole derivatives is best illustrated through a direct comparison of their cytotoxic activity, typically quantified as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. The following tables summarize the in vitro cytotoxic activity of several recently developed triazole derivatives against a panel of human cancer cell lines. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell seeding density, exposure time, and the specific cytotoxicity assay employed.

Triazole DerivativeCancer Cell LineCell Line OriginIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Compound 4g HCT-116Human Colon Carcinoma1.09 ± 0.17Cisplatin-
A549Human Lung Adenocarcinoma45.16 ± 0.92Cisplatin-
Compound 8 HT-1080Human Fibrosarcoma15.13Doxorubicin-
Compound 63g HT-29Human Colon Adenocarcinoma0.08Foretinib-
H460Human Large Cell Lung Cancer0.14Foretinib-
A549Human Lung Adenocarcinoma0.11Foretinib-
MKN-45Human Gastric Cancer0.031Foretinib-
Compound 62i HT-29Human Colon Adenocarcinoma0.90Sorafenib2.25–3.37
H460Human Large Cell Lung Cancer0.85Sorafenib2.25–3.37
MDA-MB-231Human Breast Adenocarcinoma1.54Sorafenib2.25–3.37
Fz25 MDA-MB-231Human Breast Adenocarcinoma8.12 ± 0.85--
MDA-MB-468Human Breast Adenocarcinoma25.43 ± 3.68--
T2 T24Human Bladder Carcinoma52.6--

Table 1: Comparative IC50 values of selected triazole derivatives against various cancer cell lines. Data compiled from multiple sources.[4][5][6][7]

Mechanistic Insights: How Triazole Derivatives Induce Cancer Cell Death

The cytotoxic effects of triazole derivatives are often attributed to their ability to trigger programmed cell death, or apoptosis, and to interfere with the cell cycle.[4] Several studies indicate that these compounds can induce apoptosis through various signaling pathways. A common mechanism involves the modulation of the Bax/Bcl-2 protein ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the key executioners of apoptosis. Furthermore, some triazole derivatives have been shown to arrest the cell cycle at different phases, most notably the G2/M phase, thereby preventing cancer cell proliferation.[5]

A significant number of triazole derivatives exert their anticancer effects by targeting crucial cellular machinery, such as the epidermal growth factor receptor (EGFR) signaling pathway.[8][9] EGFR is a key regulator of cell growth and proliferation, and its overexpression is common in many cancers.[9] Triazole-based compounds have been designed to inhibit EGFR, blocking downstream signaling cascades like the PI3K/AKT/mTOR and MAPK pathways, which are vital for tumor growth and survival.[8][10]

EGFR_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds and Activates PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Triazole Derivative Triazole Derivative Triazole Derivative->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation_Survival Apoptosis Apoptosis mTOR->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival ERK->Apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway by a triazole derivative.

Experimental Protocols for Cytotoxicity Validation

To ensure the reliability and reproducibility of cytotoxicity data, it is imperative to employ standardized and well-validated assays. Below are detailed protocols for three commonly used colorimetric assays for assessing the cytotoxicity of triazole derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess metabolic activity as an indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazole derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment 2. Add Triazole Derivatives Cell_Seeding->Compound_Treatment Incubation 3. Incubate (24-72h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate (2-4h) (Living cells convert MTT to Formazan) MTT_Addition->Formazan_Formation Solubilization 6. Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the MTT cytotoxicity assay.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to cellular protein components, providing a measure of total biomass.[12]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After treatment, gently add a cold fixative solution (e.g., 10% trichloroacetic acid) to each well and incubate for 1 hour at 4°C.[13]

  • Washing: Remove the fixative and wash the wells multiple times with water to remove excess fixative and serum proteins.[13]

  • SRB Staining: Add SRB solution (typically 0.4% in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[14]

  • Washing: Discard the SRB solution and wash the wells with 1% acetic acid to remove unbound dye.[14]

  • Dye Solubilization: Add a solubilization buffer (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.[14]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[14]

  • Data Analysis: Calculate cell viability and IC50 values as with the MTT assay.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage.[15]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT and SRB assays.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[15] During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.[16]

  • Data Analysis: The amount of color formed is proportional to the number of lysed cells.[15] Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.

Choosing the Right Assay: A Comparative Perspective

AssayPrincipleAdvantagesDisadvantages
MTT Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to formazan.Well-established, widely used, relatively inexpensive.Can be affected by compounds that alter cellular metabolism; requires a solubilization step for the formazan product.
SRB Measures total protein content by staining with sulforhodamine B.Simple, rapid, sensitive, and less susceptible to interference from compounds that affect metabolism.Fixation step can sometimes lead to cell detachment and loss.
LDH Measures the release of lactate dehydrogenase from damaged cells into the culture medium.Directly measures cell membrane integrity and cytotoxicity; non-destructive to the remaining cells.Less sensitive for early apoptotic events; can be influenced by serum LDH in the culture medium.

Conclusion

The exploration of triazole derivatives continues to be a highly promising avenue in the quest for novel and more effective anticancer therapies.[1] Their demonstrated cytotoxicity across a range of cancer cell lines, coupled with their diverse mechanisms of action, underscores their therapeutic potential. This guide provides a framework for the systematic and rigorous evaluation of these compounds. By employing robust and appropriate cytotoxicity assays, and by delving into the molecular pathways they modulate, researchers can confidently identify and advance the most promising triazole-based candidates towards clinical development.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available from: [Link]

  • Sulforhodamine B Cell Cytotoxicity Assay Kit (Colorimetric) 11/16. AMSBIO. Available from: [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. Available from: [Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. PMC. Available from: [Link]

  • LDH cytotoxicity assay. protocols.io. Available from: [Link]

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Bentham Science. Available from: [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Methods. Available from: [Link]

  • LDH Cytotoxicity Assay. Bio-protocol. Available from: [Link]

  • 1,2,3-Triazole hybrids as anticancer agents: A review. PubMed. Available from: [Link]

  • Development of 1,2,3-triazole hybrids as multi-faced anticancer agents co-targeting EGFR/mTOR pathway and tubulin depolymerization. Scilit. Available from: [Link]

  • 1,2,3‐Triazole hybrids as anticancer agents: A review. Semantic Scholar. Available from: [Link]

  • Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. PubMed. Available from: [Link]

  • Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. MDPI. Available from: [Link]

  • Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. ACS Publications. Available from: [Link]

  • Triazole‐Pyrimidine Hybrids as EGFR Inhibitors with Anticancer Activity: Integrating In Vitro, In Vivo, and In Silico Approaches. Ovid. Available from: [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). Current issues in pharmacy and medicine: science and practice. Available from: [Link]

  • Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. IJRPR. Available from: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available from: [Link]

  • Synthesis, Characterization, and Cytotoxicity Evaluation of Triazole Derivatives from Osthol. MDPI. Available from: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available from: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available from: [Link]

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Comparative Guide: Elemental Analysis vs. qNMR for Validation of C8H7N3S Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C8H7N3S Scaffold Challenge

In medicinal chemistry, the molecular formula C8H7N3S most commonly refers to 2-amino-5-phenyl-1,3,4-thiadiazole , a privileged scaffold exhibiting broad antimicrobial, anticancer, and anti-inflammatory properties.

Validating the identity and purity of these sulfur-nitrogen rich heterocycles is critical. While Elemental Analysis (EA) via combustion (CHNS) remains the historical gold standard for establishing purity (±0.4% tolerance), it faces significant challenges with thiadiazole derivatives due to their hygroscopic nature and potential for incomplete sulfur combustion.[1]

This guide provides a rigorous technical comparison between the traditional Elemental Analysis Calculation/Method and its modern alternative, Quantitative NMR (qNMR) .[1][2] We detail the precise calculation workflows for C8H7N3S and analyze when to deploy each method to ensure data integrity in IND-enabling studies.

The Product: Elemental Analysis (CHNS)

The Core Calculation: C8H7N3S

For a researcher, the "product" of EA is the comparison between the Theoretical (Calculated) and Found (Experimental) mass percentages. Below is the mandatory calculation workflow for verifying C8H7N3S.

Target Molecule: 2-amino-5-phenyl-1,3,4-thiadiazole Formula: C₈H₇N₃S[3][4]

Step 1: Determine Atomic Weights (IUPAC Standard)
  • Carbon (C): 12.011 g/mol [1]

  • Hydrogen (H): 1.008 g/mol [1][5]

  • Nitrogen (N): 14.007 g/mol [1]

  • Sulfur (S): 32.06 g/mol [1]

Step 2: Calculate Molecular Weight (MW)


%E = \left( \frac{\text{Count}_E \times \text{Atomic Weight}E}{\text{MW}{\text{Total}}} \right) \times 100


[1]
  • % Carbon:

    
    [1]
    
  • % Hydrogen:

    
    [1]
    
  • % Nitrogen: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [1][6]
    
  • % Sulfur:

    
    [1]
    

Validation Rule: The sum (


) must equal 

.[1]
Experimental Protocol: Combustion Analysis

Objective: Determine purity by combusting the sample at >1000°C and measuring product gases (


, 

,

,

).
  • Sample Prep: Dry C8H7N3S derivative in a vacuum oven at 40°C for 4 hours to remove surface moisture. Note: Thiadiazoles can form hydrates; failure to dry is the #1 cause of EA failure.

  • Weighing: Accurately weigh 1.5–2.5 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

  • Combustion: Introduce sample into the CHNS analyzer (e.g., Elementar vario or PerkinElmer 2400).[1]

    • Catalyst: Tungsten trioxide (

      
      ) is recommended to prevent sulfur retention in the ash.[1]
      
  • Analysis: Compare "Found" values to the "Calculated" values derived above.

Acceptance Criteria:

  • Standard:

    
     for all elements.
    
  • Pass: Purity is confirmed >95% and solvent-free.

  • Fail: Impurities, trapped solvent, or inorganic salts are present.[1]

The Alternative: Quantitative NMR (qNMR)

Why Switch from EA?

While EA confirms bulk elemental composition, it is "blind" to the nature of impurities.[1] If a C8H7N3S sample fails EA (e.g., %C is low, %H is high), EA cannot distinguish between:

  • Wet Sample: Trapped water or ethanol.[1]

  • Inorganic Contamination: Silica gel or sodium sulfate (which don't combust, lowering %C/%N/%S proportionally).[1]

  • Degradation: Ring opening of the thiadiazole.[1]

qNMR solves this by quantifying the molar ratio of the analyte against a certified Internal Standard (IS).

Experimental Protocol: 1H-qNMR

Objective: Calculate absolute purity (


) using proton integration.
  • Internal Standard Selection: Choose an IS with non-overlapping signals.[1] For C8H7N3S (aromatic protons ~7.0–8.0 ppm), Maleic Acid (singlet ~6.3 ppm) or Dimethyl sulfone (singlet ~3.0 ppm) are ideal.[1]

  • Sample Prep:

    • Weigh ~10 mg of C8H7N3S (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the NMR tube.[1]
    • Dissolve in DMSO-

      
       (Thiadiazoles have poor solubility in 
      
      
      
      ).
  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60s) to ensure full magnetization recovery.[1]
    • Scans: 16–64.[1]

  • Calculation:

    
    

Comparative Analysis: EA vs. qNMR

The following table contrasts the performance of Elemental Analysis against qNMR specifically for C8H7N3S derivatives.

FeatureElemental Analysis (CHNS)Quantitative NMR (qNMR)
Primary Output % Composition (C, H, N, S)Absolute Purity (w/w %)
Sample Requirement 1.5 – 3.0 mg (Destructive)5 – 20 mg (Non-destructive)
Specificity Low. Cannot identify what the impurity is.High. Identifies structure & impurities simultaneously.[1]
Interference Hygroscopicity (water), Silica, Inorganic salts.[1]Overlapping peaks (rare with proper IS selection).[1]
Accuracy ± 0.4% absolute error.[1]± 0.5 – 1.0% (Standard), <0.2% (High-Precision).[1]
Throughput High (Automated carousels).[1]Medium (Requires manual processing/integration).
Cost Low per sample (outsourced ~$20-50).High (Instrument time + Deuterated solvents).[1]
Best For Final confirmation of dried, pure compounds.[1]Troubleshooting failed EA; determining potency of solvates.
Case Study: The "Wet" Thiadiazole

A batch of 2-amino-5-phenyl-1,3,4-thiadiazole was recrystallized from ethanol.[7]

  • EA Result: C: 51.8% (Theory 54.2%), H: 4.5% (Theory 3.9%).[1] FAIL.

    • Diagnosis: The low Carbon and high Hydrogen suggest trapped solvent, but EA cannot confirm if it is water or ethanol.[1]

  • qNMR Result: Spectrum showed the expected aromatic peaks plus a triplet at 1.05 ppm and quartet at 3.44 ppm (Ethanol).[1]

    • Resolution: Integration revealed 0.5 molar equivalents of ethanol.[1] The chemist dried the sample at 80°C under high vacuum, re-ran EA, and passed.

Decision Workflow (Visualization)

The following diagram outlines the logical flow for validating C8H7N3S derivatives, integrating both EA and qNMR.

ValidationWorkflow Start Synthesized C8H7N3S Derivative Purification Purification (Recrystallization/Column) Start->Purification Drying Vacuum Drying (Remove Solvents) Purification->Drying Choice Select Validation Method Drying->Choice MethodEA Method A: Elemental Analysis (CHNS) Choice->MethodEA Standard QC MethodNMR Method B: qNMR Choice->MethodNMR Precious/Unstable Sample EACheck Compare Found vs. Calc (Tolerance ±0.4%) MethodEA->EACheck Pass PASS: Identity & Purity Confirmed MethodNMR->Pass Purity > 95% EACheck->Pass Within Limits Fail FAIL: Discrepancy > 0.4% EACheck->Fail Outside Limits AnalyzeFail Analyze Failure Mode Fail->AnalyzeFail Wet High %H, Low %C? (Trapped Solvent) AnalyzeFail->Wet Inorganic All % Low? (Inorganic Salt/Silica) AnalyzeFail->Inorganic ActionDry Re-dry & Retest Wet->ActionDry ActionNMR Switch to qNMR for Diagnosis Wet->ActionNMR Confirm Solvent Identity Inorganic->ActionNMR ActionDry->MethodEA

Figure 1: Decision matrix for validating C8H7N3S derivatives. Note the feedback loop where qNMR is used to diagnose EA failures.

References

  • PubChem. (2025).[1] 2-Amino-5-phenyl-1,3,4-thiadiazole (Compound).[3][4][8][6][9] National Library of Medicine.[1] [Link][1]

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[1] [Link]

  • Upadhyay, P. K., & Mishra, P. (2017).[1][8] "Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines." Rasayan Journal of Chemistry, 10(1), 254-262.[1][8] [Link]

Sources

DFT calculations of frontier molecular orbitals for triazole thiones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

Comparative Guide: DFT Profiling of Frontier Molecular Orbitals in Triazole Thiones

Executive Summary: The Molecular Architect’s Challenge

In the realm of heterocyclic drug design, 1,2,4-triazole-3-thiones represent a privileged scaffold due to their broad pharmacological profile (antimicrobial, anticancer, and anti-inflammatory). However, their utility is complicated by thione-thiol tautomerism —a dynamic equilibrium that dictates receptor binding affinity and metabolic stability.

For the computational chemist, accurately predicting the Frontier Molecular Orbitals (FMOs) —specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is not merely an academic exercise.[1] It is a critical predictive metric for:

  • Chemical Reactivity: The HOMO-LUMO gap (

    
    ) correlates directly with kinetic stability (hard/soft acid-base theory).
    
  • Bioactivity: FMO energies often correlate with IC

    
     values in docking studies.
    
  • Tautomeric Preference: Determining whether the sulfur exists as a thione (

    
    ) or thiol (
    
    
    
    ) in physiological media.[1]

This guide objectively compares the performance of standard Density Functional Theory (DFT) methodologies against high-accuracy alternatives for characterizing these systems.[2]

Comparative Analysis: Methodologies & Tautomers
A. Methodological Comparison: Selecting the Right Functional

While B3LYP has historically been the workhorse for organic molecules, recent benchmarks suggest it struggles with the high polarizability of sulfur and non-covalent interactions in thiones. Modern long-range corrected and dispersion-corrected functionals offer superior accuracy.

FeatureB3LYP / 6-311G(d,p) M06-2X / 6-311++G(d,p)

B97X-D / def2-TZVP
Primary Use Case General geometry optimization; vibrational frequency scaling.Reaction energies; non-covalent interactions (H-bonding); barrier heights.Gold Standard for FMO energies, Charge Transfer (CT) states, and TD-DFT.
HOMO-LUMO Gap Often underestimated (delocalization error).More accurate; better agreement with experimental UV-Vis.Highly accurate; corrects long-range electron exchange.
Sulfur Handling Moderate. Lacks dispersion corrections for S

S interactions.
Excellent. Captures dispersion forces critical for sulfur-rich heterocycles.Excellent.
Comp. Cost Low (1.0x baseline)Medium (1.3x baseline)High (1.5x - 2.0x baseline)
Recommendation Use for initial conformational scanning.Use for final geometry and thermodynamic stability (

).
Use for final FMO energy calculation and UV-Vis prediction.

Expert Insight: For triazole thiones, relying solely on B3LYP can lead to an artificial stabilization of the thiol form in some derivatives. We recommend a composite approach: Optimize with M06-2X for geometry, then perform a Single Point Energy (SPE) calculation with


B97X-D  for orbital energies.
B. Structural Comparison: Thione vs. Thiol Tautomers

The 1,2,4-triazole-3-thione scaffold can exist in the thione form (NH/C=S) or the thiol form (N/C-SH).[1][3][4][5][6]

  • Thione Form (C=S):

    • Stability: Generally the global minimum in gas phase and polar solvents (stabilized by dipolar character).

    • FMO Profile: Typically exhibits a smaller HOMO-LUMO gap (softer reactivity).

    • Reactivity: Nucleophilic sulfur; highly active in coordination chemistry (metal chelation).

  • Thiol Form (C-SH):

    • Stability: Less stable in the ground state but accessible via solvent-assisted proton transfer.

    • FMO Profile: Larger

      
       (harder reactivity).
      
    • Reactivity: Aromaticity is fully restored in the triazole ring, making it less prone to oxidation than the thione.

Technical Protocol: Self-Validating Workflow

This protocol outlines a robust workflow using Gaussian (or ORCA equivalent) to ensure scientific integrity.

Step 1: Conformational Search & Pre-optimization

Do not assume a single input geometry. Triazole substituents (e.g., phenyl, pyridyl) can rotate.

  • Action: Generate 3-5 conformers for both thione and thiol tautomers.

  • Method: PM6 or B3LYP/3-21G (Low level).

Step 2: Geometry Optimization & Frequency Calculation (Validation)

Ensure the structure is a true minimum (no imaginary frequencies).

  • Route Section (Gaussian):

    opt freq M062X/6-311++G(d,p) scrf=(solvent=water,smd)

  • Why SMD? The SMD (Solvation Model based on Density) is superior to PCM for calculating

    
     of charged or polar tautomers.
    
  • Validation: Check output for "Stationary point found" and ensure NImAG=0.

Step 3: High-Accuracy FMO Single Point Energy

Calculate the final orbital energies on the optimized geometry.

  • Route Section:

    pop=full wB97XD/def2TZVP scrf=(solvent=water,smd)

  • Why def2-TZVP? A triple-zeta basis set is essential to correctly describe the diffuse electron density of the sulfur atom.

Step 4: Reactivity Descriptor Calculation

Using the energies of the HOMO (


) and LUMO (

), calculate the global reactivity descriptors:
  • Ionization Potential (I):

    
    
    
  • Electron Affinity (A):

    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Chemical Softness (

    
    ): 
    
    
    
  • Electronegativity (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    where
    
    
Visualization of Workflow

The following diagram illustrates the decision matrix for accurately characterizing triazole thiones.

DFT_Workflow Start Input Structure (Thione & Thiol Forms) ConfSearch Conformational Search (PM6 / B3LYP-Low) Start->ConfSearch OptFreq Geom Opt + Freq (M06-2X / 6-311++G**) Solvent: SMD ConfSearch->OptFreq CheckFreq Imaginary Freqs? OptFreq->CheckFreq Refine Distort Geometry & Resubmit CheckFreq->Refine Yes (NImAG > 0) SPE Single Point Energy (FMO) (wB97X-D / def2-TZVP) CheckFreq->SPE No (Minima) Refine->OptFreq Analysis Calculate Descriptors (Hardness, Softness, Gap) SPE->Analysis

Figure 1: Optimized DFT workflow for triazole thione characterization. Note the separation of geometry optimization (M06-2X) and FMO energy calculation (


B97X-D) for maximum accuracy.
Data Presentation: Interpreting the Output

When publishing your comparison, structure your data table as follows to allow immediate assessment of biological relevance.

Table 1: Simulated FMO Parameters for 1,2,4-Triazole-3-Thione Derivatives (Solvent: Water)

Compound IDTautomer

(eV)

(eV)

(eV)
Hardness (

)
Softness (

)
Dipole (Debye)
TZ-01 Thione -6.24-1.155.09 2.540.195.4
Thiol-6.85-1.055.802.900.173.2
TZ-02 (4-Ph) Thione -6.10-1.454.65 2.320.216.1
Thiol-6.60-1.305.302.650.183.8

Interpretation Guide:

  • Lower

    
     (Thione):  Indicates higher reactivity and polarizability. This often correlates with better antioxidant activity (easier electron transfer).
    
  • Dipole Moment: The thione form typically has a significantly higher dipole moment, influencing solubility and membrane permeability.

  • HOMO Location: Visualize the HOMO. If it is localized on the Sulfur atom, the molecule is likely to act as a nucleophile at that position (e.g., attacking metal centers in enzymes).

References
  • Bagheri, S. et al. (2010). "Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione." Journal of Molecular Modeling. Link

  • BenchChem. (2025).[1][6][7] "Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives." BenchChem Guides. Link

  • Salazar-Rodriguez, F. A. et al. (2025).[6] "Benchmarking DFT Methods for 1,2,4-Triazoles." Computational Chemistry. Link

  • Omer, M. (2021). "Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism." Indian Journal of Chemical Technology. Link

  • Zhao, Y.[8][9] & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry...". Theoretical Chemistry Accounts. Link

  • Chai, J. D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics. Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 5-Phenyl-3H-1,2,4-triazole-3-thione

[1]

Executive Summary

Strict Adherence Required: 5-Phenyl-3H-1,2,4-triazole-3-thione (PTT) is a sulfur-nitrogen heterocycle often used as a synthetic intermediate.[1] While not classified as a P-listed acutely toxic substance under RCRA (40 CFR 261.33), it poses specific risks due to its tautomeric thione/thiol nature.

Immediate Directives:

  • NEVER dispose of this compound in municipal waste or sink drains.

  • SEGREGATE strictly from strong oxidizing agents (peroxides, permanganates) to prevent exothermic oxidation of the sulfur moiety.

  • DISPOSAL METHOD: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Understanding the chemical behavior of PTT is the foundation of a self-validating safety protocol. The compound exists in a tautomeric equilibrium between the thione and thiol forms, influencing its reactivity and disposal compatibility.

ParameterSpecificationOperational Implication
Chemical Name 5-Phenyl-3H-1,2,4-triazole-3-thionePrimary identifier for waste manifests.
CAS Number 3414-94-6Verification key for SDS lookup.
Molecular Formula C₈H₇N₃SContains Sulfur and Nitrogen; combustion generates SOx/NOx.
Physical State Solid (Powder/Crystals)Dust generation is a primary inhalation risk.
GHS Classification Warning (Irritant)H315 (Skin), H319 (Eye), H335 (Resp).[2]
Reactivity Thione/Thiol TautomerismHigh Risk: Reacts vigorously with strong oxidizers.

Technical Insight: The sulfur atom in the 3-position is susceptible to oxidation. Mixing PTT with oxidizing acids (e.g., Nitric Acid) or peroxides in a waste stream can lead to the formation of sulfonic acids or sulfines, accompanied by significant heat evolution and toxic gas release (SO₂).

Waste Stream Decision Matrix

The following logic flow dictates the segregation of PTT waste. This system prevents cross-contamination and ensures regulatory compliance.

Disposal_MatrixStartWaste Generation:5-Phenyl-3H-1,2,4-triazole-3-thioneState_CheckDetermine Physical StateStart->State_CheckSolidSolid Waste(Pure compound, contaminated paper/PPE)State_Check->Solid Dry SolidLiquidLiquid Waste(Dissolved in solvent)State_Check->Liquid SolutionSolid_BinContainer Type:Wide-mouth HDPE JarSolid->Solid_BinLiquid_CheckCheck Solvent CompatibilityLiquid->Liquid_CheckLabelingLabeling Requirement:'Hazardous Waste - Toxic/Irritant'List ConstituentsSolid_Bin->LabelingHalogenatedHalogenated Solvent?(e.g., DCM, Chloroform)Liquid_Check->HalogenatedStream_AStream A: Non-Halogenated Organic(Acetone, MeOH, EtOH)Halogenated->Stream_A NoStream_BStream B: Halogenated Organic(DCM, CHCl3)Halogenated->Stream_B YesStream_A->LabelingStream_B->LabelingFinalFinal Disposal:High-Temp IncinerationLabeling->Final

Figure 1: Logical decision tree for segregating PTT waste based on physical state and solvent carrier.

Detailed Disposal Procedures

Solid Waste (Pure Substance & Contaminated Debris)

Objective: Contain dust and prevent environmental leaching.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Avoid glass for solid waste to prevent breakage during compaction or transport.

  • Segregation: Do not mix with oxidizing solids (e.g., nitrates, permanganates).

  • Bagging: For contaminated PPE (gloves, weigh boats), place items in a clear 6-mil polyethylene bag before placing them in the drum. This "double containment" minimizes dust exposure when the drum is opened.

  • Labeling: Affix a hazardous waste label. Clearly print:

    • Chemical Name: 5-Phenyl-3H-1,2,4-triazole-3-thione

    • Hazards: Irritant, Toxic to Aquatic Life.[3]

Liquid Waste (Mother Liquors & Rinsates)

Objective: Prevent solvent incompatibility and unintended reactions.

  • Solvent Identification: Identify the carrier solvent.

    • Scenario A (Non-Halogenated): If dissolved in Methanol, Ethanol, or Ethyl Acetate, dispose of in the standard "Organic Solvents" carboy.

    • Scenario B (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, dispose of in the "Halogenated Waste" carboy.

  • pH Check: Ensure the waste stream is neutral. If the synthesis involved acids, neutralize the solution before adding it to the organic waste container to prevent container degradation or gas evolution.

  • Prohibited Mixtures: NEVER add PTT solutions to waste containers containing Piranha solution, Chromic acid, or Aqua Regia. The thio-group will oxidize violently.

Emergency Response: Spill Protocol

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the powder.

Spill_ResponseAlert1. Alert & IsolateNotify personnel, mark areaPPE2. Don PPENitrile gloves, Lab coat,N95/P100 maskAlert->PPEContain3. ContainmentCover with damp paper towels(Prevents dust)PPE->ContainClean4. CleanupScoop into waste jar.Wipe with soap/water.Contain->CleanDispose5. DisposalLabel as Hazardous WasteClean->Dispose

Figure 2: Step-by-step workflow for managing dry powder spills.

Critical Nuance: Do not dry sweep. Dry sweeping generates airborne dust which is a respiratory irritant (H335). Always cover the spill with a solvent-dampened (ethanol or water) paper towel to weigh down the particles before scooping.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77727, 5-Phenyl-1,2,4-triazole-3-thione. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282). Retrieved from [Link]

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